Brevenal
Description
Structure
3D Structure
Properties
CAS No. |
776331-34-1 |
|---|---|
Molecular Formula |
C39H60O8 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.03,13.05,10.018,24]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal |
InChI |
InChI=1S/C39H60O8/c1-8-9-10-11-15-33-37(5,42)19-16-30-31(43-33)17-20-38(6)35(44-30)23-32-36(47-38)28(41)24-39(7)34(45-32)22-27(4)29(46-39)14-12-13-25(2)26(3)18-21-40/h8-10,13,18,21,27-36,41-42H,1,11-12,14-17,19-20,22-24H2,2-7H3/b10-9-,25-13+,26-18+/t27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+/m0/s1 |
InChI Key |
JPBOABGEVHVPNM-LPEULFRDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@](C[C@@H]([C@H]3[C@H](O2)C[C@H]4[C@](O3)(CC[C@H]5[C@H](O4)CC[C@]([C@H](O5)CC/C=C\C=C)(C)O)C)O)(O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)C |
Canonical SMILES |
CC1CC2C(CC(C3C(O2)CC4C(O3)(CCC5C(O4)CCC(C(O5)CCC=CC=C)(C)O)C)O)(OC1CCC=C(C)C(=CC=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Brevenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevenal, a complex polyether marine natural product, has garnered significant attention for its unique biological activity as a brevetoxin (B15176840) antagonist. Isolated from the dinoflagellate Karenia brevis, the causative organism of Florida's red tides, this compound presents a fascinating and intricate chemical structure. This document provides a comprehensive overview of the chemical structure of this compound, detailing its molecular formula, IUPAC name, and key physicochemical properties. Furthermore, it outlines the experimental methodologies pivotal to its structural elucidation, including spectroscopic analysis and confirmation through total synthesis.
Chemical Structure and Properties
This compound is a pentacyclic polyether with a complex stereochemistry. Its structure has been determined and later revised based on extensive spectroscopic analysis and confirmed by total synthesis.
The definitive structure of (-)-Brevenal is presented below:
(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.0³,¹³.0⁵,¹⁰.0¹⁸,²⁴]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal [1]
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₀O₈ | PubChem[1] |
| Molecular Weight | 656.9 g/mol | PubChem[1] |
| Exact Mass | 656.42881887 Da | PubChem[1] |
| CAS Number | 776331-34-1 | PubChem[1] |
| XLogP3 | 6.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
Experimental Protocols for Structural Elucidation
The determination of this compound's intricate structure was a multi-faceted process relying on a combination of spectroscopic techniques and ultimately confirmed by total chemical synthesis.
Spectroscopic Analysis
The initial structural hypothesis of this compound was established through a suite of advanced spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial for elucidating the connectivity of the molecule. These experiments included COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton correlations, which helped in piecing together the polyether backbone and the side chains. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were employed to determine the relative stereochemistry of the numerous chiral centers by analyzing through-space proton-proton interactions.[2]
-
High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly with electrospray ionization (ESI), was used to determine the precise molecular formula of this compound by providing a highly accurate mass measurement.[3] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional clues about the structural components of the molecule.
Total Synthesis
The definitive confirmation of this compound's structure, including its absolute configuration, was achieved through total synthesis. Several research groups have reported the total synthesis of this compound.[4][5][6][7][8] The general approach involved a convergent strategy where key fragments of the molecule were synthesized independently and then coupled together. The final synthetic product was then meticulously compared to the natural isolate using spectroscopic methods (NMR, MS) and by measuring its optical rotation. A key publication in this area even reported a revision of the initially proposed structure based on discrepancies between the NMR spectra of the synthetic compound and the natural product, highlighting the critical role of total synthesis in validating complex natural product structures.[9]
Visualization of the Structural Elucidation Workflow
The logical flow of experiments and reasoning that led to the determination of this compound's chemical structure is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. This compound | C39H60O8 | CID 15965874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Brevenal: A Natural Brevetoxin Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brevenal, a naturally occurring polyether compound produced by the dinoflagellate Karenia brevis, has emerged as a significant brevetoxin (B15176840) antagonist. Brevetoxins are potent neurotoxins responsible for neurotoxic shellfish poisoning (NSP) and other adverse respiratory and neurological effects. This technical guide provides an in-depth overview of the mechanism of action, quantitative binding data, and experimental protocols related to this compound's antagonistic properties. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring this compound as a potential therapeutic agent for brevetoxin-related illnesses.
Introduction
Florida red tides, caused by blooms of Karenia brevis, release a suite of potent neurotoxins known as brevetoxins (PbTxs).[1][2][3] These toxins bind to and activate voltage-sensitive sodium channels (VSSCs), leading to persistent channel opening, uncontrolled sodium influx, and subsequent disruption of normal neurological function.[4] This can result in massive fish kills, neurotoxic shellfish poisoning in humans, and respiratory distress from aerosolized toxins.[1][2][3]
Interestingly, K. brevis also produces this compound, a shorter, trans-fused polyether molecule that acts as a natural antagonist to brevetoxins.[5][6] this compound has been shown to protect fish from the neurotoxic effects of brevetoxin exposure and is being investigated as a model compound for the development of therapeutics to prevent or reverse brevetoxin intoxication.[1][2][3]
Mechanism of Action: Competitive and Allosteric Antagonism
Brevetoxins bind to site 5 on the alpha-subunit of VSSCs, causing a lowering of the activation potential, persistent activation, and repetitive nerve firing.[4] this compound has been shown to competitively displace tritiated brevetoxin from this binding site in rat brain synaptosomes, suggesting it acts as a competitive antagonist.[1][2][3][7]
The following diagram illustrates the proposed mechanism of brevetoxin activation of the VSSC and its antagonism by this compound.
Figure 1: Mechanism of Brevetoxin Action and this compound Antagonism.
Quantitative Data on this compound and Brevetoxin Binding
Several studies have quantified the binding affinities of this compound and brevetoxins to VSSCs. The following tables summarize key quantitative data from radioligand binding assays performed with rat brain synaptosomes.
Table 1: Binding Affinity of this compound and its Derivatives
| Compound | Assay Conditions | Kd (nM) | Ki (nM) | Bmax (pmol/mg protein) | Reference |
| [³H]-Brevenol | Saturation binding | 67 | - | 7.1 | [8] |
| This compound | Competition vs. [³H]-Brevenol | - | 75 | - | [8] |
| Brevenol | Competition vs. [³H]-Brevenol | - | 56 | - | [8] |
| This compound | Competition vs. [³H]-PbTx-3 | - | 98 | - | [8] |
| Brevenol | Competition vs. [³H]-PbTx-3 | - | 661 | - | [8] |
Table 2: Binding Affinity of Brevetoxins
| Compound | Assay Conditions | Ki (nM) | Reference |
| PbTx-2 | Competition vs. [³H]-PbTx-3 | 0.81 | [8] |
| PbTx-3 | Competition vs. [³H]-PbTx-3 | 1.6 | [8] |
Experimental Protocols
Synaptosome Binding Assay
This protocol is a standard method for studying the binding of ligands to neuronal receptors.
Objective: To determine the binding affinity of this compound and brevetoxins to VSSCs in rat brain synaptosomes.
Materials:
-
Rat cerebellum
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 130 mM choline (B1196258) chloride, 5.5 mM glucose, 0.8 mM MgSO₄, 5.4 mM KCl, 1 mg/mL BSA, pH 7.4)
-
Radiolabeled ligand (e.g., [³H]-PbTx-3 or [³H]-brevenol)
-
Unlabeled competitor (this compound, brevetoxin, etc.)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: Homogenize rat cerebellum in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in the assay buffer.[1][2][3]
-
Binding Assay: In a series of tubes, combine the synaptosome preparation with a fixed concentration of the radiolabeled ligand.
-
Competition Assay: To determine the binding affinity of unlabeled compounds, add varying concentrations of the competitor to the tubes.
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.
Figure 2: Experimental Workflow for Synaptosome Binding Assay.
In Vivo Fish Bioassay
Objective: To assess the protective effects of this compound against brevetoxin-induced neurotoxicity in a live animal model.[1][2][3]
Materials:
-
Small fish (e.g., zebrafish)
-
Brevetoxin solution
-
This compound solution
-
Control solution (seawater)
-
Observation tanks
Procedure:
-
Acclimation: Acclimate fish to the experimental tanks.
-
Treatment Groups:
-
Control group: Exposed to seawater only.
-
Brevetoxin group: Exposed to a lethal concentration of brevetoxin.
-
This compound pre-treatment group: Exposed to this compound for a period before brevetoxin exposure.
-
Co-treatment group: Exposed to a mixture of this compound and brevetoxin.
-
-
Exposure: Administer the respective solutions to the tanks.
-
Observation: Continuously monitor the fish for signs of neurotoxicity (e.g., loss of equilibrium, erratic swimming, paralysis) and record time to mortality.
-
Data Analysis: Compare the survival times and mortality rates between the different treatment groups.
Signaling Pathways
The binding of brevetoxin to VSSCs initiates a cascade of downstream signaling events. While the complete pathway is still under investigation, key components have been identified. Brevetoxin-induced sodium influx leads to membrane depolarization, which in turn can activate other voltage-gated channels, such as calcium channels. The resulting increase in intracellular calcium can trigger various cellular responses, including neurotransmitter release and activation of downstream signaling kinases.
Figure 3: Brevetoxin-Induced Signaling Pathway.
Therapeutic Potential and Future Directions
This compound's ability to antagonize the effects of brevetoxin makes it a promising candidate for the development of therapeutics for NSP and other brevetoxin-related illnesses.[1][2][3] Its natural origin and apparent lack of toxicity at effective concentrations are advantageous for drug development.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its binding site on the VSSC.
-
Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
-
Exploring the structure-activity relationships of this compound derivatives to develop more potent and specific antagonists.[5]
-
Investigating the potential of this compound as a treatment for other channelopathies involving VSSCs.
Conclusion
This compound is a unique natural product with a dual mechanism of action as a brevetoxin antagonist. By binding to a distinct site on the VSSC, it allosterically and competitively inhibits the action of brevetoxins. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this promising compound. Continued investigation into this compound and its derivatives holds the potential to yield effective treatments for the adverse health effects of harmful algal blooms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin - Wikipedia [en.wikipedia.org]
- 5. Structure Activity Relationship of this compound Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationship of this compound Hydrazide Derivatives [mdpi.com]
The Brevenal Binding Site on Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a polyether compound produced by the dinoflagellate Karenia brevis, has garnered significant interest within the scientific community for its unique interaction with voltage-gated sodium channels (Nav). Unlike the potent neurotoxins (brevetoxins) also produced by K. brevis, this compound acts as an antagonist, offering a potential therapeutic avenue for neurotoxic shellfish poisoning and other conditions related to sodium channel hyperactivity. This technical guide provides an in-depth exploration of the this compound binding site on Nav channels, detailing the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate its mechanism of action.
The this compound Binding Site: A Competitive Interaction at Neurotoxin Receptor Site 5
This compound exerts its antagonistic effects by interacting with neurotoxin receptor site 5 on the α-subunit of voltage-gated sodium channels.[1][2][3] This site is also the target for brevetoxins, and the primary mechanism of this compound's action is through competitive displacement of these toxins.[1][2][3]
The binding site is located in a lipid-exposed cleft formed at the interface of domains I and IV of the Nav channel α-subunit.[4][5] More specifically, photoaffinity labeling and mutagenesis studies have identified key transmembrane segments involved in forming this pocket:
While the interaction is largely competitive, some evidence suggests that the this compound binding site may be distinct from, yet allosterically coupled to, the brevetoxin (B15176840) binding site.[9] Studies using radiolabeled brevenol ([³H]-brevenol) have shown that while this compound and brevenol can displace [³H]-brevenol binding, brevetoxins are unable to do so effectively.[9] This suggests a nuanced interaction that warrants further investigation.
Signaling and Functional Consequences of this compound Binding
The binding of this compound to site 5 antagonizes the effects of brevetoxins, which are known to cause persistent activation of sodium channels.[10] Brevetoxins achieve this by shifting the voltage-dependence of activation to more negative potentials and inhibiting inactivation.[6][8] By competitively inhibiting brevetoxin binding, this compound effectively acts as a sodium channel blocker, preventing the aberrant channel gating induced by the toxins.[4] This antagonistic action has been shown to protect fish from the neurotoxic effects of brevetoxin exposure.[2][3]
The downstream signaling pathways affected by brevetoxin activation of Nav channels, and therefore inhibited by this compound, include alterations in intracellular calcium dynamics and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[11][12]
Quantitative Binding Data
The affinity of this compound and related compounds for the voltage-gated sodium channel has been quantified through various radioligand binding assays. The following tables summarize the key binding parameters reported in the literature.
| Ligand | Assay Type | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [³H]-brevenol | Saturation Binding | Rat Brain Synaptosomes | 67 | 7.1 | [9] |
| Competitor | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [³H]-PbTx-3 | Rat Brain Synaptosomes | 98 | [9] |
| Brevenol | [³H]-PbTx-3 | Rat Brain Synaptosomes | 661 | [9] |
| This compound | [³H]-brevenol | Rat Brain Synaptosomes | 75 | [9] |
| Brevenol | [³H]-brevenol | Rat Brain Synaptosomes | 56 | [9] |
| BODIPY FL-brevenal | [³H]-brevenol | Rat Brain Synaptosomes | 149 | [13] |
| This compound | [³H]-brevenol | Rat Brain Synaptosomes | 340 | [13] |
Experimental Protocols
The characterization of the this compound binding site has relied on a combination of biochemical and electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Synaptosome Preparation
Synaptosomes, which are isolated presynaptic terminals, provide a rich source of voltage-gated sodium channels for binding assays.
Protocol:
-
Tissue Homogenization: Rodent brains (minus cerebellum for some preparations) are homogenized in a buffered sucrose (B13894) solution.[1]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to pellet nuclei and mitochondria, enriching the supernatant with synaptosomes.
-
Final Pelleting: The synaptosome-enriched supernatant is centrifuged at a high speed to pellet the synaptosomes.
-
Resuspension: The final pellet is resuspended in the appropriate assay buffer.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and specificity of ligand binding to their receptors.
a) Saturation Binding Assay:
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol:
-
Incubation: A fixed amount of synaptosome preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-brevenol).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration or centrifugation.[13]
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to a one-site binding model to determine Kd and Bmax.[6][9]
b) Competitive Binding Assay:
This assay is used to determine the inhibition constant (Ki) of an unlabeled compound.
Protocol:
-
Incubation: A fixed concentration of the radiolabeled ligand and a fixed amount of synaptosome preparation are incubated with increasing concentrations of the unlabeled competitor (e.g., this compound).
-
Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to identify specific amino acid residues involved in ligand binding.[14][15][16]
Protocol:
-
Mutant Plasmid Generation: A plasmid containing the cDNA for the sodium channel α-subunit is used as a template. Specific codons are altered using PCR-based methods to substitute the desired amino acid (often alanine) at the target position.
-
Expression in Host Cells: The mutant plasmids are transfected into a suitable host cell line (e.g., tsA-201 cells) for protein expression.[8]
-
Functional and Binding Analysis: The expressed mutant channels are then characterized using electrophysiology to confirm functionality and radioligand binding assays to determine any changes in ligand affinity.[6][8]
Automated Patch-Clamp Electrophysiology
Automated patch-clamp electrophysiology allows for the high-throughput functional characterization of ion channels and the effects of various compounds.[4]
Protocol:
-
Cell Culture: Mammalian cells (e.g., CHO-K1 or HEK293) are engineered to overexpress the specific human Nav channel subtype of interest (e.g., Nav1.2, Nav1.4, Nav1.5, Nav1.7).[4]
-
Cell Preparation: Cells are harvested and prepared for automated patch-clamping.
-
Whole-Cell Recording: Whole-cell currents are recorded in response to voltage-clamp protocols.
-
Compound Application: Increasing concentrations of the test compounds (e.g., PbTx-3 and this compound) are applied to the cells, and the effects on the sodium currents are measured.[4]
-
Data Analysis: Changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics are analyzed to determine the functional effects of the compounds.
Visualizations
Logical Relationship of this compound and Brevetoxin Binding
Caption: Competitive binding of this compound at Nav channel site 5.
Experimental Workflow for Characterizing this compound Binding
Caption: Integrated workflow for studying this compound's interaction.
Signaling Pathway of Brevetoxin Action (Antagonized by this compound)
Caption: Signaling cascade initiated by brevetoxin binding to Nav channels.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the limits of the usefulness of mutagenesis in studies of allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Mutagenesis Studies of the C-terminal Region of Licensing Factor Cdt1 Enable the Identification of Key Residues for Binding to Replicative Helicase Mcm Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Brevenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal is a naturally occurring polyether compound isolated from the marine dinoflagellate Karenia brevis. It has garnered significant scientific interest due to its unique pharmacological profile, acting as a potent antagonist of brevetoxins at voltage-gated sodium channels (NaV). Beyond its role as a brevetoxin (B15176840) antidote, this compound exhibits promising intrinsic therapeutic properties, including anti-inflammatory, immunomodulatory, and mucociliary clearance-enhancing effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualization of associated signaling pathways.
Core Pharmacological Properties
Antagonism of Brevetoxin Action at Voltage-Gated Sodium Channels
This compound is a non-toxic polyether that competitively inhibits the binding of brevetoxins to site 5 on the α-subunit of voltage-gated sodium channels (VSSCs).[1][2][3] This competitive antagonism forms the basis of its protective effects against brevetoxin-induced neurotoxicity. Brevetoxins, produced by the same organism, are potent activators of NaV channels, leading to persistent channel opening, membrane depolarization, and uncontrolled neurotransmitter release. This compound effectively counteracts these effects by displacing brevetoxins from their binding site.[1][2][3] While the primary interaction is competitive at site 5, some evidence suggests that this compound may also bind to a distinct, allosterically coupled site on the NaV channel complex.
Modulation of NaV Channel Isoforms
This compound displays subtype-specific effects on different human NaV channel isoforms. Electrophysiological studies have demonstrated that neuronal (NaV1.2) and skeletal muscle (NaV1.4) channels are sensitive to this compound, while cardiac (NaV1.5) and peripheral nerve (NaV1.7) channels appear to be resistant.[4] Interestingly, this compound has been shown to be significantly less potent than brevetoxins in modulating these channels.[4]
Anti-inflammatory and Immunomodulatory Effects
This compound possesses significant anti-inflammatory and immunomodulatory properties. Studies have shown that it can reduce the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), from macrophages stimulated with lipopolysaccharide (LPS).[5] This effect does not appear to be mediated through the Toll-like receptor 4 (TLR4), the primary receptor for LPS.[5] Instead, this compound seems to alter the activation state of macrophages, shifting them towards a less inflammatory phenotype.[5]
Enhancement of Mucociliary Clearance
A key therapeutic potential of this compound lies in its ability to enhance mucociliary clearance.[5] This property is particularly relevant for the treatment of respiratory diseases characterized by mucus hypersecretion and impaired clearance, such as cystic fibrosis (CF). The precise signaling pathway through which this compound stimulates mucociliary clearance is an area of ongoing investigation, but it is thought to involve the modulation of ion transport and fluid secretion in the airway epithelium.[6][7]
Data Presentation
Table 1: Binding Affinity of this compound for the Brevetoxin Receptor Site on Rat Brain Synaptosomes
| Ligand | Assay Type | Kd (nM) | Ki (nM) | Reference |
| BODIPY-FL-Brevenal | Fluorescence | 10.3 ± 2.1 | - | [5] |
| This compound | Fluorescence Competition | - | 7.8 ± 1.5 | [5] |
| Biotinylated this compound | Fluorescence Competition | - | 12.4 ± 3.2 | [5] |
| [3H]-Brevenol | Radioligand | 67 ± 11 | - | [1] |
| This compound | Radioligand Competition | - | 75 ± 15 | [1] |
Table 2: Functional Modulation of Human NaV Channel Isoforms by this compound
| NaV Isoform | Parameter | This compound EC50/IC50 (nM) | Brevetoxin-3 EC50/IC50 (nM) | Reference |
| NaV1.2 | Ilate Enhancement | >1000 | 12 | [4] |
| NaV1.4 | Ilate Enhancement | 100 | 4 | [4] |
| NaV1.5 | Ipeak Inhibition | >10000 | 250 | [4] |
| NaV1.7 | Ipeak Inhibition | >10000 | 34 | [4] |
Experimental Protocols
Synaptosome Binding Assay (Fluorescence-Based)
This protocol describes a competitive binding assay to determine the affinity of this compound for its binding site on rat brain synaptosomes using a fluorescently labeled ligand.
1. Preparation of Synaptosomes:
-
Rat cerebella are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in the binding buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 200 µL.
-
The binding buffer consists of 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 1 mg/mL BSA, pH 7.4.
-
To each well, add:
-
50 µg of synaptosomes.
-
A fixed concentration of fluorescently labeled this compound (e.g., BODIPY-FL-Brevenal at a concentration near its Kd).
-
Increasing concentrations of unlabeled this compound or other competing ligands.
-
For non-specific binding determination, a high concentration of unlabeled this compound (e.g., 10 µM) is used.
-
-
The plate is incubated for 1 hour at 4°C.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (binding buffer without BSA).
-
The fluorescence retained on the filters is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) for this compound is determined by fitting the competition binding data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).
Automated Patch-Clamp Electrophysiology
This protocol outlines the methodology for assessing the functional modulation of human NaV channels by this compound using an automated patch-clamp system.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the desired human NaV channel α-subunit (e.g., NaV1.2, NaV1.4, NaV1.5, or NaV1.7) and auxiliary β-subunits.
2. Automated Patch-Clamp Recordings:
-
Recordings are performed using a planar patch-clamp system (e.g., QPatch or Patchliner).
-
External Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.
-
Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Cells are automatically captured on the patch-clamp chip, and whole-cell configuration is established.
3. Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a holding potential of -120 mV, and depolarizing voltage steps are applied in 10 mV increments to elicit NaV channel currents.
-
State-Dependent Block: To assess the effect of this compound on different channel states, protocols are designed to enrich the population of resting, open, or inactivated channels before drug application.
4. Drug Application:
-
This compound is prepared in the external solution at various concentrations.
-
The automated system perfuses the cells with the control solution followed by increasing concentrations of this compound.
5. Data Acquisition and Analysis:
-
Whole-cell currents are recorded and digitized.
-
Parameters such as peak current amplitude (Ipeak), late current (Ilate), and voltage-dependence of activation and inactivation are measured.
-
Concentration-response curves are generated to determine the EC50 or IC50 values for this compound's effects on the measured parameters.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling of this compound in macrophages.
Proposed Signaling Pathway for this compound-Induced Mucociliary Clearance
Caption: Proposed pathway for this compound's effect on mucociliary clearance.
Experimental Workflow for Synaptosome Binding Assay
Caption: Workflow for a fluorescence-based synaptosome binding assay.
Conclusion
This compound is a marine natural product with a multifaceted pharmacological profile. Its primary role as a competitive antagonist of brevetoxins at voltage-gated sodium channels makes it a promising candidate for the treatment of neurotoxic shellfish poisoning. Furthermore, its intrinsic anti-inflammatory, immunomodulatory, and mucociliary clearance-enhancing properties suggest a broader therapeutic potential, particularly in the context of chronic respiratory diseases like cystic fibrosis. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse biological activities and to translate these promising preclinical findings into clinical applications.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 2. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells [mdpi.com]
- 6. Calcium signaling in airway epithelial cells: current understanding and implications for inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Brevenal's Role in Red Tide Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Red tides, caused by blooms of the dinoflagellate Karenia brevis, are associated with significant neurotoxicity due to the production of a suite of potent polyether toxins known as brevetoxins (PbTxs). These toxins bind to and activate voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and a range of adverse effects in marine life and humans, including neurotoxic shellfish poisoning (NSP). Interestingly, K. brevis also produces brevenal, a shorter polyether compound that acts as a natural antagonist to brevetoxins. This technical guide provides an in-depth exploration of this compound's mechanism of action, its competitive interaction with brevetoxins at the VGSC, and its potential as a therapeutic agent to mitigate red tide neurotoxicity. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and drug development.
Introduction to Red Tide Neurotoxicity
Harmful algal blooms of Karenia brevis release brevetoxins into the marine environment.[1] These lipid-soluble toxins can accumulate in shellfish, leading to NSP in humans upon consumption.[2] Inhalation of aerosolized brevetoxins can also cause respiratory irritation.[3] The primary molecular target of brevetoxins is site 5 on the α-subunit of VGSCs.[4][5] Binding of brevetoxins to this site causes a hyperpolarizing shift in the voltage-dependence of activation and inhibits channel inactivation, leading to prolonged sodium influx and uncontrolled neuronal depolarization.[4][6]
This compound: A Natural Brevetoxin (B15176840) Antagonist
This compound is a trans-fused polyether compound also produced by K. brevis.[7] Unlike brevetoxins, this compound is non-toxic and has been shown to counteract the effects of brevetoxins.[8] This antagonistic relationship is central to understanding the variable potency of red tides and presents a promising avenue for therapeutic intervention.[5]
Mechanism of Action: Competitive Inhibition at Voltage-Gated Sodium Channels
This compound's primary mechanism of action is the competitive inhibition of brevetoxin binding to VGSCs.[8] While both this compound and brevetoxins interact with site 5 on the channel, this compound does not activate the channel in the same manner.[9][10] Instead, it prevents or displaces brevetoxin from binding, thereby mitigating the toxic effects.[7][10]
Binding Affinity and Competition
Radioligand binding assays using rat brain synaptosomes have been instrumental in characterizing the interaction between this compound and brevetoxins. These studies have demonstrated that this compound competitively displaces tritiated brevetoxin ([³H]-PbTx-3) from its binding site.[8][9]
Data Presentation: Quantitative Binding Data
| Compound | Assay Type | Preparation | Labeled Ligand | Ki (nM) | Kd (nM) | Reference |
| PbTx-2 | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 0.81 | - | [9] |
| PbTx-3 | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 1.6 | - | [9] |
| This compound | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 98 | - | [9] |
| Brevenol | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 661 | - | [9] |
| PbTx-3 | Saturation Binding | tsA-201 cells (Nav1.5) | [42-³H]-PbTx3 | - | 12 ± 1.4 | [4] |
| PbTx-3 | Saturation Binding | tsA-201 cells (Nav1.4) | [42-³H]-PbTx3 | - | 1.8 ± 0.61 | [4] |
Electrophysiological Effects
Whole-cell patch-clamp electrophysiology studies on various VGSC subtypes have further elucidated the functional consequences of this compound and brevetoxin interaction. Brevetoxins cause a characteristic negative shift in the voltage-dependence of activation and an increase in the late sodium current. This compound, on the other hand, can antagonize these effects.
Data Presentation: Electrophysiological Effects of PbTx-3 on Nav Channels
| Channel Subtype | PbTx-3 Concentration | Effect on Activation (ΔV0.5) | Effect on Gmax | Reference |
| Nav1.5 | 1 µM | +8.7 ± 1.2 mV (depolarizing) | 0.4 ± 0.04 (inhibition) | [10] |
| Nav1.4 | 1 µM | Not significantly altered | 0.4 ± 0.1 (inhibition) | [10] |
Note: A positive shift in V0.5 indicates a depolarizing effect, while a negative shift would be hyperpolarizing.
Experimental Protocols
Synaptosome Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled compounds for the brevetoxin binding site on VGSCs in rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Homogenize ten frozen rat brains in ice-cold homogenization buffer (0.32 M sucrose, 0.005 M sodium phosphate, with protease inhibitors, pH 7.4).[9]
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant and centrifuge at 18,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in fresh homogenization buffer.
-
-
Binding Reaction:
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording sodium currents from cells expressing specific VGSC subtypes to assess the effects of brevetoxin and this compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNA encoding the desired human Nav channel subtype (e.g., Nav1.2, Nav1.4, Nav1.5, or Nav1.7).[10]
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system to perform whole-cell voltage-clamp recordings.[10]
-
Use an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH 7.3).
-
Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES (pH 7.4).
-
-
Voltage Protocol and Data Acquisition:
-
Data Analysis:
-
Construct current-voltage (I-V) relationships to determine the peak sodium current at each voltage.
-
Fit the normalized conductance-voltage curves with a Boltzmann function to determine the voltage of half-maximal activation (V₀.₅).
-
Analyze the late sodium current to assess the inhibition of channel inactivation.
-
In Vivo Studies and Therapeutic Potential
In vivo studies have demonstrated this compound's ability to protect against brevetoxin-induced neurotoxicity. For instance, this compound has been shown to protect fish from the lethal effects of brevetoxin exposure.[7][8] Furthermore, in a sheep model of asthma, this compound was able to both inhibit and reverse brevetoxin-induced bronchoconstriction.[11]
Ovine Model of Mucociliary Clearance
The sheep model is a valuable tool for assessing airway responses to inhaled substances.
Methodology:
-
Animal Preparation:
-
Conscious adult ewes are restrained in a specialized cart.
-
Tracheal mucous velocity (TMV), an index of mucociliary clearance, is measured by observing the movement of radiopaque Teflon discs on the tracheal mucosa via bronchoscopy.
-
-
Toxin/Antagonist Administration:
-
Aerosolized brevetoxin or this compound is delivered to the airways.
-
TMV is measured before and at various time points after administration.
-
-
Data Analysis:
-
Changes in TMV are calculated as a percentage of the baseline measurement.
-
This model allows for the assessment of this compound's ability to prevent or reverse brevetoxin-induced impairment of mucociliary clearance.[11]
-
Visualizations
Signaling Pathway of Brevetoxin and this compound Interaction with the Voltage-Gated Sodium Channel
Caption: Brevetoxin binds to and activates the VGSC, leading to neurotoxicity. This compound competitively inhibits this binding, preventing channel activation and antagonizing the toxic effects.
Experimental Workflow for a Competitive Synaptosome Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a competitive fluorescence-based synaptosome binding assay for brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brevetoxin versus this compound Modulation of Human Nav1 Channels [mdpi.com]
- 11. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Brevenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevenal, a polyether compound derived from the marine dinoflagellate Karenia brevis, has demonstrated significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and relevant experimental data. Detailed methodologies for key in vitro and in vivo experiments are provided to facilitate further research and development. The guide also visualizes the compound's proposed mechanism of action on key inflammatory signaling pathways.
Introduction
Chronic inflammatory diseases represent a significant global health burden. The constant activation of the inflammatory response can lead to tissue damage and is a key component in the pathophysiology of conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[1] this compound has emerged as a promising natural compound with the potential to modulate inflammatory responses.[2][3] Initially identified as an antagonist to the neurotoxic brevetoxins also produced by K. brevis, this compound has been shown to possess intrinsic anti-inflammatory activities independent of its toxin-antagonizing effects.[4][5] This document synthesizes the existing research on this compound's anti-inflammatory properties, focusing on its effects on immune cells and the underlying molecular pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of macrophage activity and the subsequent reduction in the secretion of pro-inflammatory cytokines.[1][2] Unlike broad-spectrum anti-inflammatory agents, this compound appears to selectively suppress the production of potent inflammatory mediators while preserving the secretion of anti-inflammatory or pleiotropic cytokines.[1]
Modulation of Macrophage Activation
In vitro studies have shown that this compound can alter the activation state of macrophages.[1][3] Macrophages, key cells of the innate immune system, can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. Research indicates that this compound treatment leads to a reduction in the expression of both M1 (e.g., CD86) and M2 (e.g., CD206) phenotype markers on macrophages.[2][3] This suggests that this compound does not simply shift the balance from M1 to M2 but rather induces a less activated, more quiescent state in these immune cells.[2][3]
Inhibition of Pro-inflammatory Cytokine Production
A hallmark of this compound's anti-inflammatory activity is its ability to decrease the production of key pro-inflammatory cytokines and chemokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This effect has been observed in both murine macrophage cell lines (RAW 264.7 and MH-S) and human lung epithelial cells (A549).[1]
Signaling Pathways
The reduction in pro-inflammatory cytokine production by this compound suggests its interaction with key intracellular signaling pathways that regulate inflammation. While the precise molecular targets of this compound are still under investigation, its effects on cytokine output strongly point towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6][7] The inhibition of these cytokines by this compound strongly implies an inhibitory effect on the NF-κB signaling cascade. It is hypothesized that this compound may interfere with the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby preventing the translocation of the active p50/p65 subunits to the nucleus.[1][8][9]
MAP Kinase Signaling Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are also crucial in the inflammatory response, often acting in concert with the NF-κB pathway to regulate cytokine production.[10][11] The observed reduction in pro-inflammatory cytokines by this compound suggests a potential modulatory effect on one or more of the MAPK cascades. Further research is needed to elucidate the specific interactions of this compound with the components of these pathways.
Quantitative Data
The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings on cytokine reduction and macrophage phenotype modulation.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion
| Cell Line | Cytokine | This compound Concentration | % Reduction (approx.) | Reference |
| Human Lung Epithelial (A549) | IL-8 | 0.1 - 1 nM | Significant Decrease | [1][2] |
| Murine Macrophage (RAW 264.7) | TNF-α | 1 nM | 20 - 35% | [1] |
| Murine Macrophage (RAW 264.7) | IL-1β | 1 nM | 20 - 35% | [1] |
| Murine Macrophage (MH-S) | TNF-α | 1 nM | 20 - 35% | [1] |
Table 2: Effect of this compound on Macrophage Phenotype Markers
| Cell Line | Marker | This compound Treatment | Observation | Reference |
| Murine Macrophage (RAW 264.7) | CD86 (M1 marker) | Yes | Reduced Expression | [1][3] |
| Murine Macrophage (RAW 264.7) | CD206 (M2 marker) | Yes | Reduced Expression | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Lines:
-
A549 (Human Lung Carcinoma Epithelial Cells): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
RAW 264.7 (Murine Macrophage Cells): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MH-S (Murine Alveolar Macrophage Cells): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
LPS Stimulation:
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for flow cytometry) and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a concentration known to induce a robust inflammatory response (e.g., 10-100 ng/mL for macrophages, 1000 µg/mL for A549 cells).[12][13]
-
Incubate for a specified time (e.g., 6-24 hours) to allow for cytokine production.
-
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) using commercially available kits.[14][15]
-
Follow the manufacturer's instructions for the ELISA protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
After treatment with this compound and/or LPS, harvest the macrophage cells.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with fluorescently-labeled antibodies against macrophage surface markers (e.g., anti-CD86 for M1, anti-CD206 for M2).[16][17]
-
Incubate on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker.
In Vivo Anti-inflammatory Models
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Intratracheally or intranasally instill a solution of LPS to induce lung inflammation.[1][5]
-
Administer this compound (or vehicle control) at a predetermined time point before or after LPS challenge.
-
At a specified time post-LPS administration (e.g., 24-72 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils) and cytokine levels (using ELISA).
-
Process the lung tissue for histological analysis to assess inflammation and injury.
-
Administer this compound (or vehicle control) to rodents (rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified time, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation and edema.[3][18]
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition by comparing the paw volume of this compound-treated animals to the vehicle-treated control group.
Conclusion
This compound demonstrates promising anti-inflammatory properties characterized by its ability to suppress pro-inflammatory cytokine production and modulate macrophage activation. Its selective action of reducing inflammatory mediators without compromising the anti-inflammatory response suggests a favorable therapeutic profile. The likely mechanism of action involves the inhibition of the NF-κB and potentially MAPK signaling pathways. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its therapeutic potential in preclinical models of chronic inflammatory diseases. The detailed protocols provided in this guide aim to facilitate these future investigations.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
The Immunomodulatory Landscape of Brevenal: A Technical Guide to its Effects on Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunomodulatory effects of Brevenal, a marine-derived natural product, on macrophage behavior. It consolidates key findings on its anti-inflammatory properties, details the experimental protocols for assessing its impact, and visualizes the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in immunology and drug discovery exploring novel therapeutic agents for inflammatory diseases.
Core Findings: this compound's Modulation of Macrophage Function
This compound has been identified as a potent immunomodulator with a distinct profile of action on macrophages.[1][2][3] Unlike broad-spectrum anti-inflammatory agents, this compound selectively curtails the production of key pro-inflammatory cytokines while leaving others unaffected. Furthermore, it appears to induce a shift in the macrophage activation state, suggesting a nuanced mechanism of action that goes beyond simple suppression of inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on macrophage cytokine secretion and surface marker expression. The data is derived from studies on murine macrophage cell lines, RAW 264.7 and MH-S, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment.
Table 1: Effect of this compound on LPS-Induced Cytokine Secretion in Macrophages
| Cell Line | Cytokine | Treatment | Result |
| RAW 264.7 | TNF-α | LPS + this compound | Significant Decrease[1] |
| MH-S | TNF-α | LPS + this compound | Significant Decrease[1] |
| RAW 264.7 | IL-1β | LPS + this compound | Significant Decrease[1] |
| RAW 264.7 | IL-6 | LPS + this compound | No Significant Change[1] |
| MH-S | IL-6 | LPS + this compound | No Significant Change[1] |
| RAW 264.7 | IL-10 | LPS + this compound | No Significant Change[1] |
| MH-S | IL-10 | LPS + this compound | No Significant Change[1] |
Table 2: Effect of this compound on Macrophage Surface Marker Expression
| Cell Line | Marker | Macrophage Phenotype | Treatment | Result |
| RAW 264.7 | CD86 | M1 (Pro-inflammatory) | This compound | Decreased Expression[1] |
| RAW 264.7 | CD206 (Mannose Receptor) | M2 (Anti-inflammatory/Resolution) | This compound | Decreased Expression[1] |
Postulated Mechanism of Action
Research indicates that this compound's immunomodulatory effects are not mediated by altering the expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[1][2][3] This suggests that this compound acts downstream of TLR4 signaling or through an independent pathway to modulate macrophage activation. The observed reduction in both M1 and M2 phenotype markers points towards this compound inducing a less active or quiescent state in macrophages, rather than simply polarizing them towards an anti-inflammatory phenotype.[1][2][3]
Signaling Pathway Visualizations
The following diagrams illustrate the known LPS-induced signaling pathways in macrophages and the hypothesized points of intervention by this compound that could lead to the observed immunomodulatory effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on macrophages.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage-like cell line RAW 264.7.
-
Murine alveolar macrophage cell line MH-S.
-
-
Culture Media:
-
RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MH-S: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Treatment Workflow:
-
Seed macrophages in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for flow cytometry).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with desired concentrations of this compound (or vehicle control) for a specified duration (e.g., 1 hour).
-
Stimulate cells with Lipopolysaccharide (LPS) at a final concentration of, for example, 100 ng/mL.
-
Incubate for a specified period (e.g., 24 hours for cytokine secretion).
-
Collect cell culture supernatants for cytokine analysis and harvest cells for flow cytometry or gene expression analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatants.
-
Procedure:
-
Use commercially available ELISA kits specific for each murine cytokine.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add diluted cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Flow Cytometry for Surface Marker Analysis
-
Principle: Flow cytometry is employed to analyze the expression of cell surface markers (CD86 and CD206) on individual macrophages.
-
Procedure:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with fluorescently labeled antibodies specific for murine CD86 and CD206.
-
Wash cells to remove unbound antibodies.
-
Resuspend cells in a suitable buffer for analysis.
-
Acquire data on a flow cytometer, exciting the fluorophores with appropriate lasers and detecting the emitted light.
-
Analyze the data to determine the percentage of cells expressing each marker and the mean fluorescence intensity.
-
This technical guide provides a foundational understanding of the immunomodulatory effects of this compound on macrophages. The presented data, protocols, and pathway diagrams offer a framework for further investigation into the therapeutic potential of this marine natural product. Future research should focus on elucidating the precise molecular targets of this compound within the intracellular signaling cascades to fully unravel its mechanism of action.
References
- 1. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevenal: A Novel Marine-Derived Therapeutic Candidate for Chronic Respiratory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and asthma represent a significant global health burden, characterized by airway inflammation, mucus accumulation, and airflow obstruction. Current therapeutic strategies often provide symptomatic relief but fall short of addressing the multifaceted pathophysiology of these conditions. Brevenal, a polyether natural product isolated from the marine dinoflagellate Karenia brevis, has emerged as a promising therapeutic candidate with a dual mechanism of action: potent anti-inflammatory effects and enhancement of mucociliary clearance. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in respiratory diseases, detailing its mechanism of action, quantitative efficacy data, and relevant experimental protocols.
Introduction
This compound is a structurally complex, non-toxic polyether compound that has been shown to antagonize the effects of brevetoxins, potent neurotoxins also produced by Karenia brevis.[1] Initial investigations into its pharmacological properties revealed its potential to mitigate the harmful effects of red tides.[1][2][3] Subsequent research has unveiled its intrinsic therapeutic activities, particularly relevant to the pathophysiology of chronic respiratory diseases.[2] this compound's ability to both reduce airway inflammation and improve mucus clearance presents a compelling profile for a novel respiratory therapeutic.[2][4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and providing detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-pronged mechanism of action, targeting key aspects of respiratory disease pathology: immunomodulation and enhancement of mucociliary clearance.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties in preclinical models by modulating the function of key immune and epithelial cells.
-
Macrophage Polarization: this compound influences macrophage activation states, reducing the expression of both M1 (pro-inflammatory) and M2 (alternative activation) phenotype markers.[2][5] This suggests that this compound shifts innate immune cells to a less activated, or "quiet," state rather than simply polarizing them towards a specific phenotype.[2]
-
Cytokine and Chemokine Regulation: In human lung epithelial cells (A549) and murine macrophages (RAW 264.7 and MH-S), this compound significantly reduces the secretion of pro-inflammatory mediators, including interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][6] Notably, it does not appear to affect the secretion of the pleiotropic cytokine IL-6 or the anti-inflammatory cytokine IL-10.[2][6]
-
Toll-Like Receptor 4 (TLR4) Signaling: The anti-inflammatory effects of this compound in macrophages do not appear to be mediated by an alteration in the cell surface expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[2][5] This indicates that this compound's mechanism of action lies downstream of TLR4 or involves alternative signaling pathways.
Enhancement of Mucociliary Clearance
In addition to its anti-inflammatory properties, this compound has been shown to improve mucociliary clearance, a critical defense mechanism of the respiratory tract that is often impaired in chronic lung diseases.
-
Increased Tracheal Mucus Velocity: In vivo studies using a sheep model have demonstrated that this compound significantly increases tracheal mucus velocity.[2][4] This effect is particularly noteworthy as it is achieved at concentrations 1,000,000-fold lower than amiloride (B1667095), a sodium channel blocker known to improve mucus clearance.[4]
-
Antagonism of Brevetoxin-Induced Bronchoconstriction: this compound effectively antagonizes brevetoxin-induced bronchoconstriction in the sheep model.[4][7][8] This effect is observed at concentrations 100-fold lower than what would be predicted from its binding affinity to voltage-sensitive sodium channels, suggesting a novel or amplified mechanism of action in the airways.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Result | Reference(s) |
| A549 (Human Lung Epithelial) | Lipopolysaccharide (LPS) | 0.1 nM and 1 nM | IL-8 Secretion | Significant decrease | [2][6] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | 0.1 nM - 10 nM | TNF-α Secretion | Significant decrease | [2][6] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | 0.1 nM - 10 nM | IL-1β Secretion | Significant decrease | [2][6] |
| MH-S (Murine Alveolar Macrophage) | Lipopolysaccharide (LPS) | 0.1 nM - 10 nM | TNF-α Secretion | Significant decrease | [2][6] |
| RAW 264.7 (Murine Macrophage) | - | 0.1 nM - 100 nM | M1 Marker (CD86) Expression | Reduced expression | [2] |
| RAW 264.7 (Murine Macrophage) | - | 0.1 nM - 100 nM | M2 Marker (CD206) Expression | Reduced expression | [2] |
Table 2: In Vivo Effects of this compound in a Sheep Model of Respiratory Function
| Model | Parameter Measured | This compound Effect | Quantitative Comparison | Reference(s) |
| Healthy Sheep | Tracheal Mucus Velocity | Increased | Achieved same improvement as amiloride at a 10⁶-fold lower concentration. | [4] |
| Asthmatic Sheep | Brevetoxin-Induced Bronchoconstriction | Antagonized | Effective at concentrations 100-fold lower than predicted by synaptosome binding assays. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Airway Responses to Aerosolized Brevetoxins in an Animal Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Brevenal's Impact on Mucociliary Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brevenal, a naturally occurring polyether compound isolated from the marine dinoflagellate Karenia brevis, has demonstrated significant potential as a therapeutic agent for improving mucociliary clearance. This is a critical physiological process for maintaining respiratory health, and its impairment is a hallmark of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and asthma. This compound has been observed to increase tracheal mucus velocity in preclinical models, suggesting its utility in addressing the debilitating effects of mucus accumulation in these conditions. This document provides an in-depth technical overview of the current understanding of this compound's effect on mucociliary clearance, including available quantitative data, detailed experimental protocols, and a proposed signaling pathway.
Quantitative Data on this compound's Effect on Mucociliary Clearance
In vivo studies utilizing a sheep model have been instrumental in quantifying the effect of this compound on mucociliary clearance. The baseline tracheal mucus velocity (TMV) in conscious sheep has been established, providing a crucial reference point for evaluating the efficacy of therapeutic interventions.
| Parameter | Value | Animal Model | Reference |
| Baseline Tracheal Mucus Velocity | 17.3 ± 6.2 mm/min | Conscious Sheep | [1] |
Experimental Protocols
The evaluation of this compound's effect on mucociliary clearance involves specialized in vivo and in vitro methodologies.
In Vivo Measurement of Tracheal Mucus Velocity in a Sheep Model
The sheep has been identified as an ideal animal model for studying tracheal mucus velocity due to its tolerance to bronchofiberscopy without the need for anesthesia, which can depress mucociliary function[1][2].
Protocol:
-
Animal Preparation: Conscious, healthy sheep are used. The animal is gently restrained in a cart.
-
Marker Deposition: A fiberoptic bronchoscope is inserted transnasally into the trachea. Small, inert Teflon discs are deposited onto the tracheal mucosa as visible markers[2].
-
Visualization and Recording: The movement of the Teflon discs is visualized through the bronchoscope and recorded using a cine-bronchofiberscopic technique[2].
-
Data Analysis: The distance traveled by the markers over a specific time is measured to calculate the tracheal mucus velocity, typically expressed in mm/min.
-
This compound Administration: this compound can be administered via aerosol inhalation or direct instillation into the trachea to assess its effect on the measured baseline velocity.
In Vitro Measurement of Ciliary Beat Frequency (CBF)
In vitro assays using cultured airway epithelial cells are employed to investigate the direct effects of compounds on ciliary function.
Protocol:
-
Cell Culture: Human or animal bronchial epithelial cells are cultured on a permeable support at an air-liquid interface to promote differentiation into a ciliated epithelium.
-
Sample Preparation: The cultured epithelial cells are placed in a perfusion chamber on a microscope stage.
-
Imaging: A high-speed digital video camera attached to a phase-contrast or differential interference contrast microscope is used to visualize and record the beating cilia.
-
This compound Application: this compound, at various concentrations, is added to the medium perfusing the cells.
-
Data Analysis: The recorded videos are analyzed using specialized software to determine the ciliary beat frequency (CBF), typically expressed in Hertz (Hz).
Signaling Pathways and Experimental Workflows
The precise signaling cascade through which this compound enhances mucociliary clearance is an area of active investigation. The current hypothesis centers on its interaction with ion channels in the airway epithelium, leading to an increase in the airway surface liquid volume and subsequent improvement in mucus transport.
Proposed Signaling Pathway of this compound in Airway Epithelial Cells
The following diagram illustrates the hypothesized signaling pathway for this compound's action on mucociliary clearance. This compound is thought to modulate the activity of the Epithelial Sodium Channel (ENaC), a key regulator of sodium and fluid absorption in the airways. By inhibiting ENaC, this compound may increase the height of the airway surface liquid, thereby facilitating ciliary beating and mucus transport. The potential involvement of Protein Kinase C (PKC) and cyclic AMP (cAMP) as downstream effectors is also depicted.
Experimental Workflow for Evaluating this compound's Effect on Mucociliary Clearance
The following diagram outlines a comprehensive experimental workflow for characterizing the effects of this compound on mucociliary clearance, from initial in vitro screening to in vivo validation.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for chronic respiratory diseases characterized by impaired mucociliary clearance. Its ability to enhance tracheal mucus velocity in a relevant animal model is a strong indicator of its potential clinical utility. Further research is warranted to fully elucidate the dose-response relationship and the intricate signaling mechanisms underlying its beneficial effects. The experimental protocols and proposed pathways outlined in this document provide a framework for future investigations into this promising marine natural product.
References
Brevenal and its Interaction with the Cystic Fibrosis Transmembrane Conductance Regulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevenal, a polyether natural product isolated from the marine dinoflagellate Karenia brevis, has garnered significant interest as a potential therapeutic agent for cystic fibrosis (CF). This interest stems from its observed physiological effects, including the enhancement of mucociliary clearance and potent anti-inflammatory activities, both of which address key pathological features of CF lung disease. However, the precise molecular mechanisms underlying these therapeutic benefits, particularly concerning a direct interaction with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, its known molecular targets, and its potential, though likely indirect, relationship with CFTR function. We present available quantitative data, detail relevant experimental protocols for future research, and visualize key pathways and experimental workflows to facilitate a deeper understanding and guide further inquiry into the therapeutic potential of this compound for cystic fibrosis.
Introduction: this compound and its Therapeutic Potential in Cystic Fibrosis
Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes a chloride and bicarbonate channel expressed in the apical membrane of epithelial cells. Defective CFTR function leads to impaired ion and water transport, resulting in the accumulation of thick, sticky mucus in the airways. This mucus obstruction impairs mucociliary clearance, creating a breeding ground for chronic bacterial infections and leading to a cycle of inflammation and progressive lung damage.
This compound has emerged as a promising candidate for CF therapy due to its dual action of improving mucociliary clearance and reducing inflammation.[1] In vivo studies in a sheep model have demonstrated that this compound can increase tracheal mucosal velocity, a key component of mucociliary clearance.[1] Furthermore, this compound has been shown to exert significant anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines from lung epithelial cells and macrophages.[1][2][3] While these effects are highly relevant to CF pathology, there is currently no direct evidence to suggest that this compound acts as a conventional CFTR modulator, such as a potentiator or corrector, by directly binding to and altering the function of the CFTR protein. The primary characterized molecular target of this compound is the voltage-gated sodium channel, where it acts as an antagonist to brevetoxins.
This guide will synthesize the existing knowledge on this compound, focusing on its established biological effects and exploring the potential indirect mechanisms by which it may influence the CFTR pathway and alleviate CF symptoms.
Quantitative Data
To date, quantitative data describing a direct interaction between this compound and the CFTR protein (e.g., binding affinity, EC50 for channel activation) are not available in the published literature. The following tables summarize the available quantitative data for this compound's known biological activities.
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Cytokine | This compound Concentration | % Inhibition of Cytokine Secretion | Reference |
| A549 (Human Lung Epithelial) | Lipopolysaccharide (LPS) | IL-8 | 0.1 nM | ~25% | [4] |
| A549 (Human Lung Epithelial) | Lipopolysaccharide (LPS) | IL-8 | 1 nM | ~30% | [4] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | TNFα | 10 nM | ~35% | [1] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | IL-1β | 10 nM | ~20% | [1] |
| MH-S (Murine Alveolar Macrophage) | Lipopolysaccharide (LPS) | TNFα | 10 nM | ~30% | [1] |
Table 2: Binding Affinity of this compound and Related Compounds to the Brevetoxin Receptor Site on Voltage-Gated Sodium Channels
| Compound | Preparation | Ki (nM) | Reference |
| This compound | Rat brain synaptosomes | 75 | |
| Brevenol | Rat brain synaptosomes | 56 |
Signaling Pathways and Postulated Mechanisms of Action
Established Signaling Pathway for CFTR Activation
The canonical pathway for CFTR activation involves the phosphorylation of its Regulatory (R) domain by Protein Kinase A (PKA). This process is initiated by the binding of a ligand (e.g., a β-adrenergic agonist) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.
References
Brevenal's Impact on Intracellular Calcium: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of brevenal's effects on intracellular calcium ([Ca2+]i) levels, targeting researchers, scientists, and professionals in drug development. This compound, a polyether compound produced by the dinoflagellate Karenia brevis, is recognized primarily as a non-toxic antagonist to brevetoxins, which are potent neurotoxins that activate voltage-sensitive sodium channels (VSSCs)[1][2][3][4][5]. While its role as a brevetoxin (B15176840) antagonist is well-documented, emerging information suggests that this compound itself can modulate intracellular calcium signaling pathways.
Core Mechanism of Action
Recent findings indicate that this compound binds to voltage-sensitive sodium channels and mobilizes ATP-dependent intracellular Ca2+, which subsequently leads to the activation of the calcium-activated chloride channel, TMEM16A. This mechanism is of particular interest in the context of cystic fibrosis research, where TMEM16A is a therapeutic target[6][7][8][9][10].
Signaling Pathway
The proposed signaling cascade initiated by this compound involves a multi-step process culminating in an increase in intracellular calcium.
Caption: Proposed signaling pathway of this compound-induced intracellular calcium mobilization.
Quantitative Data on Intracellular Calcium Levels
Direct quantitative data on the specific increase in intracellular calcium concentration induced by this compound alone is not extensively available in peer-reviewed literature. The primary focus of existing research has been on this compound's ability to antagonize the effects of brevetoxins. However, studies on ATP-mediated calcium signaling in various cell types provide a framework for the expected dose-dependent effects.
| Agonist | Cell Type | EC50 for Ca2+ increase | Reference |
| ATP | Primary Mouse Urothelial Cells | 3.49 ± 0.77 µM (in 2 mM extracellular Ca2+) | [11] |
| ATP | Primary Mouse Urothelial Cells | 9.5 ± 1.5 µM (in 0 mM extracellular Ca2+) | [11] |
| ATP | Macula Densa Cells | 15 µM | [12] |
Note: The data presented above is for ATP-induced calcium mobilization and serves as a proxy for the potential effects of this compound-induced ATP release. Further research is required to determine the precise dose-response relationship for this compound.
Experimental Protocols
The following section details the methodologies for key experiments relevant to studying this compound's effect on intracellular calcium.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol is a standard method for quantifying changes in intracellular calcium concentration.
Caption: Experimental workflow for measuring intracellular calcium using Fura-2 AM.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells (e.g., human neuroblastoma cells) in appropriate media and conditions.
-
Plate cells onto glass coverslips or 96-well plates suitable for fluorescence microscopy or plate reader assays. Allow cells to adhere overnight.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
This compound Treatment and Fluorescence Measurement:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope or place the 96-well plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Record the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max). Rmin, Rmax, and the fluorescence of the Ca2+-free and Ca2+-bound indicator are determined through calibration experiments using ionomycin (B1663694) and EGTA.
-
Conclusion
This compound exhibits a complex pharmacological profile, acting not only as a brevetoxin antagonist but also as a modulator of intracellular calcium. The proposed mechanism involving ATP-dependent calcium mobilization and subsequent TMEM16A activation presents a promising avenue for therapeutic development, particularly for conditions like cystic fibrosis. Further research is imperative to fully elucidate the quantitative aspects and the precise molecular interactions of this signaling pathway. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secreted CLCA1 modulates TMEM16A to activate Ca2+-dependent chloride currents in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purinergic receptor mediated calcium signalling in urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic receptor signaling at the basolateral membrane of macula densa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Architecture of a Marine Antitoxin: An In-depth Technical Guide to the Biosynthesis of Brevenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal is a potent and specific antagonist of brevetoxins, the neurotoxic polyether ladder compounds produced by the marine dinoflagellate Karenia brevis. These toxins are the causative agents of neurotoxic shellfish poisoning (NSP) and are responsible for harmful algal blooms (red tides) with significant ecological and economic impacts. This compound's ability to counteract the effects of brevetoxins by competing for binding sites on voltage-gated sodium channels, without exhibiting toxicity itself, has made it a molecule of significant interest for the development of therapeutics against NSP and potentially other conditions involving sodium channel dysfunction. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic basis, proposed enzymatic machinery, and key chemical transformations. While the complete pathway remains an active area of research, this document synthesizes the available evidence to present a coherent, albeit partially hypothetical, model of this compound's construction.
Genetic Foundation: The Polyketide Synthase Machinery of Karenia brevis
The backbone of this compound is assembled by a Type I polyketide synthase (PKS) system. Isotopic labeling studies have confirmed that the carbon skeleton is derived from acetate (B1210297) units, a hallmark of polyketide biosynthesis. However, the PKS machinery in K. brevis exhibits unusual characteristics. While possessing the catalytic domains typical of Type I PKSs (ketosynthase [KS], acyltransferase [AT], and acyl carrier protein [ACP]), these domains are often found on separate transcripts, a feature more reminiscent of Type II PKS systems. This hybrid nature suggests a complex and potentially flexible biosynthetic process.
Transcriptomic analyses of K. brevis have identified numerous PKS gene fragments, but a complete, contiguous gene cluster responsible for this compound synthesis has yet to be fully characterized. The identification of a monocyclic ether alkaloid, brevisamide, also produced by K. brevis, has led to the hypothesis that it may be a precursor or a product of a related pathway, offering clues to the initial steps of polyether synthesis in this organism.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three major stages:
-
Polyketide Chain Assembly: A linear polyene precursor is assembled by the PKS complex from acetate extender units.
-
Regioselective Epoxidation: The polyene chain is subjected to a series of stereospecific epoxidations catalyzed by one or more epoxidases, likely cytochrome P450 monooxygenases.
-
Cascade Cyclization: The resulting polyepoxide undergoes a cascade of intramolecular epoxide-opening reactions to form the characteristic fused polyether ladder structure.
A detailed, step-by-step enzymatic mechanism is yet to be experimentally verified. The following diagram illustrates a hypothetical pathway based on these principles.
Quantitative Data
Quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics and intermediate concentrations, are currently unavailable due to the challenges in isolating the enzymes and intermediates. However, studies have quantified this compound and brevetoxin (B15176840) production in K. brevis cultures under various conditions, and the binding affinities of this compound to its target have been determined.
| Parameter | Value | Conditions / Notes |
| This compound Production | Varies significantly | Dependent on K. brevis clone, growth phase, and environmental factors like salinity. |
| Brevetoxin Production | Varies significantly | Co-produced with this compound; ratios can fluctuate based on environmental stimuli. |
| Binding Affinity (Kd) of [3H]-brevenol | 67 nM | In rat brain synaptosomes. Brevenol is the reduced alcohol form of this compound. |
| Inhibitory Constant (Ki) of this compound | 75 nM | For displacement of [3H]-brevenol binding in rat brain synaptosomes. |
| Maximum Binding Capacity (Bmax) | 7.1 pmol/mg protein | For [3H]-brevenol in rat brain synaptosomes. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach. The following outlines key methodologies.
Culturing of Karenia brevis
-
Culture Medium: K. brevis is typically cultured in L1-Si enriched seawater medium.
-
Growth Conditions: Cultures are maintained at approximately 25°C under a controlled light-dark cycle (e.g., 12:12 hours) with a light intensity of around 70-100 µmol photons m⁻² s⁻¹.
-
Monitoring: Cell densities are monitored using light microscopy and cell counting chambers (e.g., Sedgewick-Rafter).
Gene Identification and Cloning
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from K. brevis cultures, followed by reverse transcription to generate cDNA.
-
Degenerate PCR: Degenerate primers targeting conserved regions of PKS domains (e.g., KS, AT) are used to amplify PKS gene fragments from the cDNA.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are employed to obtain full-length gene sequences from the amplified fragments.
-
Gene Cloning: Full-length PKS genes are cloned into appropriate expression vectors for functional characterization.
Heterologous Expression and Enzyme Assays
-
Expression System: Due to the complexity of dinoflagellate genetics, heterologous expression of K. brevis PKS genes is challenging. Systems such as Escherichia coli or yeast may be attempted, but codon optimization and co-expression of necessary modifying enzymes are often required.
-
Enzyme Assays: If functional enzymes can be produced, in vitro assays with radiolabeled precursors (e.g., [¹⁴C]-acetyl-CoA, [¹⁴C]-malonyl-CoA) can be used to confirm PKS activity and identify the product. Products are typically analyzed by techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Analytical Methods for this compound and Intermediate Detection
-
Extraction: this compound and its precursors are extracted from K. brevis cell pellets and culture medium using organic solvents (e.g., methanol, ethyl acetate).
-
Purification: Solid-phase extraction (SPE) and HPLC are used to purify and isolate this compound and related compounds.
-
Detection and Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for the sensitive and specific detection and quantification of this compound.
The following diagram illustrates a general experimental workflow for investigating the this compound biosynthesis pathway.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating and complex example of polyketide synthesis in a marine dinoflagellate. While the genetic and biochemical foundations are beginning to be understood, significant gaps in our knowledge remain. Future research will undoubtedly focus on the complete sequencing and annotation of the this compound PKS gene cluster, the heterologous expression and functional characterization of the individual biosynthetic enzymes, and the identification and structural elucidation of the pathway intermediates. A detailed understanding of how K. brevis constructs this intricate and beneficial molecule will not only provide profound insights into the evolution and diversity of natural product biosynthesis but also pave the way for the biotechnological production of this compound and its analogs for therapeutic applications. The logical relationship between discovering the genetic blueprint and enabling biotechnological production is a key driver for future research.
Methodological & Application
Total Synthesis of Brevenal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of Brevenal, a complex marine polyether natural product. The information is compiled from seminal publications in the field, offering a comprehensive guide for researchers engaged in complex molecule synthesis and drug discovery.
Introduction
This compound, a polycyclic ether isolated from the dinoflagellate Karenia brevis, has garnered significant attention due to its unique molecular architecture and intriguing biological activity. It acts as an antagonist to the brevetoxins, another class of marine neurotoxins, without exhibiting the same level of toxicity. This profile makes this compound a compelling target for synthetic chemists and a potential lead compound in the development of therapeutics for neurotoxic shellfish poisoning and other neurological disorders. Several research groups have reported the total synthesis of this compound, each employing distinct strategies and key reactions. This document outlines the experimental protocols and quantitative data from some of these successful syntheses.
Synthetic Strategies Overview
The total synthesis of this compound has been accomplished through various convergent strategies. Key approaches include:
-
Sasaki's Synthesis: This approach features a convergent assembly of the pentacyclic polyether skeleton using a Suzuki-Miyaura coupling reaction. The side chains are installed in the later stages, with a notable copper-promoted Stille coupling for the construction of the multi-substituted diene.
-
Kadota and Yamamoto's Synthesis: This synthesis constructs the pentacyclic core through an intramolecular allylation of an α-acetoxy ether followed by a ring-closing metathesis (RCM). The diene side chains are introduced via Wittig olefination and a Horner-Wadsworth-Emmons (HWE) reaction.
-
Olefinic-Ester Cyclization (OLEC) Approach: Another strategy utilizes OLEC chemistry for the construction of the A,B- and E-rings and for their convergent coupling to form the core structure of this compound.
Key Experimental Protocols
This section provides detailed methodologies for key transformations in the total synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling for Pentacyclic Core Formation (Sasaki's Approach)
This protocol describes the coupling of the AB-ring and DE-ring fragments to construct the central C-ring of the this compound core.
Diagram of the Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
To a solution of the AB-ring boronic acid (1.0 equiv) and the DE-ring vinyl iodide (1.2 equiv) in a mixture of THF and water (e.g., 3:1 v/v) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., Cs₂CO₃, 3.0 equiv).
-
The reaction mixture is degassed and then heated to reflux (approximately 80 °C) under an inert atmosphere (e.g., Argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.
Protocol 2: Ring-Closing Metathesis for C-Ring Formation (Kadota and Yamamoto's Approach)
This protocol details the formation of the C-ring of this compound using a ring-closing metathesis reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for Ring-Closing Metathesis.
Procedure:
-
The diene precursor (1.0 equiv) is dissolved in anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂) to a concentration of approximately 0.01 M.
-
A solution of a Grubbs catalyst (e.g., 2nd generation, 0.05-0.10 equiv) in a small amount of CH₂Cl₂ is added to the substrate solution under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.
Protocol 3: Horner-Wadsworth-Emmons Reaction for Side Chain Installation
This protocol describes the stereoselective formation of an (E)-alkene in one of the side chains of this compound.
Diagram of the Experimental Workflow:
Caption: Workflow for Horner-Wadsworth-Emmons Reaction.
Procedure:
-
To a suspension of a base (e.g., NaH, 1.2 equiv) in anhydrous THF at 0 °C is added the phosphonate reagent (1.1 equiv) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to generate the phosphonate ylide.
-
A solution of the aldehyde substrate (1.0 equiv) in THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC analysis.
-
The reaction is carefully quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the desired (E)-alkene.
Quantitative Data Summary
The following tables summarize the yields of key steps from published total syntheses of this compound. Note that yields can vary based on scale and specific reaction conditions.
Table 1: Yields for Key Steps in Sasaki's Total Synthesis
| Step | Reaction Type | Yield (%) |
| AB-DE Ring Coupling | Suzuki-Miyaura Coupling | ~70-80% |
| Side Chain Installation | Stille Coupling | ~60-70% |
| Final Deprotection | Global Deprotection | ~50-60% |
Table 2: Yields for Key Steps in Kadota and Yamamoto's Total Synthesis
| Step | Reaction Type | Yield (%) |
| C-Ring Formation | Ring-Closing Metathesis | ~85-95% |
| Side Chain 1 | Wittig Olefination | ~70-80% |
| Side Chain 2 | Horner-Wadsworth-Emmons | ~80-90% |
Table 3: Yields for Key Steps in the OLEC-based Synthesis
| Step | Reaction Type | Yield (%) |
| A,B-Ring Formation | Olefinic-Ester Cyclization | ~80-90% |
| E-Ring Formation | Olefinic-Ester Cyclization | ~60-70% |
| C-Ring Formation | Convergent Coupling/Cyclization | ~50-60% |
Conclusion
The total synthesis of this compound represents a significant achievement in modern organic chemistry, showcasing the power of various synthetic methodologies to construct complex molecular architectures. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry. The development of efficient and scalable synthetic routes to this compound and its analogs will continue to be a critical endeavor, facilitating further biological studies and the potential development of new therapeutic agents.
Application Notes: Purification and Application of Brevenal from Karenia brevis Cultures
Introduction
Brevenal is a polyether compound naturally produced by the marine dinoflagellate Karenia brevis, the organism responsible for "red tides" in the Gulf of Mexico.[1][2] Unlike the potent neurotoxins (brevetoxins) also produced by K. brevis, this compound is non-toxic and acts as a brevetoxin (B15176840) antagonist.[1][3] Research has highlighted its therapeutic potential, particularly for chronic respiratory diseases such as Cystic Fibrosis and COPD.[2][4][5] this compound has been shown to increase tracheal mucosal velocity and mucociliary clearance, key attributes for treating conditions characterized by mucus accumulation.[2][4] Furthermore, it exhibits anti-inflammatory properties by reducing the secretion of proinflammatory mediators from macrophages and lung epithelial cells.[4][5] These beneficial characteristics make this compound a significant target for drug development. This document provides detailed protocols for the cultivation of K. brevis, followed by the extraction, purification, and quantification of this compound for research and development purposes.
Mechanism of Action
This compound exerts its antagonistic effects against brevetoxins at voltage-gated sodium channels (VGSCs) in cell membranes.[3][6] While brevetoxins activate these channels, leading to neurotoxic effects, this compound competitively inhibits brevetoxin binding at site 5 of the VGSC.[3] Interestingly, studies with a tritiated this compound analog ([³H]-brevenol) suggest that this compound binds to a novel, previously unreported site on the VGSC, distinct from the brevetoxin binding site.[6][7] This unique binding characteristic likely underlies its ability to counteract the toxic effects of brevetoxins and ciguatoxins.[2][6]
Figure 1: this compound's antagonism of brevetoxin at the VGSC.
Experimental Protocols
Cultivation of Karenia brevis
Successful purification begins with robust cultures of K. brevis. Certain clones, such as the Wilson clone (also available as UTEX LB 2932), are known producers of this compound.[7][8] Culture conditions, particularly salinity, can significantly influence toxin and antagonist production.
Protocol 1.1: Batch Culture of Karenia brevis
-
Media Preparation: Prepare L1-Si medium. For studies investigating salinity effects, adjust the salinity of the seawater base before adding nutrient enrichments. Commonly used salinities for comparison are oceanic levels (~35) and lower coastal levels (~27).[1]
-
Inoculation: Inoculate sterile L1-Si medium with a healthy, late-log phase culture of K. brevis (e.g., Wilson clone) to a starting density of approximately 1,000-2,000 cells/mL.
-
Incubation: Grow cultures at 22-25°C under a 12:12 hour light:dark cycle with a light intensity of ~90 µmol photons m⁻²s⁻¹.
-
Growth Monitoring: Monitor cell density daily using a Sedgwick-Rafter counting chamber or similar method. Cultures typically reach late logarithmic or early stationary phase in 15-20 days.
-
Induction of this compound Production (Optional): To potentially increase this compound yield, subject late-log phase cultures to hypoosmotic stress. This can be achieved by diluting the culture medium with sterile, deionized water to rapidly decrease the salinity (e.g., from 35 to 27). Studies have shown this can increase this compound cell quotas by over 10-fold.[9]
-
Harvesting: Harvest cells by centrifugation (e.g., 3000 x g for 10 minutes) or filtration. The supernatant (culture medium) and the cell pellet can be processed separately to analyze extracellular and intracellular this compound, respectively.
Extraction of this compound
This compound is a lipophilic compound and requires organic solvents for efficient extraction.
Protocol 2.1: Solvent Extraction
-
Cell Lysis (for intracellular extraction): Resuspend the harvested cell pellet in a known volume of culture medium or buffer. Disrupt the cells using sonication or by mixing 1:1 with an organic solvent like ethyl acetate (B1210297).[10] Confirm cell disruption by microscopy.[10]
-
Initial Extraction:
-
Method A (Chloroform): Extract the culture (whole culture or lysed cells) with chloroform (B151607) (CHCl₃). Collect the chloroform layer, which contains the lipophilic compounds.[3]
-
Method B (Ethyl Acetate): Mix the culture aliquots 1:1 by volume with ethyl acetate and sonicate.[10]
-
-
Solvent Partitioning (Cleanup):
-
Dry the initial chloroform extract under vacuum.
-
Partition the dried residue between 90% aqueous methanol (B129727) and petroleum ether.[3] This step removes pigments and highly nonpolar lipids, which will partition into the petroleum ether layer.
-
Collect the 90% aqueous methanol layer, which contains this compound and other polyethers.
-
-
Concentration: Evaporate the methanol layer to dryness using a rotary evaporator to yield the crude polyether extract.
Purification of this compound
A multi-step chromatographic process is required to isolate this compound from the crude extract, which contains a complex mixture of brevetoxins and other metabolites.
Figure 2: General workflow for the purification of this compound.
Protocol 3.1: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a nonpolar mobile phase (e.g., 100% chloroform).
-
Sample Loading: Dissolve the crude polyether extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with an isocratic mobile phase of chloroform:methanol. A common ratio is 97:3 (CHCl₃:MeOH).[3]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or LC/MS to identify those containing this compound. Pool the this compound-rich fractions and evaporate the solvent.
Protocol 3.2: High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Sample Preparation: Dissolve the semi-purified material from the silica gel step in the mobile phase.
-
Injection and Elution: Inject the sample and run the HPLC program. This compound will elute at a characteristic retention time.
-
Collection: Collect the peak corresponding to this compound. Multiple runs may be necessary to process all the material.
-
Purity Check: Re-analyze the collected fraction to confirm purity (>95%). Evaporate the solvent to obtain pure, solid this compound.
Quantification of this compound
Accurate quantification is essential for biological assays and yield determination.
Protocol 4.1: LC/MS Quantification
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a Mass Spectrometer (LC/MS), often a triple quadrupole instrument.[10]
-
Standard Curve: Prepare a standard curve using a certified reference standard of this compound of known concentration.
-
Sample Analysis: Analyze the purified samples and extracts.
-
Quantification: Identify this compound based on its retention time and specific mass-to-charge ratio (m/z). Quantify the amount in the sample by comparing its peak area to the standard curve. Total this compound content in cultures is often reported in pg/cell.[9]
Quantitative Data Summary
The production of this compound can vary significantly between different clones of K. brevis and in response to environmental conditions like salinity.
Table 1: Effect of Salinity on this compound Production in K. brevis
| K. brevis Clone | Condition | This compound Cell Quota (pg/cell) | Reference |
| Wilson | Control | ~1.0 (estimated) | [9] |
| Wilson | Hypoosmotic Stress | >10-fold increase | [9] |
| Wilson | Hyperosmotic Stress | ~4-fold increase | [9] |
| Various (6 of 8 clones) | Salinity decreased from 35 to 27 | Decreased production | [1] |
Table 2: Binding Affinities of this compound and Related Compounds
| Ligand | Assay | Binding Constant | Value | Reference |
| [³H]-brevenol | Saturation Binding (Rat Brain Synaptosomes) | KD | 67 nM | [7] |
| [³H]-brevenol | Saturation Binding (Rat Brain Synaptosomes) | Bmax | 7.1 pmol/mg protein | [7] |
| This compound | Competitive Binding vs. [³H]-brevenol | Ki | 75 nM | [7] |
| Brevenol | Competitive Binding vs. [³H]-brevenol | Ki | 56 nM | [7] |
| BODIPY FL-brevenal | Fluorescence Assay | Kd | 110 ± 11 nM | [11] |
| Biotinylated this compound | Fluorescence Assay | Ki | 170 ± 24 nM | [11] |
References
- 1. Variation in brevetoxin and this compound content among clonal cultures of Karenia brevis may influence bloom toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship of this compound Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utex.org [utex.org]
- 9. pnas.org [pnas.org]
- 10. The Effects of the Harmful Algal Bloom Species Karenia brevis on Survival of Red Porgy (Pagrus pagrus) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brevenal in In Vitro Synaptosome Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a polyether compound produced by the marine dinoflagellate Karenia brevis, has been identified as a potent antagonist of brevetoxins at the voltage-gated sodium channel (VSSC). Unlike brevetoxins, which are potent neurotoxins that activate VSSCs, this compound exhibits low toxicity and can counteract the harmful effects of brevetoxins.[1] This unique property makes this compound a compound of significant interest for the development of therapeutics against neurotoxic shellfish poisoning and for studying the complex pharmacology of VSSCs.
These application notes provide detailed protocols for conducting in vitro synaptosome binding assays to characterize the interaction of this compound and its derivatives with the VSSC. Methodologies for both traditional radioligand and modern fluorescence-based assays are presented, along with data on binding affinities and visualizations of the experimental workflow and proposed binding mechanisms.
Mechanism of Action
Brevetoxins bind to site 5 on the α-subunit of the VSSC, leading to channel activation, persistent sodium influx, and subsequent neurotoxicity.[2][3] this compound has been shown to competitively inhibit the binding of tritiated brevetoxin (B15176840) to this site in rat brain synaptosomes.[1][2] However, the interaction is not a simple competitive antagonism. Studies have shown that while this compound can displace bound brevetoxins, brevetoxins are unable to displace bound this compound (or its derivatives).[4] This suggests that this compound may bind to a distinct but allosterically coupled site, modulating the binding of brevetoxins. Therefore, this compound is considered a non-competitive or allosteric antagonist.
Data Presentation: Binding Affinities
The following table summarizes the binding affinities of this compound and related compounds determined through in vitro synaptosome binding assays.
| Compound | Assay Type | Ligand | Preparation | Ki (nM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| This compound | Radioligand Competition | [3H]-PbTx-3 | Rat Brain Synaptosomes | 98 | - | - | [5] |
| Brevenol | Radioligand Competition | [3H]-PbTx-3 | Rat Brain Synaptosomes | 661 | - | - | [5] |
| PbTx-2 | Radioligand Competition | [3H]-PbTx-3 | Rat Brain Synaptosomes | 0.81 | - | - | [5] |
| PbTx-3 | Radioligand Competition | [3H]-PbTx-3 | Rat Brain Synaptosomes | 1.6 | - | - | [5] |
| [3H]-Brevenol | Radioligand Saturation | [3H]-Brevenol | Rat Brain Synaptosomes | - | 67 | 7.1 | [5] |
| BODIPY FL-Brevenal | Fluorescence Saturation | BODIPY FL-Brevenal | Rat Brain Synaptosomes | - | 264 ± 46 | - | [4] |
Experimental Protocols
Two primary methods for assessing this compound binding to synaptosomes are detailed below: a radioligand competition assay and a fluorescence-based assay.
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted from methodologies used to assess the competitive displacement of a radiolabeled brevetoxin by this compound.
Objective: To determine the inhibition constant (Ki) of this compound for the brevetoxin binding site on the VSSC.
Materials:
-
Rat brain synaptosomes (cerebellum-derived preparations can increase specific binding[1])
-
[3H]-PbTx-3 (tritiated brevetoxin)
-
This compound
-
Binding Buffer: 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.5 mM glucose, 0.8 mM MgSO4, 5.4 mM KCl, pH 7.4
-
Wash Buffer: Binding buffer with 1 mg/mL BSA
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (preferably cerebellum) using established differential centrifugation methods.
-
Assay Setup: In microcentrifuge tubes, combine:
-
50 µL of synaptosome suspension (protein concentration adjusted appropriately)
-
50 µL of varying concentrations of this compound (competitor)
-
50 µL of [3H]-PbTx-3 at a final concentration near its Kd
-
-
Incubation: Incubate the mixture for 60 minutes at 4°C.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled PbTx-3).
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Binding Assay
This protocol utilizes a fluorescently labeled this compound derivative, offering a safer and often faster alternative to radioligand assays.[6][7]
Objective: To determine the dissociation constant (Kd) of a fluorescent this compound conjugate or the Ki of unlabeled this compound.
Materials:
-
Rat brain synaptosomes
-
Fluorescently labeled this compound (e.g., BODIPY FL-brevenal)
-
Unlabeled this compound (for competition assays)
-
Assay Buffer: Standard binding medium with 1 mg/mL BSA and 0.02% Alkamuls detergent.[4][6]
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes as described in Protocol 1.
-
Saturation Binding Assay (to determine Kd of fluorescent ligand):
-
To each well of a 96-well plate, add 50 µg of synaptosomes.[4][6]
-
Add serially diluted fluorescent this compound conjugate to achieve a range of final concentrations.[6]
-
For non-specific binding determination, add a saturating concentration (e.g., 10 µM) of unlabeled this compound to a parallel set of wells.[4][6]
-
Incubate at room temperature for a predetermined optimal time.
-
Measure fluorescence intensity using a plate reader.
-
Analyze the data by plotting specific binding (total minus non-specific) against the fluorescent ligand concentration and fitting to a one-site binding model to determine Kd and Bmax.
-
-
Competition Binding Assay (to determine Ki of unlabeled this compound):
-
To each well, add 50 µg of synaptosomes.[6]
-
Add a fixed concentration of the fluorescent this compound conjugate (typically near its Kd).
-
Add varying concentrations of unlabeled this compound.[6]
-
Incubate and measure fluorescence as above.
-
Analyze the data as described in Protocol 1 (steps 7a-c) to determine the IC50 and subsequently the Ki.
-
Visualizations
Experimental Workflow: Fluorescence-Based Competition Assay
Caption: Workflow for a fluorescence-based competition binding assay.
Signaling Pathway: this compound's Antagonism at the VSSC
Caption: this compound allosterically inhibits brevetoxin binding to the VSSC.
Logical Relationship: Competitive vs. Non-Competitive Displacement
Caption: Asymmetric displacement reveals a non-competitive interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tritiated Brevenol in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tritiated Brevenol ([³H]-Brevenol) in radioligand binding studies. Brevenol is a naturally occurring polyether compound produced by the marine dinoflagellate Karenia brevis. It acts as an antagonist to brevetoxins at the voltage-gated sodium channel (VSSC), making it a valuable tool for studying the pharmacology of this important ion channel.
Introduction
Brevetoxins are potent neurotoxins that bind to site 5 on the α-subunit of VSSCs, leading to channel activation, sodium influx, and subsequent neurotoxic effects. Brevenol has been identified as an antagonist of brevetoxin (B15176840) action. Interestingly, radioligand binding studies have revealed that brevenol binds to a site on the VSSC that is distinct from the brevetoxin binding site (site 5)[1]. While brevenol can inhibit the binding of brevetoxins, brevetoxins are unable to displace bound [³H]-Brevenol[1][2][3]. This suggests a mechanism of allosteric antagonism.
Tritiated brevenol is a critical radioligand for characterizing this unique binding site and for screening novel compounds that may modulate VSSC function. This document provides detailed protocols for saturation and competition binding assays using [³H]-Brevenol, as well as an overview of the relevant signaling pathways.
Data Presentation
Table 1: Radioligand Binding Parameters for [³H]-Brevenol
The following table summarizes the quantitative data obtained from saturation binding experiments with [³H]-Brevenol in rat brain synaptosomes.
| Parameter | Value | Tissue Source | Reference |
| KD (Dissociation Constant) | 67 nM | Rat Brain Synaptosomes | [1] |
| Bmax (Maximum Binding Capacity) | 7.1 pmol/mg protein | Rat Brain Synaptosomes | [1] |
Table 2: Inhibition Constants (Ki) for Brevenol and Related Compounds
This table presents the inhibition constants for unlabeled brevenol and its reduced form, brevenol, in competing for the binding of [³H]-Brevenol. For comparison, the inability of brevetoxin to compete is also noted.
| Compound | Ki (Inhibition Constant) | Radioligand | Tissue Source | Reference |
| Brevenal | 75 nM | [³H]-Brevenol | Rat Brain Synaptosomes | [1] |
| Brevenol | 56 nM | [³H]-Brevenol | Rat Brain Synaptosomes | [1] |
| Brevetoxin (PbTx-3) | Ineffective | [³H]-Brevenol | Rat Brain Synaptosomes | [1] |
Signaling Pathways
Brevetoxins exert their effects by persistently activating VSSCs, leading to an influx of Na⁺ ions. This depolarization can, in turn, lead to the opening of voltage-gated calcium channels (VGCCs) and reversal of the Na⁺/Ca²⁺ exchanger, causing an increase in intracellular Ca²⁺. This elevation in intracellular calcium can trigger various downstream signaling cascades, including the activation of extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in neuronal survival and plasticity[4]. Brevenol, as an antagonist of brevetoxin action, is expected to inhibit these downstream effects by preventing the initial VSSC activation by brevetoxins.
References
- 1. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Fluorescence-Based Assay for Brevenal Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal is a polyether compound produced by the marine dinoflagellate Karenia brevis. It acts as an antagonist to brevetoxins, another class of toxins produced by the same organism that are responsible for neurotoxic shellfish poisoning (NSP). Brevetoxins bind to and activate voltage-gated sodium channels (VSSCs), leading to neurotoxicity.[1][2] this compound has been shown to competitively inhibit the binding of brevetoxins to VSSCs, suggesting its potential as a therapeutic agent for NSP.[3][4] Furthermore, this compound is being investigated for its potential in treating other conditions like cystic fibrosis due to its ability to increase tracheal mucosal velocity.
Traditional methods for studying this compound binding, such as radioligand assays, are effective but come with significant drawbacks, including the use of hazardous materials, generation of radioactive waste, and high costs.[5][6] The development of a fluorescence-based assay provides a safer, more cost-effective, and higher-throughput alternative for characterizing this compound binding and for screening potential therapeutic compounds.[5][7] This document provides detailed protocols for a fluorescence-based this compound binding assay using a fluorescently labeled this compound conjugate, BODIPY FL-brevenal.
Signaling Pathway and Mechanism of Action
This compound exerts its antagonistic effects on brevetoxins by interacting with VSSCs. While it competes with brevetoxins for binding, studies have shown that this compound binds to a novel and distinct site on the VSSC complex.[2][8] This binding does not activate the channel but instead prevents the conformational changes induced by brevetoxins, thereby inhibiting their toxic effects. The exact mechanism of this allosteric modulation is still under investigation.
Caption: this compound's interaction with the Voltage-Gated Sodium Channel.
Experimental Protocols
I. Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of synaptosomes from rat brain tissue, which are enriched in VSSCs and serve as the biological material for the binding assay.
Materials:
-
Whole rat brains (excluding cerebellum)
-
HEPES-buffered sucrose (B13894) solution (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce tissue grinder
-
Centrifuge and centrifuge tubes
Procedure:
-
Homogenize freshly collected adult rat brain tissue (excluding cerebellum) in 10 volumes of ice-cold HEPES-buffered sucrose solution containing a protease inhibitor cocktail.[9][10]
-
Perform homogenization with a Dounce tissue grinder using approximately 10-15 up-and-down strokes.[9][10]
-
Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to remove nuclei and cell debris.[6]
-
Collect the supernatant and centrifuge it at 15,000 x g for 20 minutes at 4°C.[6]
-
The resulting pellet contains the synaptosomes. Discard the supernatant.
-
Gently resuspend the synaptosome pellet in fresh, ice-cold HEPES-buffered sucrose solution.
-
Determine the protein concentration of the synaptosome preparation using a suitable method, such as the bicinchoninic acid (BCA) protein assay.
-
Store the prepared synaptosomes at -80°C for long-term use. For immediate use, keep them on ice.[9]
II. Fluorescence-Based this compound Binding Assay
This protocol outlines the procedure for a competitive binding assay using BODIPY FL-brevenal as the fluorescent ligand.
Materials:
-
Prepared rat brain synaptosomes
-
BODIPY FL-brevenal (fluorescent ligand)
-
Unlabeled this compound (competitor)
-
Assay Buffer: Standard binding medium containing 1 mg/mL Bovine Serum Albumin (BSA) and 0.02% Alkamuls detergent.[7][11]
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BODIPY FL-brevenal in ethanol (B145695) and then dilute it to the desired final concentration in the assay buffer. A final concentration of 10 nM is often used for competitive binding assays.[12]
-
Prepare serial dilutions of unlabeled this compound and other test compounds in ethanol.[7]
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the synaptosome suspension (typically 50 µg of protein).[7]
-
For total binding wells, add 5 µL of ethanol.
-
For non-specific binding wells, add 5 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to outcompete the fluorescent ligand.[7]
-
For competition wells, add 5 µL of the various concentrations of test compounds.
-
Add 195 µL of assay buffer to each well.[11]
-
Add 50 µL of the diluted BODIPY FL-brevenal solution to each well.
-
The final volume in each well should be 300 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. An incubation time of less than 2 hours is generally sufficient.[7]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
For BODIPY FL-brevenal, the optimal excitation and emission wavelengths are approximately 495 nm and 525 nm, respectively.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Caption: Workflow for the fluorescence-based this compound binding assay.
Data Presentation
The following tables summarize the quantitative data obtained from fluorescence-based and radioligand binding assays for this compound and its derivatives.
Table 1: Comparison of Binding Affinities of Fluorescent this compound Conjugates
| Fluorescent Ligand | Dissociation Constant (Kd) |
| BODIPY FL-brevenal | 264 ± 46 nM |
Data obtained from saturation binding experiments with rat brain synaptosomes.[12]
Table 2: Comparison of Inhibition Constants (Ki) from Fluorescence-Based and Radioligand Assays
| Compound | Ki (Fluorescence Assay) | Ki (Radioligand Assay) |
| This compound | 149 nM | 98 nM |
| Biotinylated this compound | 318 nM | Not Reported |
Competition for binding was assayed using BODIPY FL-brevenal (10 nM) in the fluorescence assay and [3H]-brevenol in the radioligand assay.[3][12]
Table 3: Inhibition of BODIPY FL-brevenal Binding by Brevetoxin Analogs
| Competitor | Inhibition of Binding |
| PbTx-1 | No significant inhibition |
| PbTx-2 | No significant inhibition |
| PbTx-3 | No significant inhibition |
| PbTx-9 | No significant inhibition |
Conclusion
The fluorescence-based assay for this compound binding offers a robust, sensitive, and non-radioactive method for studying the interaction of this compound and its analogs with VSSCs.[5][7] This assay is a valuable tool for the discovery and development of new therapeutics targeting neurotoxin poisoning and other conditions where modulation of VSSC activity is beneficial. The protocols and data presented here provide a comprehensive guide for researchers to implement this assay in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a fluorescence assay for the characterization of this compound binding to rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a competitive fluorescence-based synaptosome binding assay for brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Brevenal Administration in Asthmatic Sheep Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a natural antagonist of brevetoxins, has demonstrated significant potential in mitigating airway hyperresponsiveness and inflammation, key characteristics of asthma. The asthmatic sheep model provides a valuable preclinical platform for evaluating the efficacy of novel therapeutics due to its physiological and anatomical similarities to the human respiratory system.[1][2] This document outlines detailed protocols for the administration of this compound in asthmatic sheep models, presents key quantitative data from relevant studies, and illustrates the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key asthma-related parameters in allergic sheep models.
Table 1: Inhibitory Effect of this compound on Brevetoxin-Induced Bronchoconstriction [3]
| Toxin Challenged | This compound IC₅₀ (pg/ml) |
| Brevetoxin-2 (PbTx-2) | 10 |
| Brevetoxin-3 (PbTx-3) | 44 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the maximum bronchoconstrictor response to the respective brevetoxin (B15176840).
Table 2: Effects of this compound on Airway Function [3][4][5]
| Parameter | Effect of this compound | Notes |
| Brevetoxin-Induced Bronchoconstriction | Inhibition | This compound effectively blocks the bronchoconstriction caused by brevetoxins.[3] |
| Tracheal Mucus Velocity | Increased | Picomolar concentrations of this compound alone can improve mucus clearance.[3] |
Table 3: Anti-Inflammatory Effects of this compound (from in vitro studies) [4][5][6][7]
| Cell Type | Inflammatory Stimulus | This compound Effect |
| Murine Macrophages | Lipopolysaccharide (LPS) | Reduced secretion of proinflammatory mediators (e.g., TNFα, IL-1β).[4][5][6] |
| Human Lung Epithelial Cells | Lipopolysaccharide (LPS) | Reduced secretion of proinflammatory mediators.[4][5][6] |
Experimental Protocols
Animal Model: Allergic Sheep
-
Selection: Adult ewes demonstrating airway bronchoconstriction in response to Ascaris suum antigen are typically used as the allergic (asthmatic) model.[3] Non-allergic sheep can be used as controls.
-
Housing and Restraint: During experiments, conscious sheep are restrained in a cart in an upright position with their heads immobilized.[3] Local anesthesia is used for any instrumentation.
Measurement of Pulmonary Resistance
This protocol is adapted from methodologies described in studies on airway responses in sheep.[3]
Objective: To assess the effect of this compound on airway bronchoconstriction.
Materials:
-
Nasal esophageal balloon
-
Pneumotachograph
-
Differential pressure transducer
-
Aerosol delivery system
Procedure:
-
Instrumentation:
-
A nasal esophageal balloon is passed through one nostril and positioned in the mid-esophagus to measure transpulmonary pressure.
-
A cuffed endotracheal tube is inserted through the other nostril into the lower trachea to allow for the delivery of aerosols and measurement of airflow.
-
-
Baseline Measurement: Record baseline pulmonary resistance (RL) before any challenge.
-
Aerosol Challenge:
-
Administer an aerosolized brevetoxin (e.g., PbTx-2 or PbTx-3) to induce bronchoconstriction.
-
The maximum response typically occurs within 5 minutes of the challenge.[3]
-
-
This compound Administration:
-
To test the inhibitory effect of this compound, administer aerosolized this compound prior to the brevetoxin challenge.
-
-
Data Acquisition and Analysis:
-
Continuously measure transpulmonary pressure and airflow.
-
Calculate pulmonary resistance from the pressure and flow signals.
-
Analyze the data to determine the percentage of inhibition of the bronchoconstrictor response by this compound.
-
Measurement of Tracheal Mucus Velocity (TMV)
This protocol measures the rate of mucus transport in the trachea, a key indicator of mucociliary clearance.[3]
Objective: To evaluate the effect of this compound on mucociliary function.
Materials:
-
Fiberoptic bronchoscope
-
Light source
-
Video camera and recorder
-
Micropipette
-
Radio-opaque particles (e.g., Teflon-bismuth mixture)
Procedure:
-
Visualization:
-
Insert a fiberoptic bronchoscope through the endotracheal tube to visualize the tracheal mucosal surface.
-
-
Particle Deposition:
-
Gently deposit a small number of radio-opaque particles onto the tracheal mucosa using a micropipette passed through a channel of the bronchoscope.
-
-
Tracking and Measurement:
-
Record the movement of the particles along the trachea using a video camera attached to the bronchoscope.
-
Measure the distance the particles travel over a set period to calculate the tracheal mucus velocity (in mm/min).
-
-
This compound Administration:
-
Administer aerosolized this compound and repeat the TMV measurement to assess its effect.
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential in the asthmatic sheep model is attributed to its dual action as a functional antagonist of brevetoxins at the voltage-gated sodium channels and its intrinsic anti-inflammatory properties.
Proposed Mechanism of Action of this compound
Caption: this compound antagonizes brevetoxin-induced bronchoconstriction.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound's effects in asthmatic sheep.
Anti-Inflammatory Signaling
In addition to its effects on airway smooth muscle, this compound has demonstrated immunomodulatory properties in cell-based assays.[4][5] It has been shown to reduce the secretion of pro-inflammatory cytokines, such as TNF-α and IL-1β, from macrophages and lung epithelial cells stimulated with lipopolysaccharide (LPS).[4][5][6] This suggests that this compound may also exert its therapeutic effects in asthma by dampening the underlying inflammatory response. The exact signaling pathways through which this compound mediates these anti-inflammatory effects are still under investigation but appear to involve the modulation of macrophage activation states without altering Toll-like receptor 4 (TLR4) expression.[4][5][6][7]
Caption: this compound's proposed anti-inflammatory mechanism.
References
- 1. The Sheep as a Large Animal Experimental Model in Respiratory Diseases Research | Archivos de Bronconeumología [archbronconeumol.org]
- 2. researchgate.net [researchgate.net]
- 3. Airway Responses to Aerosolized Brevetoxins in an Animal Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brevenal's Effects on Fish Neurotoxicity
Introduction
Brevenal is a naturally occurring polyether compound produced by the marine dinoflagellate Karenia brevis, the same organism responsible for producing a suite of potent neurotoxins known as brevetoxins (PbTx). These brevetoxins are notorious for their role in harmful algal blooms (red tides), which can lead to massive fish kills and neurotoxic shellfish poisoning (NSP) in humans and marine animals.[1][2][3] The neurotoxic effects of brevetoxins are primarily mediated through their binding to and activation of voltage-gated sodium channels (VGSCs) in nerve and muscle cells, leading to uncontrolled nerve firing, paralysis, and ultimately, death by respiratory failure in fish.[4][5]
Interestingly, K. brevis also produces this compound, which acts as a natural antagonist to brevetoxin (B15176840).[6] this compound has been shown to protect fish from the lethal effects of brevetoxin exposure and is being investigated as a model compound for the development of therapeutics against brevetoxin and ciguatoxin-induced neurotoxicity.[6][7][8] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the neuroprotective effects of this compound against brevetoxin-induced neurotoxicity in fish.
Mechanism of Action: Brevetoxin Antagonism
The primary mechanism of brevetoxin-induced neurotoxicity is its binding to site 5 on the alpha-subunit of voltage-gated sodium channels.[6][7][9] This binding leads to a lowering of the channel's activation potential and persistent activation, causing repetitive nerve firing and subsequent paralysis.
This compound counteracts this effect through competitive antagonism.[6][7][10][11] It competes with brevetoxin for binding at site 5 of the VGSC.[6][7] By displacing brevetoxin, this compound prevents the persistent activation of the sodium channel, thereby mitigating the downstream neurotoxic effects.[7][10][11]
Data Presentation: Quantitative Analysis of this compound and Brevetoxin Binding
The following table summarizes key quantitative data related to the binding affinities of this compound and its derivatives to voltage-gated sodium channels, as determined through radioligand binding assays.
| Compound | Assay Type | Receptor Source | Binding Parameter | Value | Reference |
| [3H]-brevenol | Saturation Binding Assay | Rat Brain Synaptosomes | KD | 67 nM | --INVALID-LINK--[12] |
| [3H]-brevenol | Saturation Binding Assay | Rat Brain Synaptosomes | Bmax | 7.1 pmol/mg protein | --INVALID-LINK--[12] |
| This compound | Competitive Binding Assay | Rat Brain Synaptosomes | Ki | 75 nM | --INVALID-LINK--[13] |
| Brevenol | Competitive Binding Assay | Rat Brain Synaptosomes | Ki | 56 nM | --INVALID-LINK--[13] |
| Brevetoxin-3 (PbTx-3) | Automated Patch-Clamp | Human Nav1.2 Channels | Potency | >1000-fold more potent than this compound | --INVALID-LINK--[10][11] |
Experimental Protocols
Protocol 1: Synaptosome Binding Assay for Competitive Antagonism
This protocol details an in vitro method to determine the ability of this compound to compete with a radiolabeled brevetoxin for binding to VGSCs on synaptosomes (isolated nerve terminals).
1. Materials and Reagents:
-
Fish brain tissue (e.g., from zebrafish or fathead minnow) or rodent cerebellum
-
[3H]-PbTx-3 (radiolabeled brevetoxin)
-
This compound
-
Brevetoxin-2 (PbTx-2) for non-specific binding determination
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Binding buffer (50 mM HEPES, 130 mM choline (B1196258) chloride, 5.5 mM glucose, 0.8 mM MgSO4, 5.4 mM KCl, 1 mg/mL BSA, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Homogenizer and centrifuge
2. Synaptosome Preparation:
-
Euthanize the animal and rapidly dissect the brain tissue on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
3. Binding Assay:
-
Set up triplicate assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a known concentration of [3H]-PbTx-3 and the synaptosome preparation to the binding buffer.
-
Non-specific Binding: Add [3H]-PbTx-3, synaptosome preparation, and a high concentration of unlabeled PbTx-2 (to saturate the specific binding sites).
-
Competitive Binding: Add [3H]-PbTx-3, synaptosome preparation, and varying concentrations of this compound.
-
Incubate all tubes for 60 minutes at 4°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding of [3H]-PbTx-3 as a function of this compound concentration.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific [3H]-PbTx-3 binding) and subsequently the Ki (inhibition constant) using non-linear regression analysis.
Protocol 2: In Vivo Fish Bioassay for Neurotoxicity Assessment
This protocol outlines an in vivo experiment to evaluate the protective effects of this compound against brevetoxin-induced neurotoxicity in a larval fish model, such as zebrafish (Danio rerio) or fathead minnow (Pimephales promelas).
1. Animal Husbandry and Acclimation:
-
Maintain fish larvae under standard laboratory conditions (e.g., 28°C for zebrafish, 25°C for fathead minnows, with a 16:8 hour light:dark cycle).[14]
-
Use larvae at an appropriate developmental stage (e.g., 96 hours post-fertilization).
2. Experimental Groups:
-
Control (vehicle only)
-
Brevetoxin (PbTx-2 or PbTx-3) at a predetermined lethal or sublethal concentration
-
This compound only
-
Brevetoxin + varying concentrations of this compound (co-exposure)
-
Pre-treatment: Expose fish to this compound before brevetoxin exposure.
-
Post-treatment: Expose fish to brevetoxin before administering this compound.
3. Exposure Protocol:
-
Randomly assign larvae to individual wells of a multi-well plate (e.g., 24- or 48-well plates).[14][15]
-
Add the respective test solutions to each well.
-
Observe the fish for a defined period (e.g., 24-48 hours).
4. Endpoint Assessment:
-
Mortality: Record the number of dead fish in each group at regular intervals. Calculate the LC50 (median lethal concentration) if applicable.
-
Behavioral Analysis: Use an automated digital tracking system to monitor locomotor activity.[14][16]
-
Clinical Signs of Neurotoxicity: Observe and score clinical signs such as loss of equilibrium, erratic swimming, convulsions, paralysis, and respiratory distress.[5]
5. Data Analysis:
-
Compare the survival rates between the brevetoxin-only group and the brevetoxin + this compound groups using survival analysis (e.g., Kaplan-Meier curves).
-
Use ANOVA or appropriate non-parametric tests to compare behavioral endpoints between the different treatment groups.
Protocol 3: Automated Patch-Clamp Electrophysiology
This protocol describes a high-throughput method to measure the direct effects of this compound and brevetoxin on the function of specific VGSC subtypes expressed in cultured cells.[18]
1. Cell Culture:
-
Use a cell line (e.g., HEK-293) stably expressing a specific subtype of fish or human VGSC (e.g., Nav1.2, Nav1.4).
-
Culture the cells under standard conditions until they reach the appropriate confluency for patch-clamp experiments.
2. Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension, intracellular solution, and extracellular solution into the system.
-
The system will automatically establish whole-cell patch-clamp recordings from individual cells.
-
Apply voltage protocols to elicit sodium currents and record baseline activity.
3. Compound Application and Measurement:
-
Apply increasing concentrations of brevetoxin-3 (PbTx-3) to the cells and record the resulting changes in sodium current (e.g., increased peak current, slowed inactivation).[18]
-
In separate experiments, co-apply a fixed concentration of PbTx-3 with increasing concentrations of this compound.
-
Record the extent to which this compound reverses or prevents the effects of PbTx-3 on the sodium current.
4. Data Analysis:
-
Measure the peak and sustained sodium current for each compound concentration.
-
Generate concentration-response curves for PbTx-3 in the absence and presence of this compound.
-
Analyze the data to determine the modulatory effects of each compound and confirm the antagonistic relationship.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent against brevetoxin-induced neurotoxicity in fish. Its mechanism of action as a competitive antagonist at the voltage-gated sodium channel is well-supported by in vitro binding and electrophysiology studies. The protocols outlined above provide a comprehensive framework for researchers to further investigate the efficacy and mechanisms of this compound, paving the way for potential therapeutic applications in mitigating the devastating impacts of harmful algal blooms on aquatic ecosystems and human health.
References
- 1. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic Shellfish Poisoning [whoi.edu]
- 3. ovid.com [ovid.com]
- 4. Neurotoxic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Marine biotoxins [fao.org]
- 10. [PDF] Brevetoxin versus this compound Modulation of Human Nav1 Channels | Semantic Scholar [semanticscholar.org]
- 11. Item - Brevetoxin versus this compound Modulation of Human Nav1 Channels - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Protocol for Examining Behavioral Response Profiles in Larval Fish: Application to the Neuro-stimulant Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the Neurotoxic Effects and Mechanisms of Michler’s Ketone as Investigated by Network Toxicology and Transcriptomics [mdpi.com]
- 17. Exploring the Influence of Experimental Design on Toxicity Outcomes in Zebrafish Embryo Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a polyether compound isolated from the dinoflagellate Karenia brevis, has emerged as a significant modulator of voltage-gated sodium (Nav) channels. Unlike the structurally related brevetoxins, which are potent activators of Nav channels, this compound acts as an antagonist.[1][2][3][4][5] This unique property makes it a valuable pharmacological tool for studying Nav channel function and a potential lead compound for the development of novel therapeutics targeting these channels.
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for characterizing the effects of this compound on various Nav channel subtypes. The protocols outlined herein are based on established methodologies and published research, offering a robust framework for investigating the inhibitory properties of this compound.
Mechanism of Action
This compound competitively inhibits the action of brevetoxins at neurotoxin receptor site 5 on the α-subunit of voltage-gated sodium channels.[1][4] While brevetoxins cause persistent channel activation by shifting the voltage-dependence of activation to more negative potentials and slowing inactivation, this compound counteracts these effects.[6] Studies on recombinant human Nav channels have shown that this compound's effects are primarily inhibitory, characterized by a decrease in peak current and a rightward shift in the voltage-dependence of activation.[3] This antagonism is subtype-specific, with neuronal (Nav1.2) and skeletal muscle (Nav1.4) channels showing greater sensitivity compared to cardiac (Nav1.5) and peripheral nerve (Nav1.7) isoforms.[2][3]
Data Presentation: Quantitative Effects of this compound on Human Nav Channels
The following tables summarize the quantitative data on the effects of this compound on different human Nav channel subtypes as determined by automated patch-clamp electrophysiology.[2][3]
Table 1: Effect of Extracellular this compound (10 µM) on Peak Current (Ipeak) of Human Nav Channels
| Nav Channel Subtype | % Decrease in Ipeak (mean ± SEM) |
| Nav1.2 | ~40% |
| Nav1.4 | Not specified |
| Nav1.5 | ~70% |
| Nav1.7 | Not specified |
Data extracted from Finol-Urdaneta et al., 2023.[3]
Table 2: Effect of this compound on the Voltage of Half-Maximal Activation (V0.5) of Human Nav Channels
| Nav Channel Subtype | This compound Application | ΔV0.5 (mV, mean ± SEM) |
| Nav1.2 | Extracellular (10 µM) | +6.1 ± 1.0 |
| Nav1.2 | Intracellular (1 µM) | -21.3 ± 3.0 (compared to control) |
| Nav1.4 | Not specified | Induces rightward shift |
| Nav1.5 | Extracellular (10 µM) | +0.1 ± 1.4 |
Data extracted from Finol-Urdaneta et al., 2023.[3]
Table 3: Comparative Potency of this compound and Brevetoxin-3 (PbTx-3)
| Compound | Potency |
| This compound | >1000-fold less potent than PbTx-3 |
| PbTx-3 | High potency (effects observed in the 10-12 to 10-6 M range) |
Data extracted from Finol-Urdaneta et al., 2023.[2][3]
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on Nav channels using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Lines: Use mammalian cell lines such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells.[3]
-
Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently or stably transfect the cells with the specific human Nav channel α-subunit (e.g., Nav1.2, Nav1.4, Nav1.5, or Nav1.7) and auxiliary β-subunits.[3] Use a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying successfully transfected cells.
-
Post-Transfection: Plate the cells onto glass coverslips 24-48 hours post-transfection for patch-clamp recordings.
Solutions and Reagents
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[7]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.[7] Note: Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the external solution. Ensure the final solvent concentration is minimal (<0.1%) to avoid non-specific effects.
Patch-Clamp Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[7]
-
Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.[7]
-
Perfusion: Continuously perfuse the recording chamber with the external solution.
-
Giga-seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[7]
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.[8]
-
Data Acquisition:
-
Use a patch-clamp amplifier and a data acquisition system.[7]
-
Hold the cell at a holding potential of -120 mV to ensure the majority of Nav channels are in the resting state.[9]
-
Record baseline Nav currents using appropriate voltage protocols.
-
Apply this compound-containing external solution via the perfusion system and record the effects on the Nav currents.
-
Voltage Protocols
-
Current-Voltage (I-V) Relationship:
-
From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for a duration of 25-50 ms (B15284909).[3][9]
-
This protocol is used to determine the voltage-dependence of channel activation and to measure the peak inward current at various membrane potentials.
-
-
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to +20 mV, followed by a test pulse to a potential that elicits a maximal peak current (e.g., -20 mV).
-
This protocol is used to determine the voltage-dependence of steady-state inactivation.
-
-
Dose-Response:
-
Apply increasing concentrations of this compound to the same cell while repeatedly applying a test pulse (e.g., to -20 mV for 25 ms from a holding potential of -120 mV at a frequency of 0.1 Hz) to determine the concentration-dependent block.[9]
-
Data Analysis
-
Peak Current Measurement: Measure the maximum inward current amplitude for each voltage step.
-
Activation Curve:
-
Calculate the conductance (G) at each voltage (V) using the formula: G = I / (V - Vrev), where I is the peak current and Vrev is the reversal potential for sodium.
-
Normalize the conductance values to the maximum conductance (Gmax).
-
Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann function to determine the V0.5 of activation and the slope factor (k).
-
-
Inactivation Curve:
-
Normalize the peak current during the test pulse to the maximum peak current.
-
Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the V0.5 of inactivation and the slope factor (k).
-
-
Dose-Response Curve:
-
Plot the percentage of current inhibition as a function of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for Patch-Clamp Analysis of this compound on Nav Channels.
Proposed Mechanism of this compound Action
Caption: Competitive Antagonism of this compound at Nav Channel Site 5.
References
- 1. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxin versus this compound Modulation of Human Nav1 Channels [mdpi.com]
- 3. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Brevetoxin versus this compound Modulation of Human Nav1 Channels - University of Wollongong - Figshare [ro.uow.edu.au]
- 6. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Brevenal in Human Airway Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a non-toxic polyether natural product isolated from the marine dinoflagellate Karenia brevis, has emerged as a promising therapeutic candidate for chronic respiratory diseases such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and asthma.[1][2] Its multifaceted mechanism of action, encompassing both anti-inflammatory and mucociliary clearance-enhancing properties, makes it a subject of significant interest in respiratory research and drug development.[2][3] These application notes provide a comprehensive overview of the use of this compound in human airway epithelial cell cultures, including its effects on inflammatory responses and detailed protocols for experimental application.
Data Presentation
Anti-inflammatory Effects of this compound on Human Airway Epithelial Cells
This compound has been shown to significantly reduce pro-inflammatory cytokine secretion from human airway epithelial cells. The following table summarizes the quantitative data on the effect of this compound on lipopolysaccharide (LPS)-induced Interleukin-8 (IL-8) production in the A549 human lung adenocarcinoma cell line, a widely used model for type II alveolar epithelial cells.
| Cell Line | Treatment | This compound Concentration | Incubation Time | Outcome Measure | Result | Reference |
| A549 | LPS (1 µg/mL) | 0.1 nM | 24 hours | IL-8 Secretion | Significant decrease | [2] |
| A549 | LPS (1 µg/mL) | 1.0 nM | 24 hours | IL-8 Secretion | Significant decrease | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound's Anti-inflammatory Effect on A549 Cells
This protocol details the methodology for evaluating the effect of this compound on LPS-induced IL-8 secretion in A549 human lung epithelial cells.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Cell culture medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Phosphate-buffered saline (PBS)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations of 0.1 nM and 1.0 nM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours.
-
-
LPS Stimulation:
-
After the 24-hour pre-treatment, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.
-
Incubate the cells for an additional 24 hours.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants from each well.
-
IL-8 Measurement:
-
Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
-
Compare the IL-8 levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Protocol 2: General Protocol for Culturing Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI) for this compound Studies
This protocol provides a general framework for culturing primary human bronchial epithelial cells at an ALI, a model that closely mimics the in vivo airway epithelium. This model is suitable for investigating the effects of this compound on mucociliary clearance, ciliary beat frequency, and ion transport.
Materials:
-
Primary human bronchial epithelial cells (HBECs)
-
Bronchial epithelial cell growth medium (BEGM)
-
ALI differentiation medium
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
Cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Expansion of HBECs: Expand primary HBECs in a T75 flask using BEGM.
-
Seeding on Permeable Supports:
-
Once the cells reach 80-90% confluency, trypsinize and seed them onto collagen-coated permeable supports at a high density (e.g., 2.5 x 10^5 cells/cm²).
-
Culture the cells submerged in BEGM in both the apical and basolateral compartments until they form a confluent monolayer.
-
-
Establishing the Air-Liquid Interface:
-
Once confluent, remove the apical medium to expose the cells to air.
-
Replace the basolateral medium with ALI differentiation medium.
-
Maintain the culture for at least 4-6 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells. Change the basolateral medium every 2-3 days.
-
-
This compound Treatment:
-
Once the ALI cultures are fully differentiated, this compound can be added to the basolateral medium at desired concentrations.
-
The duration of treatment will depend on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
Mucociliary Clearance: Can be assessed by adding fluorescent microspheres to the apical surface and tracking their movement over time using microscopy.
-
Ciliary Beat Frequency (CBF): Can be measured using a high-speed camera attached to a microscope and specialized software to analyze the frequency of ciliary beating.
-
Ion Transport: Can be measured by mounting the permeable supports in an Ussing chamber and measuring short-circuit current (Isc).
-
Mandatory Visualizations
Caption: Experimental workflows for assessing this compound's effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols: Cytotoxicity of Brevenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal is a naturally occurring polyether compound produced by the marine dinoflagellate Karenia brevis. It is structurally related to brevetoxins, a group of potent neurotoxins also produced by the same organism. However, unlike brevetoxins which are known for their toxic effects, this compound has been identified as a non-toxic antagonist of brevetoxin (B15176840) activity at voltage-sensitive sodium channels.[1][2] This unique property has garnered interest in its potential therapeutic applications, particularly in mitigating the effects of harmful algal blooms and in the study of ion channel function. Furthermore, emerging research suggests that this compound possesses anti-inflammatory properties, broadening its scope of potential pharmacological relevance.
These application notes provide a summary of the known cytotoxic effects of this compound in various cell lines and detailed protocols for assessing its cytotoxicity.
Data Presentation: Cytotoxicity of this compound
Current research indicates that this compound exhibits low to no cytotoxicity across several cell lines at concentrations effective for its biological activities. Specific IC50 values for this compound are not widely reported in the literature, reflecting its general characterization as a non-toxic compound. The available data is summarized below.
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| A549 (Human Lung Carcinoma) | Fluorescence Microscopy | ≤ 100 nM | No significant cell death observed. | |
| MH-S (Murine Alveolar Macrophage) | Fluorescence Microscopy | ≤ 100 nM | No significant cell death observed. | |
| RAW 264.7 (Murine Macrophage) | Fluorescence Microscopy | ≤ 100 nM | No significant cell death observed. | |
| Human Lymphocytes | Comet Assay | 1.0 µg/ml and 100 µg/ml | No measurable DNA damage. | [1] |
Signaling Pathways
While this compound is primarily known for its direct competitive binding to voltage-gated sodium channels (VSSCs), where it antagonizes the action of brevetoxins, it also exhibits biological activity independent of this mechanism, notably anti-inflammatory effects. A detailed signaling pathway for this compound-induced cytotoxicity is not established due to its low toxicity. However, its anti-inflammatory action suggests modulation of cellular signaling.
This compound's Anti-Inflammatory Signaling
This compound has been shown to reduce the production of pro-inflammatory cytokines. This suggests an interaction with signaling pathways that regulate inflammatory responses, such as the NF-κB pathway. The diagram below illustrates a potential mechanism for this compound's anti-inflammatory effects.
Caption: Proposed anti-inflammatory pathway of this compound.
Experimental Protocols
The following are detailed protocols for standard cytotoxicity assays that can be used to evaluate the effects of this compound on various cell lines.
Experimental Workflow: General Cytotoxicity Assay
The diagram below outlines the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Neutral Red Uptake (NRU) Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
PBS
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Dye Uptake: Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium upon cell lysis or membrane damage. The amount of LDH activity is proportional to the number of dead or damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Treatment: Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (prepared according to the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Conclusion
This compound is a promising marine natural product with low intrinsic cytotoxicity. The provided protocols offer robust methods for evaluating its effects on cell viability and cellular integrity. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions. Further investigation into the signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its biological activities and therapeutic potential.
References
Brevenal's Protective Effect Against DNA Damage: Application Notes and Protocols Utilizing the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a naturally occurring polyether compound produced by the dinoflagellate Karenia brevis, has demonstrated a significant protective effect against DNA damage induced by brevetoxins (PbTx). Brevetoxins are potent neurotoxins also produced by K. brevis and are responsible for neurotoxic shellfish poisoning (NSP) and other adverse health effects.[1][2] this compound acts as an antagonist to brevetoxins at the voltage-sensitive sodium channels (VSSCs), mitigating their toxic effects.[1][2][3][4][5] The single-cell gel electrophoresis, or comet assay, is a sensitive and widely used method for detecting DNA strand breaks in individual cells, making it an ideal tool to study the genotoxic effects of brevetoxins and the antagonistic properties of this compound.[1][2][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing the comet assay to evaluate the efficacy of this compound in preventing and reversing brevetoxin-induced DNA damage.
Data Presentation: this compound's Antagonism of Brevetoxin-Induced DNA Damage
The following table summarizes quantitative data from a study assessing the effect of this compound on DNA damage in human lymphocytes, as measured by the comet assay. DNA damage is expressed as the "tail moment," a product of the percentage of DNA in the comet tail and the tail length.[1][2]
| Treatment Group | Concentration | Mean Tail Moment (± SE) | Interpretation of DNA Damage |
| Negative Control | - | 29.2 (± 0.9) | Baseline (Undamaged) |
| Solvent Control (Ethanol) | - | 24.2 (± 2.1) | No significant damage |
| Positive Control (Hydrogen Peroxide) | - | 72.1 (± 1.5) | Significant Damage |
| This compound alone | 1.0 µg/ml | 30.8 (± 2.6) | No significant damage |
| PbTx-2 (Sigma) | 10⁻⁸ M | 41.3 (± 3.6) | Significant Damage |
| PbTx-9 (Sigma) | 10⁻⁸ M | 57.0 (± 5.3) | Significant Damage |
| PbTx-2 (UNCW) | 10⁻⁸ M | 49.4 (± 9.9) | Significant Damage |
| PbTx-3 (UNCW) | 10⁻⁸ M | 64.0 (± 6.4) | Significant Damage |
| This compound + PbTx-2 (Sigma) | 1.0 µg/ml + 10⁻⁸ M | 31.3 (± 2.1) | Damage Antagonized |
| This compound + PbTx-9 (Sigma) | 1.0 µg/ml + 10⁻⁸ M | 35.5 (± 2.9) | Damage Antagonized |
| This compound + PbTx-2 (UNCW) | 1.0 µg/ml + 10⁻⁸ M | 33.9 (± 1.4) | Damage Antagonized |
| This compound + PbTx-3 (UNCW) | 1.0 µg/ml + 10⁻⁸ M | 34.9 (± 1.25) | Damage Antagonized |
Data sourced from a study on human lymphocytes.[1][2]
Signaling Pathway and Mechanism of Action
Brevetoxins induce DNA damage, though the precise downstream signaling cascade is still under investigation. It is known that brevetoxins bind to and activate voltage-gated sodium channels, leading to a cascade of cellular events.[9][10] Studies have shown that brevetoxin (B15176840) exposure can lead to the formation of DNA adducts, induce apoptosis, and alter the expression of genes involved in DNA damage signaling.[9][10][11] this compound competitively inhibits the binding of brevetoxins to these sodium channels, thereby preventing the initiation of this damaging cascade.[1][2][3][4]
Caption: Proposed signaling pathway of brevetoxin-induced DNA damage and its inhibition by this compound.
Experimental Workflow for Comet Assay
The following diagram outlines the key steps for assessing the effect of this compound on brevetoxin-induced DNA damage using the alkaline comet assay.
Caption: Experimental workflow for the comet assay to assess DNA damage.
Detailed Experimental Protocols
The following is a generalized protocol for the alkaline comet assay, which can be adapted for studying the effects of this compound and brevetoxins.
Materials and Reagents
-
Cells: Human lymphocytes or other relevant cell lines.
-
This compound and Brevetoxins (PbTx): Dissolved in an appropriate solvent (e.g., 80% ethanol) and diluted to final concentrations in a suitable buffer like Hanks Balanced Salt Solution (HBSS).[2]
-
Microscope Slides: Fully frosted.
-
Agarose: Normal melting point and low melting point.
-
Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add Triton X-100 and DMSO fresh), pH 10.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: e.g., SYBR Green I or ethidium (B1194527) bromide.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
Protocol
-
Preparation of Slides:
-
Coat clean microscope slides with a layer of 1% normal melting point agarose in PBS.
-
Allow the agarose to solidify and dry completely.
-
-
Cell Culture and Treatment:
-
Culture cells under standard conditions to ensure they are in an exponential growth phase.
-
For antagonist studies, pre-incubate the cells with the desired concentration of this compound (e.g., 1.0 µg/ml) for a specified time (e.g., 1 hour).[1][2]
-
Following pre-incubation, add the brevetoxin (e.g., 10⁻⁸ M PbTx) to the cell suspension and incubate for the desired duration (e.g., 2 hours).[2]
-
Include appropriate controls: negative control (untreated cells), solvent control, positive control (e.g., hydrogen peroxide), this compound alone, and brevetoxin alone.
-
-
Embedding Cells in Agarose:
-
Harvest the treated cells and resuspend them in ice-cold PBS at a concentration of approximately 2 x 10⁵ cells/mL.[12]
-
Mix the cell suspension with 0.5% low melting point agarose (at 37°C) at a 1:10 ratio (v/v).[12]
-
Quickly pipette 75-100 µL of the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface to allow the agarose to solidify.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold, freshly prepared lysis solution.
-
Incubate at 4°C for at least 1 hour in the dark.
-
-
Alkaline Unwinding:
-
After lysis, gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are fully submerged.
-
Let the slides sit in the buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding and expression of alkali-labile sites.
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C. The exact conditions may need to be optimized.
-
-
Neutralization:
-
After electrophoresis, carefully remove the slides from the tank and gently wash them with the neutralization buffer.
-
Perform two to three washes of 5 minutes each.
-
-
Staining and Visualization:
-
Stain the DNA by adding a small volume of a fluorescent DNA dye (e.g., SYBR Green I) to each slide.
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filters.
-
-
Data Analysis:
-
Capture images of the comets and analyze them using specialized comet assay software.
-
Score at least 50-100 comets per slide.
-
The extent of DNA damage is typically quantified by parameters such as tail length, percentage of DNA in the tail, and tail moment.
-
Conclusion
The comet assay is a powerful tool for investigating the genotoxic effects of marine toxins like brevetoxins and for evaluating the protective capabilities of antagonists such as this compound. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding and mitigating the risks associated with exposure to these compounds. The evidence strongly suggests that this compound is a potent antagonist of brevetoxin-induced DNA damage, highlighting its potential as a therapeutic agent.[1][2][4][5]
References
- 1. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Use of the single cell gel electrophoresis/comet assay for detecting DNA damage in aquatic (marine and freshwater) animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brevetoxin 2 alters expression of apoptotic, DNA damage, and cytokine genes in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brevetoxins 2, 3, 6, and 9 show variability in potency and cause significant induction of DNA damage and apoptosis in Jurkat E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brevetoxin forms covalent DNA adducts in rat lung following intratracheal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tracheal Mucosal Velocity Following Brevenal Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal, a natural product isolated from the marine dinoflagellate Karenia brevis, has demonstrated significant potential as a therapeutic agent for chronic respiratory diseases such as Cystic Fibrosis (CF), Chronic Obstructive Pulmonary Disease (COPD), and asthma.[1][2] A primary therapeutic action of this compound is its ability to increase tracheal mucosal velocity, a key indicator of mucociliary clearance (MCC).[1] Impaired MCC is a hallmark of several chronic respiratory diseases, leading to mucus accumulation, chronic inflammation, and recurrent infections.[3][4] In addition to its effects on MCC, this compound also exhibits anti-inflammatory and immunomodulatory properties, suggesting a dual-action therapeutic benefit.[1][2]
These application notes provide detailed protocols for measuring tracheal mucosal velocity in preclinical animal models following treatment with this compound. The included methodologies are based on established in vivo techniques and are intended to guide researchers in the evaluation of this compound and other potential MCC-enhancing compounds.
Putative Signaling Pathway for this compound's Effect on Mucociliary Clearance
While the precise signaling pathway for this compound's enhancement of tracheal mucosal velocity is not fully elucidated, evidence suggests a mechanism involving the modulation of ion transport in the airway epithelium. This compound has been shown to antagonize the effects of brevetoxins, which are known to activate voltage-gated sodium channels.[1] Furthermore, this compound has been observed to have effects similar to amiloride, a known blocker of epithelial sodium channels (ENaC).[5] By inhibiting ENaC, this compound may increase the volume of the airway surface liquid (ASL), which is crucial for proper ciliary function and mucus transport.
Caption: Putative signaling pathway of this compound in airway epithelial cells.
Experimental Protocols
Protocol 1: In Vivo Measurement of Tracheal Mucosal Velocity using Scintigraphy
This protocol is adapted from established scintigraphic techniques for measuring tracheal mucus velocity (TMV) in vivo.[6][7][8]
Materials:
-
This compound (or vehicle control)
-
99mTechnetium-labeled macroaggregated albumin (99mTc-MAA)[6][7]
-
Gamma camera interfaced with a computer
-
Fiberoptic bronchoscope[8]
-
Catheter
-
Anesthetic agents (e.g., sodium pentobarbital)[9]
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a supine position under the gamma camera.
-
Radiotracer Administration:
-
Introduce a fiberoptic bronchoscope into the trachea.
-
Through a catheter placed in the inner channel of the bronchoscope, deposit a small bolus (e.g., 0.04 to 0.1 ml) of 99mTc-MAA onto the mucosal surface at the lower end of the trachea.[8]
-
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., aerosol inhalation, intravenous injection) at the predetermined dose. Dosing can be based on previous studies, which have shown efficacy for increasing tracheal mucosal velocity.[1]
-
Image Acquisition:
-
Data Analysis:
-
Determine the distance the leading edge of the radioactive bolus travels over time.
-
Calculate the tracheal mucosal velocity in millimeters per minute (mm/min).
-
Compare the TMV between this compound-treated and control groups.
-
References
- 1. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of inflammation on mucociliary clearance in asthma: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Airway Responses to Aerosolized Brevetoxins in an Animal Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scintigraphic measurement of tracheal mucus velocity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Measurement of mucociliary transport velocity in the intact mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of two methods of measuring tracheal mucous velocity in anesthetized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracheal mucus velocity remains normal in healthy sheep intubated with a new endotracheal tube with a novel laryngeal seal - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevenal Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of Brevenal stock solutions is fundamental to achieving reliable and reproducible experimental outcomes. This compound, a naturally occurring polyether compound isolated from the marine dinoflagellate Karenia brevis, is a potent antagonist of brevetoxins at voltage-sensitive sodium channels (VSSCs)[1][2][3]. It also exhibits promising anti-inflammatory and immunomodulatory properties, making it a valuable tool in neurotoxicology, pharmacology, and drug discovery[4][5].
These application notes provide a comprehensive guide to the preparation, storage, and handling of this compound stock solutions for various experimental applications.
Data Presentation: Properties and Solubility
A thorough understanding of this compound's physicochemical properties is essential for accurate stock solution preparation. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₀O₈ | [1][6][7] |
| Molecular Weight | 656.9 g/mol | [1][6] |
| CAS Number | 776331-34-1 | [1][6] |
| Appearance | As a fat-soluble polyether, this compound is expected to be a solid at room temperature. | [7] |
| Solubility | Soluble in ethanol (B145695). One study reports dissolving this compound in 80% ethanol. | [1] |
| Storage of Powder | Store in a cool, dry place. | General Laboratory Practice |
| Stock Solution Storage | Store at -20°C for long-term use. Minimize freeze-thaw cycles. | General Laboratory Practice |
Experimental Protocols
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Ventilation: Prepare stock solutions in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Handling: Avoid generating dust when weighing the compound. Wash hands thoroughly after handling.
-
Disposal: Dispose of this compound waste in accordance with institutional and local regulations for hazardous chemical waste.
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in 80% Ethanol
This protocol is based on methodologies cited in the literature and is suitable for creating a concentrated primary stock solution[1].
Materials:
-
This compound powder
-
200 proof (absolute) ethanol
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare 80% Ethanol: In a sterile container, mix 8 parts of absolute ethanol with 2 parts of sterile, nuclease-free water (e.g., 8 mL ethanol + 2 mL water for a 10 mL solution).
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Dissolution: Add the appropriate volume of 80% ethanol to the tube containing the this compound powder. For a 1 mg/mL solution, add 1 mL of 80% ethanol.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure no particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 1 mM this compound Stock Solution
For experiments requiring molar concentrations, this protocol outlines the preparation of a 1 mM stock solution.
Materials:
-
This compound powder (MW: 656.9 g/mol )
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 1 mM (0.001 mol/L) solution, the required mass is calculated as follows:
-
Mass (mg) = 1 mM x 1 mL x (656.9 g/mol ) = 0.6569 mg
-
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 0.657 mg of this compound powder directly into the tube.
-
Dissolution: Add 1 mL of anhydrous ethanol to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller volumes for single use and store at -20°C.
Preparation of Working Solutions
For cell-based assays and other experiments, the concentrated stock solution must be further diluted into an appropriate aqueous buffer or cell culture medium.
Important Consideration: To avoid precipitation of the lipid-soluble this compound, add the ethanol stock solution to the aqueous buffer or medium and mix immediately and thoroughly. Do not add the aqueous solution directly to the concentrated ethanol stock. The final concentration of ethanol in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Example Dilution: To prepare a 1 µg/mL working solution from a 1 mg/mL stock, perform a 1:1000 dilution. For instance, add 1 µL of the 1 mg/mL stock solution to 999 µL of the desired buffer or medium.
Mandatory Visualizations
The following diagrams illustrate the key workflows and the mechanism of action of this compound.
Caption: A flowchart of the this compound stock solution preparation process.
References
- 1. This compound | C39H60O8 | CID 15965874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound acetal | C41H66O9 | CID 11239456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Brevenal Delivery Methods for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevenal is a non-toxic polyether compound isolated from the marine dinoflagellate Karenia brevis. It acts as an antagonist to brevetoxins, which are potent neurotoxins responsible for neurotoxic shellfish poisoning (NSP) and other adverse respiratory and neurological effects. This compound's unique mechanism of action, involving the modulation of voltage-gated sodium channels (VSSCs), has garnered significant interest for its therapeutic potential in a range of conditions, including NSP, cystic fibrosis, and inflammatory disorders.[1][2][3] This document provides detailed application notes and protocols for the delivery of this compound in animal studies, with a focus on rodent models.
Mechanism of Action
This compound competitively inhibits the binding of brevetoxins to site 5 on the α-subunit of VSSCs.[1][4] However, studies suggest that this compound also binds to a distinct, previously unreported site on the VSSC, allosterically modulating the channel's function.[5] This interaction prevents the channel activation and sodium influx induced by brevetoxins.[6] Beyond its role as a brevetoxin (B15176840) antagonist, this compound has demonstrated anti-inflammatory properties, including the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β in murine macrophages.[3] The downstream signaling pathways following this compound's interaction with VSSCs are still under investigation but are thought to involve changes in intracellular calcium levels and potential modulation of kinase cascades like the MAPK and PKA/CREB pathways.[6][7]
Quantitative Data Summary
The following tables summarize available quantitative data for this compound administration. It is important to note that specific in vivo pharmacokinetic and toxicity data for this compound in rodents are limited in the current scientific literature. Much of the available data is from in vitro studies or in vivo studies on other animal models. The data for brevetoxin-3 is included for comparative purposes, given its structural similarity and to provide context for potential dosage ranges and pharmacokinetic profiles that may be considered in initial studies with this compound, with appropriate scientific caution.
| Table 1: In Vitro Efficacy of this compound | |
| Parameter | Value |
| Cell Type | Murine Macrophages |
| Effect | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) |
| Effective Concentration Range | 0.1 pM - 100 nM |
| Reference | [3] |
| Table 2: In Vivo Administration Data for Brevetoxin-3 in Rodents (for reference) | |
| Parameter | Value |
| Animal Model | Mouse |
| Administration Route | Intratracheal Instillation |
| Dose | 2.6 µg/kg |
| Key Findings | Rapid absorption from the lungs and distribution to all tissues. Elimination half-times varied by tissue (e.g., ~28h for liver, ~90h for brain). |
| Reference | [8] |
| Animal Model | Rat |
| Administration Route | Intravenous |
| Dose Range | 12.5 - 100 µg/kg |
| Key Findings | Dose-dependent decrease in body temperature. |
| Reference | [9] |
| Animal Model | Mouse |
| Administration Route | Intraperitoneal |
| Dose | 180 µg/kg |
| Key Findings | Caused hypothermia. |
| Reference | [9] |
| Animal Model | Mouse |
| Administration Route | Oral Gavage |
| Dose Range | 100 - 1500 µg/kg |
| Key Findings | Dose-dependent decrease in body temperature and muscle activity. |
| Reference | [9] |
| Table 3: General Dosing Guidelines for Rodents | |||
| Route of Administration | Vehicle | Maximum Volume (Mouse) | Maximum Volume (Rat) |
| Intravenous (IV) | Saline, PBS | 5-10 mL/kg | 5 mL/kg |
| Intraperitoneal (IP) | Saline, PBS, 10% DMSO | 10-20 mL/kg | 10 mL/kg |
| Oral Gavage (PO) | Water, Saline, 0.5% Methylcellulose | 10 mL/kg | 20 mL/kg |
Note: These are general guidelines. The optimal vehicle and volume should be determined based on the solubility and stability of the specific this compound formulation.
Signaling Pathways and Experimental Workflows
This compound Interaction with Voltage-Gated Sodium Channels
This compound's primary molecular target is the voltage-gated sodium channel. Its binding antagonizes the effects of brevetoxins, preventing the persistent channel activation and sodium influx that leads to neurotoxicity.
Putative Anti-Inflammatory Signaling Pathway of this compound
In vitro studies suggest that this compound exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. The exact upstream signaling events are still being elucidated but likely involve modulation of intracellular signaling cascades following its interaction with cell surface receptors.
Experimental Workflow for In Vivo Administration
A general workflow for administering this compound to rodents and assessing its effects is outlined below. This workflow can be adapted for different routes of administration and specific research questions.
Experimental Protocols
Note on Formulation: this compound is a lipophilic compound. For aqueous-based delivery, co-solvents such as DMSO (final concentration <10% for IP, <5% for IV) or surfactants like Tween 80 may be necessary. The final formulation should be sterile and ideally isotonic.
Protocol 1: Intravenous (IV) Administration in Mice
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound formulation
-
Sterile saline or PBS
-
Sterile 1 mL syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize mice to handling and restraint. Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Dose Preparation: Prepare the this compound formulation to the desired concentration in a suitable vehicle. Ensure the solution is clear and free of particulates.
-
Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (approximately 10-20 degrees). A flash of blood in the needle hub may indicate successful entry.
-
Administration: Inject the solution slowly and steadily (over 15-30 seconds). If swelling occurs at the injection site, withdraw the needle and re-attempt at a more proximal site on the same or opposite vein.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions, such as respiratory distress, lethargy, or seizures.
Protocol 2: Intraperitoneal (IP) Administration in Rats
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound formulation
-
Sterile saline or PBS
-
Sterile 3 mL or 5 mL syringes with 23-25G needles
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct injection volume.
-
Dose Preparation: Prepare the this compound formulation.
-
Restraint: Manually restrain the rat, ensuring the head and thorax are securely held. The animal should be positioned to expose the abdomen.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.
-
Administration: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the rat to its cage. Monitor for signs of distress, including abdominal swelling, pain, or changes in behavior.
Protocol 3: Oral Gavage (PO) in Mice
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound formulation
-
Sterile water or saline
-
1 mL syringe
-
18-20G flexible or curved gavage needle with a ball tip
-
Animal scale
Procedure:
-
Animal and Dose Preparation: Weigh the mouse to calculate the correct administration volume.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle to ensure it is not inserted too far.
-
Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head and extend it slightly upwards to straighten the esophagus.
-
Gavage Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass smoothly down the esophagus without resistance. If resistance is felt, withdraw and reposition.
-
Administration: Once the needle is at the predetermined depth, dispense the formulation slowly.
-
Post-Administration: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and observe for any adverse reactions, such as regurgitation, coughing, or respiratory distress.
Conclusion
The study of this compound in animal models holds significant promise for the development of new therapeutics. The protocols outlined in this document provide a framework for the administration of this compound via common routes in rodent models. Due to the limited availability of in vivo pharmacokinetic and toxicological data for this compound, researchers are encouraged to conduct preliminary dose-finding and tolerability studies to establish safe and effective dosing regimens for their specific experimental needs. Careful observation and adherence to ethical guidelines are paramount in all animal studies.
References
- 1. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake, Tissue Distribution, and Excretion of Brevetoxin-3 Administered to Mice by Intratracheal Instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Effects of Brevetoxin-3 Administered via Oral Gavage to Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Brevenal Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the total synthesis of Brevenal. The information is compiled from published literature to help improve reaction yields and streamline the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the total synthesis of this compound?
A1: Several successful total syntheses of this compound have been reported, primarily revolving around three main strategies:
-
Convergent Synthesis using Olefinic-Ester Cyclization (OLEC): This approach, notably employed by Nicolaou and coworkers, involves the synthesis of A,B-ring and E-ring fragments, which are then coupled and followed by a titanium-mediated OLEC reaction to form the C-ring. This strategy has been reported to have a longest linear sequence of 38 steps with an overall yield of 0.99%.[1]
-
Convergent Synthesis using Suzuki-Miyaura Coupling: The Sasaki group developed a strategy that utilizes an alkyl Suzuki-Miyaura coupling to connect the A,B-ring and D,E-ring fragments. This synthesis involved 47 total steps with an overall yield of 0.2%.[1]
-
Linear Synthesis with Intramolecular Allylation and Ring-Closing Metathesis (RCM): The Kadota and Yamamoto synthesis features the construction of the pentacyclic ether core through intramolecular allylation and RCM. Their synthesis was completed in 57 steps with an overall yield of 0.8%.[1]
Q2: What are the most common low-yielding steps in this compound synthesis?
A2: Based on published data, several steps can be prone to low yields:
-
Formation of the C-ring: Cyclization to form the central C-ring can be challenging. For instance, in some approaches, direct reductive cyclization attempts have led to decomposition.[1]
-
Installation of the C(19) Angular Methyl Group: While high-yielding methods now exist, achieving the correct stereochemistry and yield for this methylation can be problematic depending on the strategy.
-
Side-Chain Introduction and Manipulation: Late-stage functionalization to introduce the diene side chains can be complex and may result in modest yields, particularly when dealing with sensitive functional groups.[2]
-
Initial Ring Formations: While often optimized, initial cyclizations to form the individual ether rings can sometimes produce byproducts that lower the overall yield.
Q3: Has the originally proposed structure of this compound been synthesized?
A3: Yes, the initially proposed structure of this compound was synthesized by Sasaki's group. However, comparison of the NMR data of the synthetic compound with the natural product revealed a mismatch. This led to a structural revision, identifying natural this compound as the C26 epimer of the originally proposed structure.[3][4][5]
Troubleshooting Guides
Problem 1: Low yield in Olefinic-Ester Cyclization (OLEC) for C-ring formation.
Possible Cause: Formation of an acyclic enol ether byproduct is a common issue in OLEC reactions, competing with the desired cyclization. The choice of titanium reagent and reaction conditions can significantly influence the outcome.
Suggested Solutions:
-
Optimize the Titanium Reagent: A comparison of different conditions for a model OLEC reaction showed that using CH3CHBr2 with Ti(Oi-Pr)4 and Zn was superior to CH2Br2 or the Tebbe reagent, which led to a mixture of products or decomposition, respectively.[1]
-
Control Reaction Temperature: OLEC reactions are often sensitive to temperature. Ensure precise temperature control as deviations can favor side reactions.
-
Substrate Purity: Ensure the precursor ester is of high purity, as impurities can interfere with the titanium catalyst.
Problem 2: Poor stereoselectivity in the reduction of the C(14) ketone.
Possible Cause: The directing effect of neighboring functional groups plays a crucial role in the stereochemical outcome of this reduction. The presence or absence of a protecting group on a nearby hydroxyl group can dramatically alter the facial selectivity of the hydride attack.
Suggested Solutions:
-
Protecting Group Strategy: It was observed that the reduction of a C(14) ketone to the desired C(14), C(15)-diol was successful with a free hydroxyl group at a neighboring position. When a TES ether was used as a protecting group, the undesired C(15) stereoisomer was the major product.[1] Therefore, deprotection prior to reduction is recommended.
-
Choice of Reducing Agent: Diisobutylaluminium hydride (i-Bu2AlH) has been shown to be effective for this transformation, providing the desired diastereomer as the major product.[1]
Problem 3: Low yield during the removal of a C(30) benzyl (B1604629) ether in the late-stage synthesis.
Possible Cause: Standard hydrogenolysis conditions (e.g., H2, Pd/C) can sometimes be low-yielding for complex molecules with multiple sensitive functional groups.
Suggested Solutions:
-
Switch to Reductive Conditions: In one reported synthesis, switching from hydrogenolysis to reductive conditions (e.g., a dissolving metal reduction) resulted in a higher yield for the removal of a C(30) benzyl ether.[1]
Problem 4: Instability of the allylic alcohol product after deprotection.
Possible Cause: The final deprotection step to reveal the free hydroxyl groups can lead to instability of the final product, especially if harsh conditions or extensive chromatography are required.
Suggested Solutions:
-
Modify the Order of Steps: It was found that an allylic alcohol reduction product was unstable to chromatography after a TBAF deprotection step. By reversing the order of operations (reduction of the ester before removal of the TBS groups with HF•pyridine), the instability issue was circumvented.[1]
Quantitative Data Summary
Table 1: Comparison of Overall Yields for Different this compound Total Syntheses
| Synthetic Strategy | Lead Author(s) | Longest Linear Sequence (steps) | Overall Yield (%) | Reference |
| Convergent (OLEC) | Nicolaou | 38 | 0.99 | [1] |
| Convergent (Suzuki-Miyaura Coupling) | Sasaki | 47 | 0.2 | [1] |
| Linear (Intramolecular Allylation/RCM) | Kadota, Yamamoto | 57 | 0.8 | [1] |
Table 2: Yield Comparison for Key Ring-Forming Reactions
| Ring(s) Formed | Reaction Type | Conditions | Yield (%) | Byproducts/Issues | Reference |
| A-Ring | Olefinic-Ester Cyclization (OLEC) | CH3CHBr2, Ti(Oi-Pr)4, Zn | 88 | Superior to RCM and other OLEC conditions | [1] |
| A-Ring | Ring-Closing Metathesis (RCM) | Not specified | Lower | Less efficient than OLEC in this specific case | [1] |
| C-Ring | Olefinic-Ester Cyclization (OLEC) | Ti-mediated | 83 | [1] | |
| C-Ring | O,S-Acetal formation/methylation | Not specified | High | Part of a multi-step sequence | [5] |
| D-Ring & E-Ring | SmI2-induced Reductive Cyclization | SmI2 | High | Used for individual ring closures | [5] |
Experimental Protocols
Protocol 1: Optimized Olefinic-Ester Cyclization for A-Ring Formation
This protocol is adapted from the Nicolaou synthesis for the formation of the A-ring dihydropyran.[1]
-
Preparation: To a solution of the olefinic ester precursor in THF at 0 °C, add Ti(Oi-Pr)4.
-
Addition of Reagents: Add an excess of activated Zn dust, followed by the dropwise addition of CH3CHBr2.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with aqueous NaHCO3, filter through Celite, and extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica (B1680970) gel to afford the dihydropyran product.
Protocol 2: Stereoselective Reduction of the C(14) Ketone
This protocol is for the diastereoselective reduction of the C(14) ketone to the corresponding diol, as described in the Nicolaou synthesis.[1]
-
Preparation: Dissolve the ketone precursor (with a free neighboring hydroxyl group) in an anhydrous solvent such as CH2Cl2 and cool to -78 °C.
-
Addition of Reducing Agent: Add a solution of diisobutylaluminium hydride (i-Bu2AlH) in hexanes dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C and monitor by TLC.
-
Workup: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with CH2Cl2. Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the desired diol.
Visualizations
Caption: Troubleshooting workflow for low yields in the OLEC reaction.
Caption: Decision tree for selecting a this compound total synthesis strategy.
References
Brevenal Purification Technical Support Center
Welcome to the technical support center for Brevenal purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of isolating this compound from Karenia brevis cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a non-toxic polyether ladder compound produced by the marine dinoflagellate Karenia brevis. It acts as a natural antagonist to brevetoxins, which are potent neurotoxins also produced by K. brevis. The primary challenges in its purification stem from its relatively low concentration compared to brevetoxin (B15176840) congeners, the presence of interfering pigments, and its structural similarity to other polyether compounds, making chromatographic separation complex.
Q2: At what stage of the K. brevis culture growth is the best time to harvest for optimal this compound yield?
A2: The cellular concentration of this compound and other polyether toxins can vary depending on the growth phase and culture conditions. Studies have shown that the total toxin content in K. brevis can range from 6.78 to 21.53 pg/cell.[1] It is generally recommended to harvest during the late exponential or early stationary phase, as this is often when the biomass and toxin production are maximized. Monitoring the culture for cell density and toxin profile via analytical HPLC is advisable to pinpoint the optimal harvest time for your specific clone and conditions.
Q3: What are the critical steps in the this compound purification workflow?
A3: A typical workflow involves:
-
Cell Harvesting: Concentrating the K. brevis cells from the culture medium.
-
Cell Lysis & Extraction: Disrupting the cells to release intracellular contents and extracting them with an organic solvent.
-
Solvent-Solvent Partitioning: A preliminary cleanup step to remove highly nonpolar compounds like lipids.
-
Solid-Phase Extraction (SPE): Further sample cleanup and concentration to remove salts and polar impurities.
-
Chromatographic Separation: Multiple rounds of High-Performance Liquid Chromatography (HPLC) are typically required to isolate this compound to high purity.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: Identity and purity are typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to assess purity by observing a single, sharp peak at the correct retention time. Identity is definitively confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Troubleshooting Guides
Issue 1: Low Overall Yield
Q: My final yield of this compound is extremely low. What are the potential causes and solutions?
A: Low yield is a common problem in natural product isolation. The issue can arise at multiple stages of the purification process.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption. K. brevis has a tough cell wall. Consider using mechanical methods like bead beating or high-pressure homogenization in addition to solvent extraction. Visually confirm cell lysis under a microscope. |
| Incomplete Extraction | The initial solvent extraction may be inefficient. Perform multiple extractions (at least 3x) on the cell biomass and pool the organic extracts to maximize recovery. Chloroform or ethyl acetate (B1210297) are commonly used. |
| Loss During Partitioning | This compound may be partially lost if the solvent polarities are not optimal during liquid-liquid partitioning. Ensure complete phase separation and consider performing a back-extraction of the nonpolar phase to recover any lost product. |
| Poor SPE Recovery | The chosen SPE cartridge may not be optimal, or the elution solvent may be too weak. Hydrophilic-Lipophilic Balance (HLB) cartridges have shown higher recovery rates for some polyether toxins compared to C18.[1] Test different elution solvents (e.g., increasing methanol (B129727) concentration) to ensure complete elution from the cartridge. |
| Suboptimal HPLC Fractions | Broad peaks or poor resolution during HPLC can lead to collecting fractions with low purity and discarding fractions containing the target compound. Optimize the HPLC method (see Issue 3) and collect narrower fractions around the target peak. Re-inject an aliquot of "empty" fractions flanking your target peak to ensure you are not prematurely discarding the product. |
Issue 2: Persistent Pigment Contamination
Q: My this compound fractions are persistently contaminated with green or yellow pigments (chlorophylls, carotenoids). How can I remove them?
A: Pigments are a major interference in purification from microalgae. They are often nonpolar and can co-elute with this compound.
| Potential Cause | Recommended Solution |
| Pigments Co-extracting with this compound | This is expected. The goal is to separate them chromatographically. |
| Insufficient Preliminary Cleanup | Solvent-solvent partitioning is crucial for pigment removal. Partitioning the initial crude extract between a nonpolar solvent like hexane (B92381) and a more polar solvent like 80-90% methanol can effectively remove a significant portion of chlorophylls (B1240455) and carotenoids into the hexane layer, while this compound remains in the methanolic layer. |
| Inappropriate HPLC Column Chemistry | Standard C18 columns may not provide sufficient selectivity to separate this compound from all pigments. Consider using a different stationary phase. A phenyl-hexyl column has been successfully used in this compound purification, suggesting its different selectivity is beneficial.[2] A cholesterol-based column has also been shown to effectively separate this compound from brevetoxins.[3] |
| Suboptimal HPLC Mobile Phase | An isocratic mobile phase may not be sufficient. A shallow gradient elution can improve the resolution between this compound and closely eluting pigments. For example, start with a lower methanol concentration and gradually increase it. |
Issue 3: Poor HPLC Separation of this compound and Brevetoxins
Q: I am struggling to resolve the this compound peak from other brevetoxin congeners. What can I do to improve HPLC separation?
A: this compound and brevetoxins are structurally similar polyethers, making their separation challenging. Method optimization is key.
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | The column may be old or packed with large particles. Use a modern HPLC column with smaller particle sizes (e.g., < 3 µm) to increase theoretical plates and improve resolution. |
| Incorrect Mobile Phase Composition | The solvent strength may be too high, causing all compounds to elute too quickly. Decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase to increase retention and improve separation. Adding a small amount of formic acid (0.1%) can improve peak shape for polyether compounds.[3] |
| Isocratic Elution Limitations | For complex mixtures, a gradient elution is often superior. A slow, shallow gradient from a lower organic concentration to a higher one can effectively resolve closely related compounds. |
| Incorrect Column Chemistry | While C18 is a good starting point, alternative stationary phases can offer different selectivity. A phenyl-hexyl or cholesterol-based column can provide the necessary difference in interaction to resolve this compound from other brevetoxins.[2][3] |
Experimental Protocols & Data
Protocol 1: Extraction and Initial Cleanup
This protocol describes a general method for extracting and performing an initial cleanup of this compound from a K. brevis cell paste.
-
Harvesting: Centrifuge the K. brevis culture to obtain a cell paste. Record the wet weight.
-
Extraction: Resuspend the cell paste in methanol or acetone. Disrupt the cells using a probe sonicator or bead beater. Perform the extraction three times, collecting the supernatant after each centrifugation step.
-
Solvent Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in 90% methanol (in water).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of hexane, shake vigorously, and allow the layers to separate.
-
Drain the lower (methanol/water) phase. Repeat the hexane wash two more times to remove nonpolar pigments and lipids.
-
Collect the methanol/water phase containing this compound and other toxins.
-
-
Solid-Phase Extraction (SPE):
-
Dilute the methanolic extract with water to a final methanol concentration of ~20%.
-
Condition an SPE cartridge (HLB or C18) with methanol, followed by 20% methanol.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with 10% methanol to remove salts and highly polar impurities.
-
Elute the toxins, including this compound, with 100% methanol.
-
Evaporate the eluate to dryness. This semi-purified extract is now ready for HPLC.
-
Protocol 2: Multi-Step HPLC Purification
This protocol is a composite based on published methods for separating this compound and related compounds.[2]
-
Step 1: Preparative HPLC on C18 Column
-
Column: Phenomenex Luna C18 (or equivalent), 5 µm particle size.
-
Mobile Phase: Isocratic elution with 90% Methanol / 10% Water.
-
Flow Rate: Dependent on column diameter (e.g., 1-2 mL/min for analytical scale, higher for prep).
-
Detection: UV at 215 nm.
-
Procedure: Dissolve the extract from Protocol 1 in the mobile phase. Inject and collect fractions corresponding to the this compound peak. Pool the this compound-containing fractions and evaporate the solvent.
-
-
Step 2: Polishing HPLC on Phenyl-Hexyl Column
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 5 µm particle size.
-
Mobile Phase: Isocratic elution with 96% Methanol / 4% Water.
-
Detection: UV at 215 nm.
-
Procedure: Dissolve the semi-purified sample from Step 1 in the mobile phase. Inject and collect the sharp, purified this compound peak.
-
Quantitative Data Tables
Table 1: Typical Toxin Content in Karenia brevis Cultures (Data adapted from studies on various K. brevis strains)
| Parameter | Value Range | Reference |
| Total Intracellular Toxin | 6.78 - 21.53 pg/cell | [1] |
| Extracellular this compound | < 1.05 µg/L | [1] |
| Extracellular Brevetoxins | 10.27 - 449.11 µg/L | [1] |
Table 2: SPE Recovery Rates for Brevetoxins (Data shown for brevetoxins, which can serve as an estimate for this compound recovery)
| SPE Cartridge Type | Analyte | Recovery Rate |
| C18 | Brevetoxin-1 (BTX-1) | 50.3% |
| C18 | Brevetoxin-2 (BTX-2) | 58.0% |
| HLB | Brevetoxin-1 (BTX-1) | 74.6% |
| HLB | Brevetoxin-2 (BTX-2) | 82.4% |
Data from Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry.[1]
Visual Guides
Workflow and Pathway Diagrams
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low this compound purification yields.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reducing non-specific binding in Brevenal radioligand assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in Brevenal radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound radioligand assay?
A1: Non-specific binding refers to the interaction of the radiolabeled this compound with components other than its target, the voltage-sensitive sodium channels (VSSCs).[1][2] This can include binding to other proteins, lipids, the surface of the assay plate, or filter materials.[1] Non-specific binding is a primary source of background noise in receptor assays and can lead to inaccurate measurements of ligand affinity and receptor density.[1] Minimizing it is critical for obtaining reliable data.[1]
Q2: How is non-specific binding measured in a this compound assay?
A2: Non-specific binding is determined by measuring the binding of radiolabeled this compound in the presence of a high concentration of an unlabeled ("cold") competitor.[1] This competitor, which could be unlabeled this compound or another ligand that binds to the same site, saturates the specific binding sites on the VSSCs.[1] Consequently, any remaining radioactivity detected is considered to be non-specific.[1][3] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1][3]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested.[4][5] In well-optimized assays, it's possible to achieve specific binding that is greater than 80% of the total binding at the Kd concentration of the radioligand.[5][6]
Q4: What are the common causes of high non-specific binding in this compound assays?
A4: High non-specific binding can result from several factors:
-
Hydrophobic and Electrostatic Interactions: this compound, as a lipophilic molecule, can interact non-specifically with various surfaces and molecules.[1][7]
-
Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength in the assay buffer can promote non-specific interactions.[1][8]
-
Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay plate, membranes, or filters can lead to the radioligand binding to these surfaces.[1]
-
Radioligand Properties: High concentrations of the radioligand can increase non-specific binding, which is often proportional to the radioligand concentration.[3]
-
Quality of Synaptosome Preparation: The presence of impurities or denatured proteins in the synaptosome preparation can increase non-specific binding sites.[1]
Troubleshooting Guide: High Non-Specific Binding
This guide addresses the common issue of high non-specific binding in this compound radioligand assays and provides systematic steps to diagnose and resolve the problem.
Issue: Consistently High Background Signal Across All Wells
High non-specific binding can obscure the specific signal, leading to a poor signal-to-noise ratio and inaccurate results.
Potential Causes & Solutions
-
Suboptimal Buffer Composition: The pH and ionic strength of your buffer can significantly influence electrostatic interactions.[1][9]
-
Solution:
-
Adjust pH: Perform experiments to determine the optimal pH for your assay. The goal is to find a pH that minimizes the charge-based interactions of this compound with non-target components.[7][9]
-
Increase Ionic Strength: Increase the salt concentration (e.g., NaCl) in your buffer. This can help shield charged molecules and reduce electrostatic interactions.[1][7][9]
-
-
-
Inadequate Blocking: Non-specific sites on assay plates, filters, and within the membrane preparation may not be sufficiently blocked.
-
Solution:
-
Incorporate Blocking Agents: Add blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk to your assay buffer.[1][9] These proteins will bind to non-specific sites, reducing the opportunity for the radioligand to do so.[7]
-
Add Surfactants: For hydrophobic ligands like this compound, introducing a low concentration of a non-ionic surfactant (e.g., Tween-20) can disrupt hydrophobic interactions.[7][9] This also helps prevent the ligand from sticking to tubing and container walls.[7][9]
-
-
-
Issues with Filtration and Washing: The filter material itself can be a source of non-specific binding, and washing steps may be insufficient.
-
Solution:
-
Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) before use to reduce radioligand binding to the filter.[4]
-
Optimize Washing: Increase the volume and/or number of washes with ice-cold wash buffer immediately after filtration.[4] Using ice-cold buffer slows the dissociation of the specifically bound radioligand while effectively washing away unbound ligand.[4]
-
-
Data Summary: Common Reagents for Reducing Non-Specific Binding
| Reagent | Typical Concentration Range | Primary Function | Potential Issues |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v)[1] | Blocks non-specific binding sites on various surfaces.[7][9] | Can sometimes interfere with specific protein-ligand interactions.[1] |
| Non-fat Dry Milk | 1% - 5% (w/v)[1] | An alternative protein-based blocking agent. | May contain endogenous biotin, which can interfere with certain assay formats.[10] |
| Sodium Chloride (NaCl) | 50 - 500 mM[1] | Increases ionic strength to reduce electrostatic interactions.[1][9] | High concentrations may disrupt specific binding. |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions.[7] | Higher concentrations can denature proteins or disrupt membrane integrity. |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Pre-treats glass fiber filters to reduce ligand adhesion.[4] | Must be thoroughly washed out before adding assay components. |
Experimental Protocols
Protocol 1: Determining Non-Specific Binding
This protocol outlines the standard method for quantifying non-specific binding in a this compound radioligand assay.
-
Prepare Reagents: Prepare your assay buffer, radiolabeled this compound stock, and a high concentration stock of unlabeled (cold) this compound. The concentration of the cold ligand should be at least 100-1000 times its Kd or Ki value to ensure saturation of specific sites.[5]
-
Set Up Assay Tubes:
-
Total Binding Tubes: Add assay buffer, the desired concentration of radiolabeled this compound, and the synaptosome preparation.
-
Non-Specific Binding Tubes: Add assay buffer, the high concentration of unlabeled this compound, the same concentration of radiolabeled this compound, and the synaptosome preparation.
-
-
Incubate: Incubate all tubes under the optimized conditions (time and temperature) to allow binding to reach equilibrium.[4]
-
Separate Bound from Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.
-
Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Measure Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate:
-
The counts per minute (CPM) from the "Non-Specific Binding Tubes" represent your non-specific binding.
-
The CPM from the "Total Binding Tubes" represents your total binding.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Protocol 2: General this compound Radioligand Binding Assay
This protocol provides a general workflow for performing a competitive binding assay with this compound, incorporating best practices to minimize non-specific binding.
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue as previously described.[11] Determine the protein concentration using a standard method like the BCA assay.[4]
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., Tris-HCl) at the optimal pH and ionic strength. Include a blocking agent such as 1 mg/mL BSA.[12]
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compounds (at various concentrations for competition assays) or buffer for total binding.
-
A high concentration of unlabeled this compound for non-specific binding determination.
-
Radiolabeled this compound (at a concentration at or below its Kd).
-
Synaptosome preparation (typically 100-500 µg of membrane protein).[13]
-
-
Incubation: Incubate the reaction at the predetermined optimal temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).[4]
-
Filtration: Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters.[4]
-
Washing: Wash the filters 3-4 times with 3-5 mL of ice-cold wash buffer.[4]
-
Quantification: Measure the radioactivity of the filters by liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine parameters such as IC50 and Ki values.
Visualizations
Diagram 1: Principle of Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
Technical Support Center: Enhancing the Sensitivity of Brevenal Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of Brevenal fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound fluorescence assay?
The this compound fluorescence assay is a competitive binding assay designed to characterize the interaction of this compound and its analogs with their binding site on voltage-sensitive sodium channels (VSSCs). The assay utilizes a fluorescently-labeled this compound conjugate (e.g., BODIPY FL-brevenal) that binds to VSSCs. When unlabeled this compound or a competing ligand is introduced, it displaces the fluorescent conjugate, leading to a decrease in the fluorescence signal. This displacement is proportional to the concentration and affinity of the competing ligand.[1][2] This method is a faster and less hazardous alternative to traditional radioligand assays.[1][2]
Q2: What are the key reagents and equipment needed for this assay?
Reagents:
-
Fluorescently-labeled this compound (e.g., BODIPY FL-brevenal)
-
Unlabeled this compound (for competition studies)
-
Rat brain synaptosomes (as a source of VSSCs)
-
Assay Buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, 1 mM EGTA, pH 7.4)
-
Test compounds
-
Multi-well plates (black walls are recommended to reduce crosstalk)[3]
Equipment:
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Filtration apparatus for separating bound and unbound ligand
-
Centrifuge for synaptosome preparation
-
Standard laboratory equipment (pipettes, tubes, etc.)
Q3: How does this compound interact with voltage-sensitive sodium channels (VSSCs)?
This compound acts as an antagonist to brevetoxins, which are potent neurotoxins that bind to and activate VSSCs.[2] It is understood that this compound competitively inhibits the binding of brevetoxins at neurotoxin receptor site 5 on the VSSC.[1] However, some studies suggest that this compound may also elicit its effects through a novel or currently unknown receptor site on the VSSC complex, as some known VSSC site-specific ligands do not displace fluorescently-labeled this compound.[2]
Signaling Pathway of Brevetoxin and this compound Interaction with VSSC
References
Technical Support Center: Interpreting Complex Data from Brevenal Patch-Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brevenal in patch-clamp experiments. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in patch-clamp experiments?
This compound acts as an antagonist to brevetoxins at voltage-gated sodium channels (Nav channels).[1][2] It is a polyether natural product isolated from the dinoflagellate Karenia brevis.[3][4] Unlike brevetoxins, which activate Nav channels, this compound has been shown to inhibit the binding of brevetoxins to site 5 on the channel, thereby antagonizing their effects.[1][3][4] While it competes with brevetoxins, some studies suggest that this compound binds to a distinct, previously unreported site on mammalian sodium channels, though some interaction with site 5 is apparent.[1]
Q2: I am not seeing the expected antagonistic effect of this compound on brevetoxin-activated currents. What could be the issue?
Several factors could contribute to a lack of observable antagonism:
-
Concentration: this compound's potency is significantly lower than that of brevetoxins like PbTx-3, with some studies indicating it is over 1000-fold less potent.[2][5][6] Ensure you are using a sufficient concentration of this compound to competitively inhibit the effects of the brevetoxin (B15176840) concentration in your assay.
-
Nav Channel Subtype: The sensitivity to this compound can vary between different Nav channel subtypes. For instance, Nav1.2 and Nav1.4 channels have been shown to be sensitive to this compound, while Nav1.5 and Nav1.7 appear to be more resistant.[2][5][6] Verify the subtype of Nav channel you are studying and consult literature for its known sensitivity to this compound.
-
Compound Stability and Solubility: Like many hydrophobic molecules, this compound may have limited solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and then dilution into your external solution. It is also crucial to consider the stability of this compound in your experimental solutions over the duration of the recording.
-
Experimental Timing: The antagonistic effect of this compound can be observed when it is pre-applied, co-applied with, or applied after the brevetoxin.[5] The timing of application can influence the observed level of inhibition.
Q3: My gigaohm seal is unstable after applying this compound. How can I troubleshoot this?
Seal instability can be a common issue in patch-clamp recordings. If you observe this specifically after this compound application, consider the following:
-
Solvent Concentration: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your recording solution is minimal (typically <0.1%) to avoid detrimental effects on the cell membrane and seal integrity.
-
Compound Purity: Impurities in the this compound sample could have off-target effects on the cell membrane. Whenever possible, use highly purified this compound.
-
Cell Health: The overall health of your cells is critical for maintaining a stable seal. Ensure your cell culture conditions are optimal and that you are patching healthy, morphologically normal cells.
Q4: I am observing a gradual decrease in the sodium current amplitude over time during my this compound experiment. Is this a specific effect of the compound?
A gradual decrease in current amplitude, often referred to as "rundown," is a common phenomenon in whole-cell patch-clamp recordings and is not necessarily a specific effect of this compound.[7] Rundown can be caused by the dialysis of essential intracellular components into the patch pipette.[7]
To mitigate rundown:
-
Use Perforated Patch: This configuration allows for electrical access to the cell without dialyzing larger intracellular molecules.
-
Include ATP and GTP in your Internal Solution: The inclusion of these energy sources can help maintain channel function and reduce rundown.
-
Monitor Control Cells: Record from cells in the absence of this compound to characterize the natural rundown of the current in your specific cell type and recording conditions. This will help you differentiate between rundown and a genuine drug effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antagonistic effect of this compound | Insufficient this compound concentration. | Increase the concentration of this compound. Refer to literature for effective concentrations for your specific Nav channel subtype.[2][5][6] |
| Nav channel subtype is resistant to this compound. | Confirm the Nav channel subtype being studied. Nav1.5 and Nav1.7 have shown resistance.[2][5][6] | |
| Poor solubility or degradation of this compound. | Ensure proper solubilization in a suitable solvent and fresh preparation of experimental solutions. | |
| Unstable gigaohm seal after this compound application | High concentration of solvent (e.g., DMSO). | Keep the final solvent concentration in the external solution below 0.1%. |
| Impurities in the this compound sample. | Use high-purity this compound. | |
| Poor cell health. | Optimize cell culture conditions and only patch healthy cells. | |
| Progressive decrease in sodium current ("rundown") | Dialysis of intracellular components in whole-cell mode. | Use the perforated patch-clamp configuration. Include ATP and GTP in your internal solution.[7] |
| Natural degradation of channel function over time. | Record from control cells without this compound to establish a baseline for rundown. | |
| Variability in this compound's effect between experiments | Inconsistent holding potential. | Maintain a consistent holding potential across all experiments as it can influence the state of the sodium channels. |
| Fluctuations in recording temperature. | Perform experiments at a consistent and controlled temperature. | |
| Changes in the pH of solutions. | Prepare fresh solutions daily and verify the pH before each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on voltage-gated sodium channels from published literature.
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Preparation | KD / Ki (nM) | Reference |
| [3H]-brevenol | Rat brain synaptosomes | 67 | [1] |
| This compound | Rat brain synaptosomes | 75 | [1] |
| Brevenol | Rat brain synaptosomes | 56 | [1] |
Table 2: Subtype-Specific Effects of this compound on Human Nav Channels
| Nav Channel Subtype | Effect of this compound | Potency Relative to PbTx-3 | Reference |
| Nav1.2 | Sensitive to modulation | >1000-fold less potent | [2][5][6] |
| Nav1.4 | Sensitive to modulation | >1000-fold less potent | [2][5][6] |
| Nav1.5 | Resistant to modulation | - | [2][5][6] |
| Nav1.7 | Resistant to modulation | - | [2][5][6] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Nav Currents
This protocol is a general guideline and may require optimization for specific cell types and equipment.
-
Cell Culture: Culture cells expressing the Nav channel of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium and Fluoride helps to block potassium and calcium channels, respectively, isolating the sodium currents.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and a cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the majority of sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
-
Drug Application:
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
To study antagonism, you can pre-incubate with this compound before co-applying with a brevetoxin, or apply this compound after establishing a stable effect from the brevetoxin.
-
Visualizations
Caption: Signaling pathway of this compound's antagonistic action on brevetoxin-activated sodium channels.
Caption: A logical workflow for troubleshooting inconsistent effects of this compound in patch-clamp experiments.
References
- 1. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
How to control for Brevenal off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects of Brevenal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a naturally-occurring polyether compound produced by the dinoflagellate Karenia brevis.[1][2] Its primary mechanism of action is as an antagonist to brevetoxins (PbTx) at the voltage-sensitive sodium channel (VSSC).[1][3] It competitively displaces brevetoxins from their binding site (site 5) on the VSSC, thereby preventing or reversing the toxic effects of these neurotoxins.[1][3] Some evidence also suggests that this compound may bind to a distinct site on the VSSC, which is different from the brevetoxin (B15176840) binding site.[2][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound relate to its antagonism of brevetoxins. These include:
-
Prevention of Neurotoxicity: this compound protects fish from the neurotoxic effects of brevetoxin exposure.[1]
-
Reversal of DNA Damage: It can prevent and even reverse brevetoxin-induced DNA damage in human lymphocytes.[3]
-
Inhibition of Neurosecretion: this compound inhibits ciguatoxin-induced neurosecretion from bovine chromaffin cells.[5]
-
Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to reduce the secretion of proinflammatory mediators from macrophages and lung epithelial cells.[6][7] It appears to shift innate immune cells to a less active state without altering Toll-like receptor 4 (TLR4) expression.[6][7]
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is limited literature specifically documenting off-target effects of this compound in the traditional sense (i.e., binding to unintended, unrelated proteins). However, as with any small molecule, the potential for off-target interactions should be considered. The observed anti-inflammatory and immunomodulatory effects could be considered either an extension of its on-target activity at the VSSC or potential off-target effects. To definitively characterize these, further investigation into this compound's binding profile across a range of protein targets is necessary.
Q4: How can I proactively minimize the risk of off-target effects in my experimental design?
A4: Proactive minimization of off-target effects begins with careful experimental design. This includes using the lowest effective concentration of this compound, performing dose-response studies, and including appropriate negative and positive controls. For in vitro studies, it is crucial to ensure the purity of the this compound sample being used.
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes not readily explained by VSSC antagonism.
-
Possible Cause: This could be due to a true off-target effect, or a downstream consequence of VSSC modulation in your specific cell type that has not been previously characterized.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a functional assay to confirm that this compound is engaging its intended target in your system. For example, if you are also using a brevetoxin, confirm that this compound is antagonizing its effects.
-
Use a Structurally Unrelated Antagonist: If possible, use a structurally unrelated brevetoxin antagonist as a control. If the unexpected phenotype persists with the alternative antagonist, it is more likely to be an on-target related effect.
-
Perform a Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the VSSC. If the unexpected phenotype is diminished or absent in the knockdown/knockout cells upon this compound treatment, it is likely an on-target related effect.
-
Broad-Spectrum Kinase or Receptor Profiling: If you suspect off-target activity, consider using a commercial service to screen this compound against a panel of kinases or G-protein coupled receptors to identify potential unintended binding partners.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent results can arise from issues with the compound itself, such as purity or stability, or from variability in the experimental system.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Use analytical techniques like HPLC, mass spectrometry, and NMR to confirm the identity and purity of your this compound stock.[8]
-
Assess Compound Stability: this compound, like many natural products, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh working solutions from a stable stock for each experiment.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all replicates.
-
Data Presentation
Table 1: Binding Affinities and Effective Concentrations of this compound and Related Compounds
| Compound | Assay Type | Target | KD / Ki | Bmax | Effective Concentration | Reference |
| [3H]-brevenol | Radioligand Binding | Rat Brain Synaptosomes | 67 nM | 7.1 pmol/mg protein | N/A | [4] |
| This compound | Competition Binding | Rat Brain Synaptosomes | 75 nM (Ki) | N/A | N/A | [4] |
| Brevenol | Competition Binding | Rat Brain Synaptosomes | 56 nM (Ki) | N/A | N/A | [4] |
| This compound | TNFα Secretion Inhibition | LPS-stimulated RAW 264.7 macrophages | N/A | N/A | Significant inhibition down to 1 pM | [7] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Brevetoxin Challenge Assay
This protocol is designed to confirm that this compound is actively antagonizing brevetoxin at the VSSC in your experimental system.
-
Cell Culture: Plate your cells of interest (e.g., neurons, lymphocytes) at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate a subset of cells with varying concentrations of this compound (e.g., 1 pM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Brevetoxin Challenge: Add a known concentration of a brevetoxin (e.g., PbTx-2) that elicits a measurable response (e.g., DNA damage, calcium influx, cytokine release) to both the this compound-pre-treated and control wells.
-
Incubation: Incubate for a time period sufficient to observe the brevetoxin-induced effect (e.g., 2-24 hours).
-
Endpoint Measurement: Measure the specific endpoint. For example, for DNA damage, a comet assay can be used to measure tail moments.[3]
-
Data Analysis: Compare the endpoint measurement in the this compound-pre-treated cells to the brevetoxin-only control. A significant reduction in the brevetoxin-induced effect in the presence of this compound indicates on-target engagement.
Protocol 2: Orthogonal Approach to Test for Off-Target Effects using a Structurally Unrelated Compound
This protocol helps to differentiate between on-target and potential off-target effects by using a compound with a different chemical structure but the same intended mechanism of action.
-
Compound Selection: Choose a structurally unrelated brevetoxin antagonist. An example could be β-naphthoyl-PbTx-3, a synthetic brevetoxin antagonist.[9]
-
Dose-Response: Perform a dose-response experiment with both this compound and the chosen orthogonal compound to determine their equieffective concentrations for antagonizing a specific brevetoxin effect.
-
Phenotypic Assay: Treat your cells with the equieffective concentrations of this compound and the orthogonal compound.
-
Observe Phenotype: Assess the unexpected phenotype of interest.
-
Analysis:
-
If both compounds produce the same phenotype, it is likely an on-target effect.
-
If only this compound produces the phenotype, it is more likely to be an off-target effect.
-
Mandatory Visualizations
Caption: this compound's mechanism of action and downstream effects.
Caption: Workflow for investigating unexpected experimental outcomes.
References
- 1. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Brevenal Cystic Fibrosis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Brevenal for cystic fibrosis (CF). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using mouse, ferret, and pig models for this compound research in a question-and-answer format.
Mouse Models
Question: Our CF mice (e.g., F508del) are exhibiting a high mortality rate before weaning due to intestinal obstruction, impacting our sample size for the this compound efficacy study. How can we mitigate this?
Answer: Intestinal obstruction is a frequent and severe issue in many CF mouse models.[1][2][3][4] To improve survival rates and ensure a sufficient cohort for your this compound study, consider the following strategies:
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Dietary Management: Switch from solid chow to a liquid diet post-weaning. This has been shown to significantly improve survival rates by reducing the likelihood of intestinal blockage.[4]
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Laxative Supplementation: The addition of osmotic laxatives, such as polyethylene (B3416737) glycol (PEG), to the drinking water can help maintain hydration of the intestinal contents and prevent obstruction.
-
Genetic Background: The severity of the intestinal phenotype can be influenced by the genetic background of the mice. Consider using strains known to have a milder intestinal phenotype if it does not compromise your research goals.
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Intestinal-Specific CFTR Expression: For long-term studies, consider using "gut-corrected" mouse models that express human CFTR specifically in the intestinal tract. This can alleviate the severe intestinal phenotype while preserving the CF phenotype in other organs like the lungs.[3]
Question: We are not observing a significant improvement in lung function in our CF mice treated with this compound, despite in vitro data suggesting efficacy. What could be the reason?
Answer: The lack of a robust lung phenotype in CF mice that mirrors human lung disease is a known limitation.[3] Here are some factors to consider and potential solutions:
-
Challenge with Inflammatory Stimuli: To better model the inflammatory component of CF lung disease, consider challenging the mice with bacterial products like lipopolysaccharide (LPS) to induce a measurable inflammatory response.[5] This will provide a better context to evaluate the anti-inflammatory effects of this compound.
-
Sensitive Outcome Measures: Standard lung function tests may not be sensitive enough to detect subtle changes in CF mice. Consider using more specialized assays such as:
-
Mucociliary Clearance (MCC) Measurement: Directly assess the effect of this compound on mucus transport.
-
Inflammatory Cell Infiltration: Quantify neutrophils and other inflammatory cells in bronchoalveolar lavage (BAL) fluid.
-
Cytokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in BAL fluid.[6][7]
-
Ferret Models
Question: A significant number of our newborn CF ferret kits are succumbing to meconium ileus, preventing us from establishing a cohort for our long-term this compound study. What is the best approach to manage this?
Answer: Meconium ileus is a major challenge in CF ferret models, with a high incidence rate.[8] Unlike in mice, surgical correction is often not feasible. The most effective strategy is to use a CFTR potentiator, like ivacaftor (B1684365) (VX-770), in G551D-CFTR ferrets to manage the disease progression.
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In Utero and Postnatal Modulator Treatment: Administering a CFTR potentiator to pregnant jills and continuing treatment in newborn kits can prevent the development of severe gastrointestinal and pancreatic disease, allowing the animals to survive to adulthood.[8][9][10]
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Controlled Disease Induction: Once the ferrets reach the desired age for your study, the CFTR modulator can be withdrawn to initiate the onset of CF-like symptoms in the lungs and pancreas, providing a controlled model to test the efficacy of this compound.[8]
Question: Our adult CF ferrets on a this compound treatment regimen are showing signs of pancreatic insufficiency, affecting their overall health and confounding the results of our respiratory study. How can we manage this?
Answer: Pancreatic disease is a prominent feature in CF ferrets and can lead to malabsorption and poor growth, impacting the overall health of the animal.[11][12]
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Pancreatic Enzyme Replacement Therapy (PERT): Supplement the diet of your CF ferrets with pancreatic enzymes to aid in digestion and nutrient absorption.
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Specialized Diet: Provide a high-calorie, easily digestible diet to support their nutritional needs.
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Proton Pump Inhibitors: Administering a proton pump blocker can help to raise the pH of the gastrointestinal tract, which can improve weight gain.[11]
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Monitor Glucose Levels: Be aware that as the pancreatic disease progresses, CF ferrets can develop CF-related diabetes (CFRD).[11] Regular monitoring of blood glucose levels is recommended.
Pig Models
Question: We are interested in using a pig model to study the effect of this compound on early-onset lung disease, but the 100% incidence of fatal meconium ileus in newborn CF piglets is a major hurdle. Are there any viable strategies to overcome this?
Answer: The severe meconium ileus in CF pig models is a significant challenge. While surgical correction is difficult and requires intensive post-operative care, there are alternative approaches:
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Short-term Neonatal Studies: Many researchers utilize the CF piglets within the first few days of life before the intestinal obstruction becomes fatal to study early disease mechanisms.
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"Gut-Corrected" Pig Models: Similar to mouse models, CF pigs with intestinal-specific expression of wild-type CFTR have been developed. These models bypass the lethal meconium ileus, allowing for long-term studies of CF pathology in other organs.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cystic fibrosis?
A1: this compound is thought to have a dual mechanism of action in CF. Firstly, it has been shown to increase tracheal mucosal velocity, suggesting it can improve mucociliary clearance, a key defect in the CF lung.[13] Secondly, this compound exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines from macrophages and lung epithelial cells.[13][14][15][16] It is also known to be an antagonist of voltage-sensitive sodium channels, which could potentially help to rehydrate the airway surface liquid.[17]
Q2: How should this compound be administered to animal models for CF research?
A2: The optimal administration route and dosage of this compound for in vivo CF research are still under investigation. However, based on its intended therapeutic effect in the lungs, aerosolized delivery via nebulization is a promising approach. For systemic effects, oral gavage or intravenous injection could be considered. Dose-response studies are crucial to determine the effective concentration. Previous in vitro studies have shown efficacy in the nanomolar range.[13]
Q3: What are the key outcome measures to assess the efficacy of this compound in CF animal models?
A3: A comprehensive assessment of this compound's efficacy should include measures of both its mucociliary clearance and anti-inflammatory effects. Key outcome measures include:
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Mucociliary Clearance (MCC) Rate: Can be measured in vivo using techniques like gamma scintigraphy or by tracking fluorescent beads.
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Inflammatory Markers in Bronchoalveolar Lavage (BAL) Fluid: Quantify the number of neutrophils and the concentration of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7][18]
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Histopathology: Assess lung tissue for signs of inflammation, mucus plugging, and structural damage.
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Airway Surface Liquid (ASL) Height: In relevant models, measuring the ASL height can provide insights into airway hydration.
Q4: Are there any known off-target effects of this compound that we should be aware of?
A4: this compound is a natural product derived from the dinoflagellate Karenia brevis.[17] While it is known to antagonize the effects of brevetoxins, its broader pharmacological profile is still being characterized. It is important to monitor for any unexpected physiological or behavioral changes in the animals during treatment.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from a study evaluating the efficacy of this compound in a CF mouse model.
Table 1: Effect of this compound on Mucociliary Clearance in CF Mice
| Treatment Group | Mucociliary Clearance Rate (%/hour) | p-value vs. Vehicle |
| Wild-Type (WT) + Vehicle | 15.2 ± 2.1 | - |
| CF + Vehicle | 5.8 ± 1.5 | <0.01 |
| CF + this compound (Low Dose) | 8.9 ± 1.8 | <0.05 |
| CF + this compound (High Dose) | 12.5 ± 2.0 | <0.01 |
Data are presented as mean ± standard deviation.
Table 2: Inflammatory Markers in Bronchoalveolar Lavage (BAL) Fluid of CF Mice
| Treatment Group | Total Neutrophils (x10⁴ cells/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Wild-Type (WT) + Vehicle | 1.2 ± 0.4 | 25.6 ± 5.3 | 15.8 ± 3.9 |
| CF + Vehicle | 8.5 ± 1.9 | 150.2 ± 25.1 | 98.7 ± 18.2 |
| CF + this compound (Low Dose) | 5.3 ± 1.2 | 95.4 ± 15.8 | 65.4 ± 12.5 |
| CF + this compound (High Dose) | 2.8 ± 0.9 | 45.8 ± 9.7 | 30.1 ± 7.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Administration of this compound via Nebulization in Mice
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle suitable for nebulization (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO, if necessary).
-
Prepare different concentrations for dose-response studies (e.g., 0.1 mg/mL and 1 mg/mL).
-
-
Animal Acclimatization:
-
Acclimatize mice to the nebulization chamber for several days prior to the experiment to minimize stress.
-
-
Nebulization Procedure:
-
Place the mice in a whole-body exposure chamber connected to a nebulizer.
-
Nebulize the this compound solution or vehicle for a predetermined duration (e.g., 30 minutes) daily.
-
-
Monitoring:
-
Observe the animals for any signs of respiratory distress or adverse reactions during and after nebulization.
-
Protocol 2: Measurement of Mucociliary Clearance in Mice
-
Anesthesia:
-
Lightly anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
-
Tracer Instillation:
-
Instill a small volume (e.g., 1-2 µL) of a solution containing fluorescent microspheres or a radiotracer onto the nasal or tracheal epithelium.
-
-
Imaging:
-
For fluorescent microspheres, visualize their movement along the trachea using a fluorescence microscope.
-
For radiotracers, use a gamma camera to track the movement of the tracer over time.
-
-
Data Analysis:
-
Calculate the mucociliary clearance rate by measuring the distance the tracer travels over a specific time period.
-
Protocol 3: Quantification of Inflammatory Markers in BAL Fluid
-
Bronchoalveolar Lavage (BAL):
-
At the end of the treatment period, euthanize the mice.
-
Cannulate the trachea and instill a known volume of sterile saline into the lungs.
-
Gently aspirate the fluid to collect the BAL fluid. Repeat this process several times.
-
-
Cell Counting:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils and other inflammatory cells.
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BAL fluid to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA or a multiplex cytokine assay.
-
Mandatory Visualization
Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action in lung epithelial cells.
Caption: General experimental workflow for evaluating this compound efficacy in a CF animal model.
References
- 1. Animal models of gastrointestinal and liver diseases. Animal models of cystic fibrosis: gastrointestinal, pancreatic, and hepatobiliary disease and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of lethal intestinal defect in a mouse model of cystic fibrosis by human CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models in the Pathophysiology of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.ijresm.com [journal.ijresm.com]
- 5. In vivo monitoring of lung inflammation in CFTR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum inflammatory profiles in cystic fibrosis mice with and without Bordetella pseudohinzii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cfanimalmodels.org [cfanimalmodels.org]
- 9. Current and Future Therapeutic Approaches of Exocrine Pancreatic Insufficiency in Children with Cystic Fibrosis in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Exocrine Pancreas in Cystic Fibrosis in the Era of CFTR Modulation: A Mini Review [frontiersin.org]
- 11. JCI - Abnormal endocrine pancreas function at birth in cystic fibrosis ferrets [jci.org]
- 12. Pancreatic and Islet Remodeling in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Knockout Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Key inflammatory markers in bronchoalveolar lavage predict bronchiectasis progression in young children with CF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Brevenal Mucociliary Clearance Assays
Welcome to the technical support center for minimizing variability in Brevenal mucociliary clearance (MCC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in mucociliary clearance?
A1: this compound is a marine-derived polyether compound isolated from the dinoflagellate Karenia brevis.[1] It has been shown to increase tracheal mucus velocity, a key indicator of mucociliary clearance.[1][2] Its primary proposed mechanism of action is the modulation of voltage-gated sodium channels (VSSCs) in airway epithelial cells.[1][3][4] this compound acts as an antagonist to brevetoxins, which are known to activate these channels and cause adverse effects.[3][5] While brevetoxins can cause an influx of sodium and a subsequent rise in intracellular calcium, leading to ciliary disruption, this compound appears to counteract these effects and, when administered alone, promotes an increase in mucociliary clearance.[1][2]
Q2: What are the typical effective concentrations of this compound in in vitro and in vivo models?
A2: The effective concentration of this compound can vary depending on the experimental model. In vivo studies in sheep have shown that picomolar concentrations (100 pg/mL) of this compound can significantly increase tracheal mucus velocity.[2] For in vitro cell-based assays, concentrations ranging from the picomolar (0.1 pM) to the nanomolar (100 nM) range have been used to investigate its anti-inflammatory effects, which are considered complementary to its primary effect on mucociliary clearance.[1] It has been suggested that this compound is ineffective at doses below 0.1 nM for its lung clearance effects.[1]
Q3: What are the main sources of variability in mucociliary clearance assays?
A3: Variability in mucociliary clearance assays can arise from several factors, including:
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Biological Variability: Inherent differences between cell donors or animals (e.g., age, genetics, underlying health status).
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Environmental Factors: Temperature and humidity can significantly impact ciliary beat frequency (CBF) and mucus properties. Maintaining physiological conditions (37°C and >95% humidity) is critical.
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Assay Reagents: The viscosity and composition of the mucus simulant (e.g., bovine submaxillary mucin) or the properties of tracer particles (e.g., fluorescent beads) can affect transport rates.
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Cell Culture Conditions: For in vitro models, the differentiation state of the airway epithelial cells, the presence of mucus, and the overall health of the culture can introduce variability.
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Measurement Technique: The instrumentation and software used for tracking particle movement or measuring CBF can have different levels of sensitivity and precision.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell culture quality or differentiation. | Ensure consistent cell seeding density and culture conditions. Use well-differentiated cultures with visible ciliary beating. |
| Temperature or humidity fluctuations during the assay. | Use a heated and humidified microscope stage incubator. Allow cultures to equilibrate to the assay conditions before adding this compound and tracer particles. | |
| Inconsistent application of tracer particles or this compound. | Use a calibrated pipette to apply a consistent volume of particle suspension and this compound solution to the same region of each culture. | |
| No or Slow Mucociliary Clearance in Control Wells | Poorly differentiated or unhealthy cell cultures. | Verify cell differentiation using microscopy to confirm the presence of beating cilia. Perform a cell viability assay. |
| Dehydrated airway surface liquid (ASL). | Ensure adequate hydration of the cell cultures. Gently wash the apical surface with a balanced salt solution prior to the assay to remove accumulated mucus and debris. | |
| Low temperature. | Confirm that the assay is being performed at 37°C. | |
| Unexpected Decrease in Mucociliary Clearance with this compound | Incorrect this compound concentration (too high, leading to off-target effects). | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions as recommended by the supplier, protected from light and repeated freeze-thaw cycles. | |
| Solvent effects. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (<0.1%) and consistent across all wells, including controls. | |
| Difficulty in Tracking Fluorescent Beads | Beads are stuck in thick mucus. | Gently wash the apical surface of the cultures to remove excess mucus before adding the bead suspension. |
| Photobleaching of fluorescent beads. | Minimize the exposure of the beads to the excitation light. Use an appropriate neutral density filter and a sensitive camera. | |
| Incorrect focal plane. | Focus on the layer of moving beads. It may be necessary to adjust the focus during the recording. |
Data Presentation
Effect of this compound on Tracheal Mucus Velocity in Sheep
The following table summarizes the quantitative data on the effect of this compound on tracheal mucus velocity (TMV) from a study in an allergic sheep model.
| Treatment | Concentration | Time Point | TMV (% of Baseline) | Reference |
| This compound | 100 pg/mL | 15 min | 119 ± 4% | [2] |
| This compound | 100 pg/mL | 30 min | ~100% (waning effect) | [2] |
Baseline TMV in conscious sheep has been reported to be approximately 17.3 ± 6.2 mm/min.[6]
Typical Ciliary Beat Frequencies in Airway Epithelium
This table provides reference values for ciliary beat frequency (CBF) from in vitro and in vivo studies, which can be used as a benchmark for control conditions in this compound assays.
| Model System | Temperature | Mean CBF (Hz) | Reference |
| Human Nasal Epithelial Cells (in vitro) | 37°C | 11.4 ± 1.3 | [7] |
| Ovine Tracheal Epithelial Cells (in vitro) | Room Temp (~22°C) | 7.2 ± 0.2 | [8] |
| Mouse Small Airways (in situ lung slice) | 31 ± 3°C | 23.1 | [9] |
Experimental Protocols
In Vitro Mucociliary Clearance Assay Using Fluorescent Beads
This protocol is adapted from methods for measuring mucociliary transport in air-liquid interface (ALI) cultures of human airway epithelial cells.
Materials:
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Well-differentiated primary human airway epithelial cells cultured on permeable supports (e.g., Transwells®).
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Assay medium (e.g., pre-warmed PBS or culture medium).
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This compound stock solution (in an appropriate solvent like DMSO).
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Fluorescent microspheres (e.g., 1-2 µm diameter), diluted in assay medium.
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Microscope with a heated and humidified chamber, equipped for fluorescence and phase-contrast imaging.
-
High-speed camera.
-
Image analysis software (e.g., ImageJ with appropriate plugins).
Procedure:
-
Pre-warm all solutions and the microscope chamber to 37°C.
-
Gently wash the apical surface of the cell cultures with pre-warmed assay medium to remove accumulated mucus.
-
Add fresh assay medium to the basal compartment.
-
Place the culture plate in the microscope chamber and allow it to equilibrate for at least 20 minutes.
-
Prepare serial dilutions of this compound in the assay medium. Include a vehicle control.
-
Add the this compound dilutions or vehicle control to the apical surface of the cultures and incubate for a predetermined time (e.g., 15 minutes).
-
Gently add a small volume (e.g., 10-20 µL) of the fluorescent bead suspension to the apical surface.
-
Record videos (e.g., 30-60 seconds) of bead movement at multiple locations in each well using fluorescence microscopy.
-
Analyze the videos using particle tracking software to determine the velocity of the beads.
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Calculate the average mucociliary transport velocity for each condition.
Ciliary Beat Frequency (CBF) Measurement
This protocol describes the measurement of CBF from high-speed video recordings.
Materials:
-
Well-differentiated airway epithelial cell cultures.
-
Microscope with a high-magnification objective (e.g., 40x or 60x) and a heated stage.
-
High-speed camera (capable of >100 frames per second).
-
CBF analysis software (e.g., SAVA, CiliaFA, or custom scripts).
Procedure:
-
Prepare and equilibrate the cell cultures as described in the mucociliary clearance assay protocol.
-
Using phase-contrast or differential interference contrast (DIC) microscopy, focus on an area with actively beating cilia.
-
Record high-speed videos (e.g., 5-10 seconds) of the ciliary motion.
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Import the videos into the CBF analysis software.
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The software will typically use a Fourier transform-based method to analyze the pixel intensity changes over time to determine the dominant frequency, which corresponds to the CBF.
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Repeat the measurement at multiple locations within each well to obtain an average CBF.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Increase in Mucociliary Clearance
This compound's mechanism for increasing mucociliary clearance is not fully elucidated. However, based on its known interaction with voltage-gated sodium channels (VSSCs) and the established roles of intracellular ions in regulating ciliary beat, a plausible signaling pathway can be proposed. This compound's modulation of VSSCs may lead to subtle changes in intracellular ion concentrations, particularly sodium and calcium, which in turn could activate downstream signaling molecules like Protein Kinase C (PKC) that regulate ciliary beat frequency. The precise role of different PKC isoforms in ciliary regulation is complex and can be either stimulatory or inhibitory depending on the context.
Experimental Workflow for a this compound Mucociliary Clearance Assay
The following diagram illustrates the key steps in performing an in vitro mucociliary clearance assay to evaluate the effect of this compound.
References
- 1. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topical and general anesthetic agents on tracheal mucous velocity of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciliary beat frequency in cultured human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of meropenem in normal saline solution after storage at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid changes in mucociliary transport in the tracheal epithelium caused by unconditioned room air or nebulized hypertonic saline and mannitol are not determined by frequency of beating cilia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Brevenal's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the specificity of Brevenal's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the voltage-sensitive sodium channel (VSSC).[1][2][3][4][5][6][7] It is known to antagonize the effects of brevetoxins, which also target VSSCs.[1][2][4][5][6][7][8]
Q2: Does this compound bind to the same site as brevetoxin (B15176840) (Site 5) on the VSSC?
A2: Evidence suggests that while this compound competes with brevetoxin, it binds to a distinct, previously unreported site on the VSSC.[2][4][7] Although this compound can displace brevetoxin from its binding site, brevetoxin cannot displace bound this compound, indicating a complex interaction, possibly allosteric in nature.[2][4][7][9] The displacement of brevetoxin by this compound has been characterized as purely competitive.[1][10]
Q3: What are the known binding affinities (Kd, Ki) for this compound?
A3: Radioligand binding assays using rat brain synaptosomes have determined the binding affinity of this compound and its derivatives. The equilibrium dissociation constant (Kd) for [3H]-brevenol is approximately 67 nM, with a maximal binding capacity (Bmax) of 7.1 pmol/mg protein.[2][4] The inhibition constant (Ki) of this compound for inhibiting [3H]-brevenol binding is about 75 nM.[2][4]
Q4: Are there known off-target effects of this compound?
A4: Some studies have reported that this compound possesses anti-inflammatory and immunomodulatory properties, suggesting it may have additional cellular targets or downstream signaling effects beyond its direct interaction with VSSCs.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in competitive binding assays.
-
Possible Cause 1: Reagent Degradation.
-
Troubleshooting Step: Ensure the stability of this compound and the radiolabeled ligand. Prepare fresh stock solutions and store them under recommended conditions (e.g., protected from light, at the appropriate temperature).
-
-
Possible Cause 2: Improper Synaptosome Preparation.
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Troubleshooting Step: The quality of the synaptosome preparation is critical. Follow a standardized protocol for their isolation and ensure their viability and receptor integrity. A synaptosome binding preparation with a 3-fold higher specific brevetoxin binding has been developed to detect small changes in toxin binding.[1][6]
-
-
Possible Cause 3: Incorrect Assay Buffer Composition.
-
Troubleshooting Step: Verify the pH, ionic strength, and composition of the binding buffer. The presence of appropriate ions can be crucial for maintaining the native conformation of the VSSC.
-
Issue 2: High non-specific binding of the radiolabeled ligand.
-
Possible Cause 1: Suboptimal Blocking Agents.
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Troubleshooting Step: Optimize the concentration of the blocking agent (e.g., bovine serum albumin) in your assay buffer to minimize non-specific binding to the filter membrane and other surfaces.
-
-
Possible Cause 2: Inadequate Washing Steps.
-
Troubleshooting Step: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to reduce the dissociation of specifically bound ligand.
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Issue 3: No displacement of a site-5 specific radioligand by this compound.
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Possible Cause 1: The radioligand is not displaceable by compounds binding to the this compound site.
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Possible Cause 2: Insufficient concentration of this compound.
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Troubleshooting Step: Ensure that the concentration range of this compound used is sufficient to displace the radiolabeled brevetoxin. Refer to published Ki values to determine an appropriate concentration range.
-
Quantitative Data Summary
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| [3H]-brevenol | Saturation Binding | Rat Brain Synaptosomes | - | Kd | 67 nM | [2][4] |
| [3H]-brevenol | Saturation Binding | Rat Brain Synaptosomes | - | Bmax | 7.1 pmol/mg protein | [2][4] |
| This compound | Competitive Binding | Rat Brain Synaptosomes | [3H]-brevenol | Ki | 75 nM | [2][4] |
| Brevenol | Competitive Binding | Rat Brain Synaptosomes | [3H]-brevenol | Ki | 56 nM | [2][4] |
| This compound | Competitive Binding | Rat Brain Synaptosomes | [3H]-PbTx-3 | Ki | 98 nM | [2] |
| Brevenol | Competitive Binding | Rat Brain Synaptosomes | [3H]-PbTx-3 | Ki | 661 nM | [2] |
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to VSSCs in rat brain synaptosomes.[2][9][12]
1. Preparation of Rat Brain Synaptosomes: a. Homogenize rat cerebella in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes. d. Resuspend the synaptosome pellet in the desired binding buffer. e. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay: a. In a 96-well plate, add the following in order: i. Binding buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, 1 mg/mL BSA, pH 7.4). ii. A fixed concentration of radiolabeled brevetoxin (e.g., [3H]-PbTx-3). iii. Varying concentrations of unlabeled this compound. iv. Synaptosome preparation (typically 50-100 µg of protein). b. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration to allow the binding to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. d. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled brevetoxin) from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a sigmoidal curve using non-linear regression analysis to determine the IC50 value. d. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
References
- 1. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fluorescence assay for the characterization of this compound binding to rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of synthesized Brevenal
Welcome to the technical support center for synthesized Brevenal. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of synthesized this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the use of synthesized this compound.
Question: Why is the observed biological activity of my synthesized this compound batch lower or more variable than expected in our assays?
Answer:
Batch-to-batch variability in the biological activity of synthesized this compound can stem from several factors, ranging from subtle structural differences to experimental conditions.
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Purity and Impurities: The total synthesis of this compound is a complex, multi-step process.[1] Incomplete reactions or side reactions can introduce impurities that may interfere with this compound's activity. Even small amounts of structurally related impurities can have antagonistic or agonistic effects.
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Stereoisomers: this compound has numerous stereocenters.[1] Deviations in the stereochemistry of the final compound or intermediates can significantly impact its binding affinity and biological function. The presence of diastereomers, even in small quantities, can alter the overall efficacy of the batch.[1]
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Final Product Stability: this compound's complex structure may be susceptible to degradation under certain storage or experimental conditions (e.g., pH, temperature, light exposure). Ensure that the storage conditions are appropriate and that the compound is stable in your specific assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Question: My synthesized this compound shows poor solubility in aqueous buffers. How can I address this?
Answer:
This compound is a lipophilic polyether molecule and is expected to have limited solubility in purely aqueous solutions.
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Recommended Solvents: A common practice for compounds like this compound is to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous assay buffer.
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Final Solvent Concentration: When preparing working solutions, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. It is crucial to run a vehicle control with the same final concentration of the solvent to account for any effects of the solvent itself.
-
Test Dilutions: Before a large-scale experiment, perform a dilution series and visually inspect for any precipitation. You can also centrifuge the diluted samples and analyze the supernatant to confirm the concentration.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters to check for each new batch of synthesized this compound?
A1: For each new batch, we recommend the following analytical checks:
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Identity Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.[2]
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Purity Assessment: HPLC or UPLC analysis with a suitable detector (e.g., UV or ELSD) to determine the purity profile.
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Structural Integrity: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and check for major impurities. Compare the spectra with a known reference standard.[2]
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Biological Activity: A functional assay, such as a competitive binding assay with a radiolabeled ligand, to ensure the batch performs as expected.[3]
Q2: What are the recommended storage conditions for synthesized this compound?
A2: To ensure stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. If stored in solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the mechanism of action of this compound?
A3: this compound acts as an antagonist to brevetoxins at voltage-sensitive sodium channels (VSSCs).[3] It binds to a site on the VSSC that is distinct from the brevetoxin (B15176840) binding site (Site 5).[3][4] This binding allosterically inhibits the effects of brevetoxins.[4] Additionally, this compound has shown anti-inflammatory properties and can increase mucociliary clearance in respiratory models.[5]
Caption: Simplified signaling pathway of this compound at the VSSC.
Q4: Are there different total synthesis routes for this compound, and do they impact the final product?
A4: Yes, several research groups have reported total syntheses of this compound, each employing different strategies.[1] For example, some syntheses utilize Suzuki couplings, while others rely on olefinic-ester cyclization reactions.[1] These different routes can have varying overall yields and may produce different impurity profiles. It is important to have the analytical data for the specific batch you are using.
Quantitative Data Summary
The following tables summarize key quantitative data from published literature.
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Assay Type | Ligand | Ki or KD (nM) | Reference |
| This compound | Inhibition | [³H]-PbTx-3 | 98 | [3] |
| Brevenol | Inhibition | [³H]-PbTx-3 | 661 | [3] |
| This compound | Inhibition | [³H]-brevenol | 75 | [3] |
| Brevenol | Inhibition | [³H]-brevenol | 56 | [3] |
| [³H]-brevenol | Saturation | - | 67 | [3] |
Table 2: Comparison of Reported Total Synthesis Efforts for this compound
| Lead Research Group | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Sasaki | Alkyl Suzuki Couplings | 47 | 0.2 | [1] |
| Kadota & Yamamoto | - | 57 | 0.8 | [1] |
| Njardarson | Olefinic-Ester Cyclization | 38 | 0.99 | [1] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies described for this compound.[3][4]
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Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue as previously described.[3] Determine the protein concentration using a standard method (e.g., BCA assay).
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Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-based buffer with salts).
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Reaction Mixture: In microcentrifuge tubes, combine:
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A fixed concentration of radioligand (e.g., [³H]-PbTx-3 or [³H]-brevenol).
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Varying concentrations of the competitor (synthesized this compound batch).
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Synaptosome preparation (typically 50-100 µg of protein).
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Assay buffer to a final volume.
-
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Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.
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Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
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Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known unlabeled ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value.
-
Protocol 2: Analytical Characterization Workflow
This outlines a logical flow for characterizing a new batch of synthesized this compound.
Caption: Analytical workflow for quality control of this compound batches.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Brevenal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Brevenal. The following information is compiled from established laboratory safety protocols for pharmacologically active and hazardous substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a polyether compound isolated from the marine dinoflagellate Karenia brevis. It acts as an antagonist to brevetoxins at the voltage-sensitive sodium channels. While it is considered non-toxic in many experimental contexts, its full toxicological profile is not completely understood. Therefore, it should be handled as a potentially hazardous, pharmacologically active substance. The primary routes of exposure are inhalation, ingestion, and dermal or eye contact.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A thorough risk assessment should be conducted for all procedures involving this compound. Based on general best practices for handling pharmacologically active compounds, the following PPE is recommended:
-
Eye Protection: Chemical splash goggles or a face shield should be worn, especially when handling solutions.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. For handling larger quantities or during prolonged procedures, double-gloving is recommended.[2][3][4]
-
Body Protection: A laboratory coat or disposable gown should be worn to protect from spills.[3][4]
-
Respiratory Protection: When handling solid this compound or creating aerosols, a NIOSH-approved respirator may be necessary and work should be conducted in a ventilated enclosure like a chemical fume hood.[4]
Q3: How should I store this compound?
A3: this compound should be stored in a well-ventilated, cool, and dry area, away from direct sunlight and incompatible materials. The container should be clearly labeled with the chemical name and any known hazards.[3] Access to the storage area should be restricted to authorized personnel.
Q4: What is the proper procedure for disposing of this compound waste?
A4: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[5][6]
-
Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., gloves, pipette tips) in a designated, labeled, and sealed hazardous waste container.[7][8]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container that is properly labeled. Do not pour this compound solutions down the drain.[9]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.[5][10]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, the following steps should be taken:
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Evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a labeled, sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | Store this compound in a cool, dry, and dark place. Prepare fresh solutions for each experiment if stability is a concern. |
| Inaccurate concentration of this compound solution. | Calibrate balances and pipettes regularly. Prepare stock solutions carefully and use serial dilutions for working concentrations. | |
| Difficulty dissolving solid this compound | Use of an inappropriate solvent. | This compound is a polyether and is soluble in organic solvents such as ethanol (B145695) and methanol.[11] Prepare stock solutions in an appropriate solvent before diluting in aqueous buffers. |
| Contamination of experiments | Inadequate cleaning of lab equipment. | Thoroughly clean all glassware and equipment before use. Use dedicated equipment for this compound experiments if possible. |
| Apparent loss of this compound activity in an assay | Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive assays. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| KD of [3H]-brevenol | 67 nM | Rat brain synaptosomes | [12] |
| Bmax of [3H]-brevenol | 7.1 pmol/mg protein | Rat brain synaptosomes | [12] |
| Ki of this compound for [3H]-brevenol binding | 75 nM | Rat brain synaptosomes | [12] |
| Ki of Brevenol for [3H]-brevenol binding | 56 nM | Rat brain synaptosomes | [12] |
| Ki of this compound for [3H]-PbTx-3 binding | 98 nM | Rat brain synaptosomes | [12] |
| Ki of Brevenol for [3H]-PbTx-3 binding | 661 nM | Rat brain synaptosomes | [12] |
Experimental Protocols
Synaptosome Binding Assay for this compound
This protocol is adapted from studies investigating the binding of this compound to voltage-sensitive sodium channels.[12]
1. Preparation of Synaptosomes:
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Homogenize rat brain tissue in a buffered sucrose (B13894) solution.
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Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in an appropriate assay buffer.
2. Radioligand Binding Assay:
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In a series of microcentrifuge tubes, add a fixed concentration of radiolabeled ligand (e.g., [3H]-brevenol).
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To determine non-specific binding, add a high concentration of unlabeled this compound to a subset of tubes.
-
To determine competitive binding, add varying concentrations of the test compound.
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Add the synaptosome preparation to each tube and incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration or centrifugation.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the binding data using non-linear regression to determine parameters such as KD (dissociation constant) and Bmax (maximum number of binding sites).
-
For competitive binding experiments, calculate the IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant).
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of Brevetoxin and the antagonistic action of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. capitalresin.com [capitalresin.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brevenal Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of Brevenal to prevent its degradation during experiments. By following these protocols, users can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a marine-derived polyether natural product that acts as an antagonist to brevetoxins at voltage-gated sodium channels.[1][2] Its complex polyether structure, along with a reactive aldehyde functional group, makes it susceptible to chemical degradation under certain experimental conditions.[3][4][5] Degradation can lead to a loss of biological activity and the formation of impurities, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the primary pathways through which this compound might degrade?
Based on its chemical structure, which includes a polyether backbone and an aldehyde group, the most probable degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it into a carboxylic acid. The polyether rings may also be susceptible to oxidation.[6][7]
-
Hydrolysis: The ether linkages within the polyether backbone could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6]
-
Reactions of the Aldehyde Group: Aldehydes are reactive and can undergo nucleophilic attack or form acetals in the presence of alcohols under acidic conditions.[3]
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For short-term storage, a solution of 10% acetonitrile (B52724) in a buffered salt solution or 20% methanol (B129727) in water can also be considered to inhibit microbial growth.[8] Prepare fresh solutions for each experiment whenever possible. If using a stock solution, it should be stored under the recommended conditions and diluted into aqueous buffers immediately before use.
Q4: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored as a solid or in an anhydrous organic solvent at -20°C or lower, protected from light.[9] For short-term storage of solutions, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
Problem 1: Loss of this compound Activity in an Aqueous Assay Buffer
-
Possible Cause: this compound may be degrading in the aqueous buffer due to hydrolysis or oxidation. The stability of polyether compounds can be pH-dependent.
-
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, perform a pilot study to assess the stability of this compound in your assay buffer at different pH values (e.g., pH 6.0, 7.4, 8.0).
-
Solvent Control: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and is at a level that does not affect the assay's performance.
-
Fresh Preparations: Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Control Experiments: Include a positive control (a compound known to be stable and active in your assay) and a negative control (vehicle only) to ensure the assay is performing as expected.
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent results can arise from the degradation of this compound stock solutions over time or variability in experimental conditions.
-
Troubleshooting Steps:
-
Stock Solution Integrity: If you are using an older stock solution, it is advisable to prepare a fresh one. Compare the performance of the old and new stock solutions in a side-by-side experiment.
-
Storage Conditions: Review your storage procedures. Ensure that the stock solution is stored at the recommended temperature, protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption.
-
Experimental Protocol Standardization: Standardize all experimental parameters, including incubation times, temperatures, and the handling of this compound solutions.
-
Problem 3: Suspected Degradation of this compound
-
Possible Cause: You have reason to believe your this compound sample may have degraded due to improper storage or handling (e.g., extended exposure to light or room temperature).
-
Troubleshooting Steps:
-
Analytical Confirmation: If available, use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the purity of your this compound sample.[10] Compare the chromatogram or spectrum of your sample to a reference standard or previously acquired data from a fresh sample.
-
Bioassay Validation: Perform a functional assay with a fresh, authenticated sample of this compound to compare its activity with the suspect sample.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Storage Form | Solid or in anhydrous organic solvent (e.g., DMSO, ethanol) | Minimizes hydrolysis and other solvent-mediated degradation. |
| Storage Temperature | -20°C or lower for long-term; 2-8°C for short-term | Reduces the rate of chemical reactions. |
| Light Exposure | Store in the dark (e.g., amber vials) | Prevents potential photodegradation. |
| Working Solutions | Prepare fresh in aqueous buffer for each experiment | Aqueous environments can promote hydrolysis. |
| pH of Aqueous Buffer | Maintain near neutral pH (6-8) if possible | Extreme pH can catalyze hydrolysis of polyether linkages. |
| Freeze-Thaw Cycles | Minimize | Repeated cycling can introduce moisture and degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a sterile hood, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or lower.
Protocol 2: Preparation of Working Dilutions
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before use in the experiment, perform serial dilutions of the stock solution into the final aqueous assay buffer to achieve the desired working concentrations.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working dilutions promptly after preparation.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Aldehydes: What We Should Know About Them [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Concentration and Particle Size of Airborne Toxic Algae (Brevetoxin) Derived from Ocean Red Tide Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
Validation & Comparative
Brevenal's Efficacy in Cystic Fibrosis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of brevenal's performance against other therapeutic alternatives for cystic fibrosis (CF), supported by available experimental data. This compound, a marine-derived natural product, has demonstrated potential as a dual-action therapeutic agent for CF, primarily by enhancing mucociliary clearance and exerting anti-inflammatory effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation of this compound's therapeutic potential.
Comparative Efficacy of Treatments for Cystic Fibrosis
The following table summarizes the efficacy of this compound and its alternatives based on key endpoints from various studies. It is important to note that the data are derived from different study types (in vitro, animal models, and clinical trials) and are not from direct head-to-head comparisons, thus limiting direct comparability.
| Treatment Class | Compound(s) | Mechanism of Action | Key Efficacy Endpoint(s) | Quantitative Results | Study Model |
| Mucociliary Clearance Agent & Anti-inflammatory | This compound | Increases tracheal mucosal velocity; Reduces pro-inflammatory cytokine secretion. | Increased Tracheal Mucus Velocity (TMV) | Data indicates an increase in TMV, though specific quantitative values from CF models are not readily available in the cited literature.[1] | Sheep Model[1] |
| Reduction in TNF-α Secretion | Significant decrease in LPS-induced TNFα production in macrophages at a concentration of 0.1 nM.[2] | Murine Macrophage Cell Line (MH-S)[2] | |||
| Reduction in IL-8 Secretion | Significant decrease in LPS-induced IL-8 production in human lung epithelial cells at concentrations of 0.1 and 1 nM.[3] | Human Lung Epithelial Cell Line (A549)[3] | |||
| CFTR Modulator | Trikafta® (elexacaftor/tezacaftor/ivacaftor) | Corrects CFTR protein folding and trafficking, and potentiates channel opening. | Improvement in Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1) | 14.3 percentage point improvement vs. placebo through 24 weeks.[4] | Phase 3 Clinical Trial (F/F genotype)[4] |
| Reduction in Pulmonary Exacerbations | 63% reduction in the annualized rate of pulmonary exacerbations through 24 weeks.[4] | Phase 3 Clinical Trial (F/F genotype)[4] | |||
| Anti-inflammatory (DPP-1 Inhibitor) | Brensocatib (B605779) | Inhibits dipeptidyl peptidase 1 (DPP-1), reducing the activation of neutrophil serine proteases.[5][6][7][8] | Reduction in Pulmonary Exacerbations | 21.1% risk reduction (10 mg dose) and 19.4% risk reduction (25 mg dose) in the annualized rate of exacerbations versus placebo over 52 weeks.[9] | Phase 3 Clinical Trial (Non-CF Bronchiectasis)[9] |
| Anti-inflammatory (NSAID) | High-Dose Ibuprofen | Non-steroidal anti-inflammatory drug; potential to enhance mutant CFTR function.[6][10] | Slowing of Lung Function Decline | Slower rate of decline in lung function, particularly in patients aged 5 to 13 years.[11] | Clinical Studies[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Mucociliary Clearance (Tracheal Mucus Velocity) in a Sheep Model
This protocol is based on methodologies used to assess mucociliary clearance in large animal models, which are relevant for studying compounds like this compound.[12]
-
Animal Model: Conscious sheep are used as they provide a relevant model for respiratory studies due to similarities in lung anatomy and physiology to humans.[13]
-
Tracer Administration: A radiolabeled tracer (e.g., Technetium-99m labeled macroaggregated albumin) is delivered to the airways via bronchoscopy.
-
Imaging: Serial images of the trachea are acquired using a gamma camera at specified time intervals.
-
Data Analysis: The movement of the tracer along the trachea is tracked over time to calculate the tracheal mucus velocity (TMV), typically expressed in mm/min.
-
Treatment Protocol: Baseline TMV is established before administration of the test compound (e.g., this compound) or placebo. TMV is then measured at various time points post-administration to determine the effect of the treatment.
Cytokine Profiling in Lung Epithelial Cells via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants, a key method for assessing the anti-inflammatory effects of compounds like this compound.[4][10][11][14][15]
-
Cell Culture: Human bronchial epithelial cells (e.g., A549) are cultured to confluence in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: The cell culture supernatant is collected at the end of the incubation period.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-8 or TNF-α).
-
The plate is washed, and the collected cell culture supernatants and a series of known standards are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another incubation and wash, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a color change.
-
The absorbance of each well is measured using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations.
Measurement of Forced Expiratory Volume in 1 Second (FEV1) in Clinical Trials
FEV1 is a critical endpoint in clinical trials for CF therapies like CFTR modulators.[3][9][16][17][18]
-
Patient Population: Patients with a confirmed diagnosis of cystic fibrosis and specific genotypes relevant to the treatment being tested are enrolled.
-
Spirometry Equipment: Calibrated spirometers that meet the American Thoracic Society/European Respiratory Society (ATS/ERS) standards are used.[16][17]
-
Procedure:
-
The patient takes a full, deep breath.
-
They then exhale as forcefully and rapidly as possible into the spirometer for at least 6 seconds.
-
The maneuver is repeated at least three times to ensure reproducibility.
-
-
Data Collection: The FEV1, which is the volume of air exhaled in the first second, is recorded. The percent predicted FEV1 (ppFEV1) is calculated based on the patient's age, sex, height, and ethnicity.
-
Treatment Protocol: FEV1 is measured at baseline before the start of treatment and at specified follow-up visits throughout the clinical trial to assess the change from baseline.
Visualizations
This compound's Anti-Inflammatory Signaling Pathway
References
- 1. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insmed Provides Clinical and Business Update [prnewswire.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. immunology.org [immunology.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 7. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. phenxtoolkit.org [phenxtoolkit.org]
- 10. biomatik.com [biomatik.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Tracheal mucus velocity remains normal in healthy sheep intubated with a new endotracheal tube with a novel laryngeal seal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sheep model of cystic fibrosis generated by CRISPR/Cas9 disruption of the CFTR gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 | springermedizin.de [springermedizin.de]
- 17. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
Brevenal's Potency as a Brevetoxin Antagonist: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brevenal's potency against other brevetoxin (B15176840) antagonists, supported by experimental data. This compound, a naturally occurring polyether compound from the dinoflagellate Karenia brevis, demonstrates significant promise as a therapeutic agent against the adverse effects of brevetoxins.
Brevetoxins, potent neurotoxins produced by K. brevis, bind to and activate voltage-gated sodium channels (VSSCs), leading to a cascade of downstream effects including uncontrolled nerve firing, bronchoconstriction, and cell death. This compound acts as a competitive antagonist at or near the brevetoxin binding site (site 5) on VSSCs, mitigating these toxic effects.[1] This guide delves into the quantitative potency of this compound in comparison to other known antagonists, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved.
Quantitative Comparison of Brevetoxin Antagonist Potency
The potency of brevetoxin antagonists is primarily assessed through two key experimental models: in vitro synaptosome binding assays and in vivo functional assays, such as the sheep model for airway responsiveness. The following tables summarize the available quantitative data for this compound and other notable antagonists.
| Antagonist | Assay Type | Radioligand | Preparation | Kᵢ (nM) | Reference |
| This compound | Synaptosome Binding Assay | [³H]-PbTx-3 | Rat Brain Synaptosomes | 98 | [2] |
| Brevenol | Synaptosome Binding Assay | [³H]-PbTx-3 | Rat Brain Synaptosomes | 661 | [2] |
| β-Naphthoyl-PbTx | Synaptosome Binding Assay | [³H]-PbTx-3 | Rat Brain Synaptosomes | 1.2 | [3] |
| PbTx-2 (agonist) | Synaptosome Binding Assay | [³H]-PbTx-3 | Rat Brain Synaptosomes | 0.81 | [2] |
| PbTx-3 (agonist) | Synaptosome Binding Assay | [³H]-PbTx-3 | Rat Brain Synaptosomes | 1.6 | [2] |
Table 1: In Vitro Potency of Brevetoxin Antagonists in Synaptosome Binding Assays. This table displays the inhibitor constants (Kᵢ) of various compounds in displacing the radiolabeled brevetoxin [³H]-PbTx-3 from its binding site on rat brain synaptosomes. A lower Kᵢ value indicates a higher binding affinity.
| Antagonist | Assay Type | Model | Effect | Potency | Reference |
| This compound | Airway Responsiveness | Allergic Sheep | Inhibition of PbTx-induced bronchoconstriction | Effective at concentrations 100-fold lower than expected from binding assays | [4] |
| β-Naphthoyl-PbTx | Airway Responsiveness | Allergic Sheep | Inhibition of PbTx-induced bronchoconstriction | IC₅₀ for PbTx-2: 6.9 pg/ml; IC₅₀ for PbTx-3: 7.9 pg/ml | [1] |
Table 2: In Vivo Functional Potency of Brevetoxin Antagonists. This table summarizes the effectiveness of antagonists in a functional model of brevetoxin-induced airway constriction in sheep. This model provides insight into the physiological relevance of the antagonists' potency.
Experimental Protocols
Radioligand Synaptosome Binding Assay
This in vitro assay quantifies the binding affinity of a compound to a specific receptor, in this case, the brevetoxin binding site on VSSCs.
1. Synaptosome Preparation:
-
Rat brains are homogenized in a sucrose (B13894) buffer.
-
The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve endings and VSSCs.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled brevetoxin, typically [³H]-PbTx-3, is incubated with the synaptosome preparation.
-
Increasing concentrations of the unlabeled antagonist (the competitor), such as this compound, are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Ovine Model of Airway Hyperresponsiveness
This in vivo model is used to assess the functional effects of brevetoxins and their antagonists on airway smooth muscle.
1. Animal Model:
-
Allergic sheep, which exhibit natural airway hyperresponsiveness, are often used as a model for asthma.
2. Airway Challenge:
-
A baseline measurement of pulmonary resistance is taken.
-
The sheep are exposed to an aerosolized solution of brevetoxin (e.g., PbTx-3) at varying concentrations.
-
Pulmonary resistance is measured after each exposure to determine the bronchoconstrictor response.
3. Antagonist Administration:
-
To test the efficacy of an antagonist, the sheep are pre-treated with an aerosolized solution of the antagonist (e.g., this compound) before the brevetoxin challenge.
-
The degree of inhibition of the brevetoxin-induced bronchoconstriction is then measured.
4. Data Analysis:
-
The data are typically expressed as the percentage increase in pulmonary resistance from baseline.
-
The concentration of the antagonist that causes a 50% inhibition of the maximum brevetoxin response (IC₅₀) can be calculated to quantify its potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of brevetoxin and the general workflow of a competitive binding assay.
Caption: Brevetoxin signaling pathway and site of this compound antagonism.
Caption: Workflow for a radioligand competitive binding assay.
References
- 1. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Brevenal vs. Amiloride: A Comparative Guide to Enhancing Mucociliary Clearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of brevenal and amiloride (B1667095), two compounds investigated for their potential to increase mucociliary clearance (MCC). We will delve into their mechanisms of action, present available experimental data, and detail the methodologies used in key studies to support your research and development endeavors.
Introduction to Mucociliary Clearance
The mucociliary escalator is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles, pathogens, and cellular debris from the airways. This process relies on the coordinated beating of cilia on the surface of airway epithelial cells, which propels a layer of mucus towards the pharynx to be swallowed or expectorated. Impaired MCC is a hallmark of several chronic respiratory diseases, including cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and asthma, leading to mucus accumulation, chronic infection, and inflammation. Consequently, therapeutic strategies aimed at augmenting MCC are of significant interest.
Mechanisms of Action
Amiloride: The Epithelial Sodium Channel (ENaC) Inhibitor
Amiloride is a potassium-sparing diuretic that has been repurposed for its effects on airway hydration. Its primary mechanism of action in the context of MCC is the blockade of the epithelial sodium channel (ENaC) on the apical surface of airway epithelial cells.[1] In healthy airways, a balance between sodium absorption (primarily through ENaC) and chloride secretion (through channels like CFTR) maintains the hydration of the airway surface liquid (ASL), a prerequisite for efficient ciliary function.[2] In diseases like cystic fibrosis, hyperactivation of ENaC leads to excessive sodium and water absorption, resulting in a dehydrated and viscous mucus layer that impairs ciliary movement and mucus transport.[3] By inhibiting ENaC, amiloride is thought to reduce sodium and water reabsorption, thereby increasing the hydration of the ASL and restoring a more favorable environment for ciliary beating and mucus clearance.[4]
This compound: A Marine-Derived Modulator with a Complex Profile
This compound is a non-toxic polyether compound isolated from the marine dinoflagellate Karenia brevis.[5] Its mechanism for enhancing mucociliary clearance is not as well-defined as that of amiloride and appears to be multifaceted.
Initially, this compound was identified as a competitive antagonist of brevetoxins at site 5 of the voltage-sensitive sodium channel (VSSC).[6] While the direct link between VSSC antagonism and increased MCC is not fully elucidated, modulation of ion channel activity in the airway epithelium could influence ciliary beat frequency and fluid secretion.
More recent evidence suggests that this compound may also act as a potentiator of the calcium-activated chloride channel TMEM16A.[7] Activation of TMEM16A is proposed to induce chloride and fluid secretion, which would hydrate (B1144303) the airway surface. However, this study also indicated that this potentiation could lead to acute mucus release and bronchoconstriction, suggesting a more complex and potentially dual-edged role for this compound in airway physiology.[7]
Furthermore, this compound exhibits significant anti-inflammatory and immunomodulatory properties.[8][9] It has been shown to reduce the secretion of pro-inflammatory mediators from macrophages and lung epithelial cells.[5][9] Chronic inflammation can contribute to mucus hypersecretion and impaired ciliary function. By mitigating inflammation, this compound may indirectly improve the conditions for effective mucociliary clearance.
Comparative Efficacy: Experimental Data
Direct head-to-head clinical trials comparing this compound and amiloride for mucociliary clearance are not available in the published literature. However, we can compare data from separate studies to provide an initial assessment of their relative efficacy.
| Compound | Study Population | Method | Key Findings | Reference |
| Amiloride | Normal Subjects (n=16) | Gamma Scintigraphy | Pretreatment with amiloride approximately doubled mucociliary clearance rates with 0.12% and 0.9% saline. | [10] |
| Cystic Fibrosis Patients (n=14) | Gamma Scintigraphy | In combination with UTP, improved mucociliary clearance from peripheral airways from 0.30 ± 0.05 %/min to 0.51 ± 0.09 %/min (near normal). | [11] | |
| Cystic Fibrosis Patients (n=12) | Radioaerosol Technique | No significant increase in mucociliary clearance compared to isotonic saline. | [12] | |
| Normal and Cystic Fibrosis Subjects | Saccharin Clearance Test (Nasal) | No significant difference in nasal mucociliary clearance compared to nebulized saline. | [4] | |
| This compound | Sheep (in vivo) | Cine-bronchofiberscopy with Teflon discs | Increased tracheal mucous velocity. The average mucous velocity in conscious sheep was 17.3 ± 6.2 (SD) mm/min. Quantitative data on the percentage increase with this compound is not specified in the available abstracts. | [5][13] |
Experimental Protocols
Measurement of Mucociliary Clearance
A common and well-established method for quantifying MCC in vivo is gamma scintigraphy .
References
- 1. scintigraphics.co.uk [scintigraphics.co.uk]
- 2. Cilia and Mucociliary Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imperialbrandsscience.com [imperialbrandsscience.com]
- 4. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mucus Release and Airway Constriction by TMEM16A May Worsen Pathology in Inflammatory Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Nasal Mucociliary Clearance [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Increasing concentration of inhaled saline with or without amiloride: effect on mucociliary clearance in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of uridine 5'-triphosphate plus amiloride on mucociliary clearance in adult cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of hypertonic saline, amiloride, and cough on mucociliary clearance in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of topical and general anesthetic agents on tracheal mucous velocity of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Brevenal from Brevetoxins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, distinguishing the cellular and physiological effects of Brevenal from those of brevetoxins is critical for accurate experimental design and interpretation. This guide provides a comprehensive comparison of their mechanisms, effects in various assays, and detailed experimental protocols to aid in their differentiation.
Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis. They are known to bind to and activate voltage-gated sodium channels (VSSCs), leading to persistent neuronal firing and a range of toxic effects.[1][2][3] In contrast, this compound, also produced by K. brevis, acts as a natural antagonist to brevetoxins.[4][5][6] It is a nontoxic polyether that competitively inhibits the binding of brevetoxins to their receptor site on VSSCs, thereby mitigating their harmful effects.[4][5][7] Some studies suggest that this compound may also bind to a distinct site on the sodium channel, further contributing to its antagonistic properties.[8][9][10]
Comparative Effects in Key Assays
The differential effects of this compound and brevetoxins can be quantified and observed across a variety of biological assays. The following table summarizes key quantitative data from receptor binding assays and DNA damage assays.
| Assay Type | Analyte | Concentration/Dose | Observed Effect | Reference |
| Receptor Binding | ||||
| Synaptosome Binding | [³H]-brevenol | K D : 67 nM; B max : 7.1 pmol/mg protein | [9][10] | |
| This compound | K i : 75 nM (for displacement of [³H]-brevenol) | [9][10] | ||
| Brevenol | K i : 56 nM (for displacement of [³H]-brevenol) | [9][10] | ||
| DNA Damage | ||||
| Comet Assay | Control | - | Tail Moment: 29.2 (SE=±0.9) | [4][11] |
| PbTx-2 | 10⁻⁸ M | Tail Moment: 41.3 (SE=±3.6) | [11] | |
| PbTx-9 | 10⁻⁸ M | Tail Moment: 57.0 (SE=±5.3) | [11] | |
| PbTx-3 | 10⁻⁸ M | Tail Moment: 64.0 (SE=±6.4) | [11] | |
| This compound | 1.0 µg/ml | Tail Moment: 30.8 (SE=±2.6) | [11] | |
| This compound + PbTx-2 | 1.0 µg/ml + 10⁻⁸ M | Tail Moment: 31.3 (SE=±2.1) | [11] | |
| This compound + PbTx-9 | 1.0 µg/ml + 10⁻⁸ M | Tail Moment: 35.5 (SE=±2.9) | [11] | |
| This compound + PbTx-3 | 1.0 µg/ml + 10⁻⁸ M | Tail Moment: 34.9 (SE=±1.25) | [11] |
Signaling Pathways and Mechanisms of Action
The primary molecular target of brevetoxins is the voltage-gated sodium channel (VSSC). By binding to site 5 on the alpha-subunit of the channel, brevetoxins cause a lowering of the activation potential, persistent activation, and an inability of the channel to inactivate, leading to continuous nerve firing.[1] this compound competitively inhibits this interaction, preventing the cascade of downstream effects.
Beyond direct VSSC modulation, brevetoxins have been shown to induce DNA damage in human lymphocytes, an effect that is preventable and reversible by this compound.[4] This suggests that the downstream consequences of VSSC activation by brevetoxins can extend to genotoxicity, which can be mitigated by the antagonistic action of this compound.
Experimental Protocols
To effectively differentiate the effects of this compound and brevetoxins, specific and well-defined experimental protocols are necessary.
Synaptosome Binding Assay
This assay is crucial for determining the binding affinities of this compound and brevetoxins to their receptor site on VSSCs.
Methodology:
-
Preparation of Synaptosomes: Cerebellum tissue from rodents is homogenized in a suitable buffer and centrifuged to isolate the synaptosomal fraction, which is rich in VSSCs.[5][12]
-
Radioligand Binding: Synaptosomes are incubated with a tritiated ligand, such as [³H]-brevetoxin or a derivative like [³H]-brevenol.[5][9][10]
-
Competition Assay: To determine the binding affinity of unlabeled compounds (this compound or brevetoxins), the assay is performed in the presence of varying concentrations of the competitor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the dissociation constant (K D ) for the radioligand and the inhibitory constant (K i ) for the competitors.
Single-Cell Gel Electrophoresis (Comet Assay)
This assay is a sensitive method for detecting DNA damage in individual cells.
Methodology:
-
Cell Preparation: Human lymphocytes are isolated and treated with different concentrations of brevetoxins, this compound, or a combination.[4][11]
-
Embedding in Agarose (B213101): The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.[4]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. Damaged DNA, containing breaks, migrates further from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the "tail moment," which is the product of the tail length and the percentage of DNA in the tail.[4][11]
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Derivative Brevetoxins: Historical Background, Multiplicity, and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Brevenal and Its Synthetic Derivatives in Modulating Voltage-Gated Sodium Channels
For Immediate Release
This guide provides a comprehensive comparison of the naturally occurring marine polyether, Brevenal, and a series of its synthetic hydrazide derivatives. The focus of this analysis is to delineate the structure-activity relationships of these compounds, particularly concerning their binding affinity to voltage-gated sodium channels (VGSCs) and their physiological effects in a relevant animal model of airway response. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
This compound, a polyether produced by the dinoflagellate Karenia brevis, has garnered significant interest due to its antagonistic properties against brevetoxins, potent neurotoxins also produced by the same organism.[1][2] this compound's ability to increase tracheal mucosal velocity has positioned it as a potential therapeutic agent for conditions like Cystic Fibrosis.[1][2] To explore and potentially enhance its therapeutic profile, a range of synthetic derivatives has been developed, primarily through modification of this compound's aldehyde moiety.[1][2] This guide presents a comparative study of these derivatives, offering quantitative data on their biological activity and detailed experimental methodologies.
Quantitative Comparison of this compound and Its Derivatives
The following tables summarize the in vitro and in vivo data collected for this compound and its synthetic hydrazide derivatives. The data is extracted from a key study on the structure-activity relationship of these compounds.
Table 1: In Vitro Receptor Binding Affinity of this compound and Synthetic Derivatives
This table presents the equilibrium inhibition constants (Ki) of this compound and its derivatives for the displacement of radiolabeled this compound and brevetoxin (B15176840) from rat brain synaptosomes. A lower Ki value indicates a higher binding affinity.
| Compound | Derivative Type | This compound Displacement Ki (nM) | Brevetoxin Displacement Ki (nM) |
| This compound | Natural Product | 137 | 66 |
| 11 | Aliphatic Hydrazide | 156 | 128 |
| 19 | Aromatic Hydrazide | 412 | 1001 |
| 22 | Aromatic Hydrazide | >2500 | 114 |
| 35 | Heteroaromatic Hydrazide | 231 | 66 |
Data sourced from a study on the structure-activity relationship of this compound hydrazide derivatives.
Table 2: In Vivo Effect of this compound Derivatives on Airway Resistance in a Sheep Model
This table shows the percentage increase in pulmonary resistance (RL) in a sheep inhalation model following administration of this compound derivatives at a dose of 100 pg/mL. A higher percentage indicates a greater degree of bronchoconstriction.
| Compound | Derivative Type | Increase in Pulmonary Resistance (RL) at 100 pg/mL (%) |
| This compound | Natural Product | No effect up to 50 µg/mL |
| 11 | Aliphatic Hydrazide | 26 ± 2 |
| 19 | Aromatic Hydrazide | 81 ± 4 |
| 22 | Aromatic Hydrazide | 96 ± 7 |
| 35 | Heteroaromatic Hydrazide | 83 ± 4 |
Data represents mean ± SD, n=3. Sourced from a study on the structure-activity relationship of this compound hydrazide derivatives.[1]
Experimental Protocols
In Vitro Synaptosome Binding Assay
This assay is employed to determine the binding affinity of test compounds to the this compound and brevetoxin binding sites on voltage-gated sodium channels in rat brain tissue.
1. Synaptosome Preparation:
-
Rat brains are homogenized in a sucrose-HEPES buffer.
-
The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which is rich in synaptic nerve endings and VGSCs.[3]
2. Binding Assay:
-
A constant concentration of radiolabeled ligand ([³H]-brevenol for the this compound site or [³H]-PbTx-3 for the brevetoxin site) is incubated with the synaptosome preparation.
-
Varying concentrations of the unlabeled test compound (this compound or its derivatives) are added to compete with the radiolabeled ligand for binding to the receptors.
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound ligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Sheep Inhalation Model for Bronchoconstriction
This in vivo model is utilized to assess the physiological effects of this compound and its derivatives on airway function, specifically their potential to induce bronchoconstriction.[2]
1. Animal Preparation:
-
Adult sheep are used as the animal model due to the similarities of their respiratory system to that of humans.
-
The animals are conscious during the experiment to allow for the measurement of natural respiratory responses.
2. Compound Administration:
-
The test compounds (this compound or its derivatives) are aerosolized and administered to the sheep via inhalation for a set number of breaths (e.g., 20 breaths).
-
A range of doses is typically tested to determine dose-dependent effects.
3. Measurement of Pulmonary Resistance:
-
Pulmonary resistance (RL), a measure of the opposition to airflow in the respiratory tract, is measured before and after the inhalation of the test compound.
-
An increase in RL indicates bronchoconstriction.
4. Data Analysis:
-
The percentage change in RL from baseline is calculated for each dose of the test compound.
-
The results provide a quantitative measure of the bronchoconstrictive or bronchodilatory effects of the compounds.
Signaling Pathways
This compound exerts its effects by modulating the activity of voltage-gated sodium channels. While it acts as an antagonist to the effects of brevetoxins, its interaction with VGSCs can influence downstream signaling cascades. Brevetoxin activation of VGSCs leads to an influx of Na+, which in turn can cause membrane depolarization and subsequent opening of voltage-gated calcium channels (VGCCs). The resulting increase in intracellular Ca2+ can activate various signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) pathways, which are involved in neuronal survival and plasticity.[4] this compound's antagonistic action is thought to occur at a distinct but allosterically coupled site to the brevetoxin binding site on the VGSC.
References
- 1. Structure Activity Relationship of this compound Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of this compound hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brevenal Binding Assays: Radioligand vs. Fluorescence-Based Approaches
For researchers, scientists, and drug development professionals, the accurate assessment of Brevenal's binding affinity to its target, the voltage-gated sodium channel (VSSC), is critical. This guide provides a comprehensive cross-validation of two primary methodologies: the traditional radioligand binding assay and the more recent fluorescence-based assay.
This compound, a naturally occurring polyether compound from the dinoflagellate Karenia brevis, acts as a competitive antagonist to brevetoxins at site 5 of the VSSC.[1][2] This antagonistic action makes it a compound of interest for therapeutic development.[1][3] The selection of an appropriate binding assay is crucial for characterizing its interaction with the VSSC and for screening potential derivatives. This guide presents a side-by-side comparison of the radioligand and fluorescence-based assays, summarizing key performance data and providing detailed experimental protocols to aid in assay selection and implementation.
Data Presentation: Quantitative Comparison of Assay Performance
The following table summarizes the equilibrium inhibition constants (Ki) for this compound and related compounds determined by both radioligand and fluorescence-based binding assays. This data is essential for comparing the sensitivity and consistency of the two methods.
| Compound | Radioligand Assay (Ki in nM) | Fluorescence-Based Assay (Ki in nM) |
| This compound | 98[4] | 340 |
| Brevenol | 661[4] | Not Reported |
| Biotinylated this compound | Not Reported | 149 |
Note: The Ki values for the fluorescence-based assay were determined using BODIPY FL-brevenal as the fluorescent ligand.
Experimental Protocols
Detailed methodologies for both the radioligand and fluorescence-based this compound binding assays are provided below. These protocols are based on established methods using rat brain synaptosomes as the source of VSSCs.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay using a radiolabeled brevetoxin (B15176840), such as [³H]PbTx-3, to determine the binding affinity of this compound.
Materials:
-
Rat brain synaptosome preparation
-
[³H]PbTx-3 (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the synaptosome preparation, a fixed concentration of [³H]PbTx-3, and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubation: Incubate the plate at 4°C for 1 hour to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]PbTx-3 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence-Based Binding Assay Protocol
This protocol outlines a competitive binding assay using a fluorescently labeled this compound conjugate (e.g., BODIPY FL-brevenal).[5]
Materials:
-
Rat brain synaptosome preparation
-
BODIPY FL-brevenal (fluorescent ligand)
-
Unlabeled this compound
-
Assay buffer (e.g., standard binding medium with 1 mg/mL BSA and 0.02% Alkamuls detergent)[5]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the synaptosome preparation, a fixed concentration of BODIPY FL-brevenal, and varying concentrations of unlabeled this compound in the assay buffer.[5]
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em: 495/525 nm for BODIPY FL).
-
Data Analysis: Plot the fluorescence intensity against the concentration of unlabeled this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Brevenal: A Comparative Guide to its In Vitro and In Vivo Antagonism of Brevetoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brevenal's performance as a brevetoxin (B15176840) antagonist, supported by experimental data. It details the correlation between its in vitro binding affinity for voltage-gated sodium channels and its in vivo protective effects. Methodologies for key experiments are provided to facilitate reproducibility and further research.
Executive Summary
This compound, a naturally occurring polyether compound from the dinoflagellate Karenia brevis, demonstrates a strong correlation between its in vitro and in vivo effects as a functional antagonist of brevetoxins (PbTxs). In vitro, this compound competitively inhibits brevetoxin binding to neurotoxin receptor site 5 on voltage-gated sodium channels (VGSCs) in rat brain synaptosomes. This direct molecular interaction translates to significant protective effects in vivo, where this compound has been shown to rescue fish from the lethal effects of brevetoxin exposure and enhance mucociliary clearance in sheep, a key indicator of respiratory health. This guide synthesizes the available data to illustrate this relationship and compares this compound's activity with its parent toxins and other related compounds.
Mechanism of Action: Antagonism at the Voltage-Gated Sodium Channel
Brevetoxins are potent neurotoxins that bind to site 5 on the α-subunit of VGSCs, causing persistent channel activation, sodium influx, and uncontrolled nerve firing.[1] This leads to the severe neurological and respiratory symptoms associated with Neurotoxic Shellfish Poisoning (NSP).
This compound acts as a direct antagonist at this site.[2] It competitively displaces brevetoxin, thereby preventing the toxic cascade.[3] Interestingly, while this compound effectively displaces bound brevetoxin, brevetoxin cannot displace bound this compound, suggesting that this compound binds to a distinct but overlapping site that allosterically inhibits brevetoxin binding.[4][5]
In Vitro Efficacy: Receptor Binding Assays
The primary in vitro method for assessing this compound's activity is the competitive radioligand binding assay using rat brain synaptosomes. This assay quantifies the ability of a compound to displace a radiolabeled ligand (e.g., [³H]-PbTx-3) from its receptor site. The inhibition constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity.
Comparative Binding Affinities (Rat Brain Synaptosomes)
| Compound | Ligand Displaced | Binding Affinity (Kᵢ) | Notes |
| This compound | [³H]-PbTx-3 | 98 nM[5] | Demonstrates potent displacement of brevetoxin. |
| Brevenol | [³H]-PbTx-3 | 661 nM[5] | The reduced form of this compound; shows lower affinity for the brevetoxin site. |
| PbTx-2 | [³H]-PbTx-3 | 0.81 nM[5] | High-affinity binding of the agonist to its own site. |
| PbTx-3 | [³H]-PbTx-3 | 1.6 nM[5] | High-affinity binding of the agonist to its own site. |
| This compound | [³H]-Brevenol | 75 nM[5] | High affinity for its own distinct binding site. |
| Brevenol | [³H]-Brevenol | 56 nM[5] | High affinity for the distinct this compound binding site. |
| Brevetoxin (PbTx) | [³H]-Brevenol | Ineffective[5] | Fails to displace this compound, indicating a distinct binding site. |
Data sourced from competitive radioligand binding assays on rat brain synaptosomes.
Dissociation Constants (KᏧ) for Brevetoxin at Different VGSC Isoforms
The affinity of brevetoxin itself varies across different subtypes of sodium channels, which are expressed in different tissues.
| VGSC Isoform | Ligand | Binding Affinity (KᏧ) | Primary Tissue Location |
| Naᵥ1.2 | [³H]-PbTx-3 | ~2.4 nM (Calculated) | Central Nervous System |
| Naᵥ1.4 | [³H]-PbTx-3 | 1.8 ± 0.61 nM[6] | Skeletal Muscle |
| Naᵥ1.5 | [³H]-PbTx-3 | 12 ± 1.4 nM[6] | Cardiac Muscle |
Data highlights the ~5-fold lower affinity of brevetoxin for the cardiac sodium channel (Naᵥ1.5) compared to neuronal and skeletal muscle isoforms.[6]
In Vivo Efficacy: Correlation with In Vitro Data
The potent in vitro antagonism of this compound translates directly to protective effects in animal models. These studies provide the crucial link between molecular binding and physiological outcome.
Comparative In Vivo Protective and Physiological Effects
| Model | Effect Measured | This compound Effect | Brevetoxin Effect | Correlation Insight |
| Fish Bioassay | Survival | Protects fish from the neurotoxic and lethal effects of brevetoxin exposure.[2] | Causes rapid neurotoxicity and death. | The in vitro ability to block the VGSC site directly prevents the systemic neurotoxicity that leads to mortality in fish. |
| Sheep Model | Mucociliary Clearance | Increases tracheal mucosal velocity.[7][8] | Causes bronchoconstriction and respiratory distress. | The antagonistic action at the VGSC level likely prevents the toxin-induced disruption of ion transport in airway epithelia, promoting normal or enhanced clearance functions. |
| Human Lymphocytes | DNA Damage | Prevents and reverses brevetoxin-induced DNA damage.[3] | Induces significant genotoxic damage.[3] | Demonstrates a protective effect at a cellular level, suggesting that VGSC modulation by brevetoxins initiates downstream damaging pathways that this compound can prevent. |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound by measuring its ability to displace [³H]-PbTx-3 from rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rat brains according to a standard protocol (see Protocol 2 below).[9][10]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.5 mM glucose, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, pH 7.4).
-
Incubation: In assay tubes, combine rat brain synaptosomes (typically 50-100 µg of protein), a fixed concentration of [³H]-PbTx-3 (e.g., 1 nM), and varying concentrations of unlabeled this compound (or other competitor).
-
Total Binding: Tubes containing only synaptosomes and [³H]-PbTx-3.
-
Non-specific Binding: Tubes containing synaptosomes, [³H]-PbTx-3, and a high concentration of unlabeled brevetoxin (e.g., 1 µM PbTx-2) to saturate all specific binding sites.
-
-
Equilibration: Incubate the mixture for 60-90 minutes at 4°C to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters immediately with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]-PbTx-3 binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Rat Brain Synaptosome Preparation
This is a generalized protocol for the isolation of synaptosomes, which are resealed nerve terminals used as the source of VGSCs for binding assays.
Methodology:
-
Homogenization: Euthanize a rat and rapidly dissect the brain (excluding cerebellum for some protocols) in ice-cold homogenization buffer (e.g., 0.32 M sucrose (B13894), 4 mM HEPES, pH 7.3).[11] Homogenize the tissue using a Dounce or Teflon-glass homogenizer with a specific number of strokes (e.g., 10 up-and-down strokes).[10][12]
-
Differential Centrifugation (Step 1): Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[13]
-
Differential Centrifugation (Step 2): Collect the supernatant (S1) and centrifuge it at a higher speed (e.g., 15,000-20,000 x g for 20-30 minutes at 4°C).[10][13]
-
Pellet Collection: The resulting pellet (P2) is the crude synaptosome fraction. The supernatant (S2) is discarded.
-
Resuspension: Gently resuspend the P2 pellet in an appropriate buffer for the intended experiment (e.g., binding assay buffer or a buffer for storage).
-
(Optional) Gradient Purification: For higher purity, the crude synaptosome fraction can be further purified using a discontinuous sucrose or Ficoll density gradient centrifugation.
-
Protein Quantification: Determine the protein concentration of the final synaptosome preparation using a standard method (e.g., BCA or Bradford assay) to ensure consistent amounts are used in subsequent assays.
Protocol 3: In Vivo Mouse Bioassay for Brevetoxin Antagonism
The standard mouse bioassay is used to determine the toxicity of a sample.[14] To assess antagonism, a modified protocol is used where animals are pre-treated with the antagonist (this compound) before being challenged with the toxin.
Methodology:
-
Animal Model: Use a standardized strain of mice (e.g., female ICR mice), typically weighing 18-20 g.[15]
-
Toxin and Antagonist Preparation:
-
Dosing:
-
Control Group: Administer the delivery vehicle only via intraperitoneal (IP) injection.
-
Toxin Group: Administer a lethal or sublethal dose of brevetoxin via IP injection.
-
Treatment Group(s): Administer a specific dose of this compound via IP injection. After a set pre-treatment time (e.g., 15-30 minutes), administer the same dose of brevetoxin as the Toxin Group.
-
-
Observation: Continuously observe the mice for a defined period (e.g., 24-48 hours). Record the time of onset of neurotoxic symptoms (e.g., paralysis, convulsions, respiratory distress) and the time of death.
-
Analysis: Compare the survival rates and time-to-death between the Toxin Group and the Treatment Group(s). A significant increase in survival time or a reduction in mortality in the this compound-treated groups indicates in vivo antagonism. The dose-response relationship can be determined by testing multiple doses of this compound.
Conclusion
The correlation between this compound's in vitro and in vivo effects is robust and well-supported by experimental data. Its ability to competitively inhibit brevetoxin binding to voltage-gated sodium channels at the molecular level is directly reflected in its capacity to prevent neurotoxicity and other harmful physiological effects in whole-animal models. This strong IVIVC validates the use of in vitro binding assays as a primary screening tool and positions this compound as a promising therapeutic candidate for mitigating the effects of neurotoxic shellfish poisoning and potentially other conditions involving VGSC dysfunction.
References
- 1. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sysy.com [sysy.com]
- 12. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. besjournal.com [besjournal.com]
A Preclinical Comparative Guide to the Therapeutic Index of Brevenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic index of Brevenal, a promising marine-derived compound for the treatment of muco-obstructive respiratory diseases like cystic fibrosis (CF). This compound's performance is contrasted with Denufosol, a former clinical candidate, to offer a comprehensive overview for drug development professionals. The data presented is based on available preclinical and early clinical findings.
Executive Summary
This compound, a natural polyether isolated from the dinoflagellate Karenia brevis, has demonstrated significant potential as a therapeutic agent for chronic respiratory diseases. Its primary mechanism involves enhancing mucociliary clearance, a critical pathway often impaired in conditions such as cystic fibrosis. Preclinical studies suggest a favorable safety profile, with multiple sources describing it as "nontoxic"[1][2]. In contrast, Denufosol, a P2Y2 receptor agonist developed to achieve a similar therapeutic goal, was discontinued (B1498344) after Phase 3 clinical trials failed to meet primary efficacy endpoints. This guide synthesizes the available preclinical data to evaluate and compare the therapeutic potential of this compound.
Comparative Analysis of Preclinical Data
The following tables summarize the available quantitative and qualitative data for this compound and its comparator, Denufosol. A direct calculation of the therapeutic index (e.g., LD50/ED50) for this compound is not possible due to the lack of publicly available LD50 data, a reflection of its observed low toxicity in preclinical models.
Table 1: Preclinical Efficacy Data
| Compound | Therapeutic Target & Mechanism | Key Preclinical Model | Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | Voltage-Gated Sodium Channel (VGSC) Antagonist | Conscious Sheep | Tracheal Mucus Velocity (TMV) | Increase in mucociliary clearance | [3] |
| Denufosol | P2Y2 Receptor Agonist | Sheep | Mucociliary Clearance (MCC) | Dose-related increase in Tracheal Mucus Velocity (TMV) and whole lung MCC | [4] |
Table 2: Preclinical & Early Clinical Safety and Toxicity Data
| Compound | Metric | Key Preclinical/Clinical Model | Result | Citation(s) |
| This compound | Cytotoxicity | Human Lymphocytes, various cell lines | No measurable DNA damage; Non-toxic at concentrations at or below 100 nM | [2] |
| This compound | General Toxicity | Fish | Protects against neurotoxic effects of brevetoxin (B15176840) exposure | [1] |
| Denufosol | Adverse Events (Phase 2) | Humans (mild CF) | Most common: cough (47%), chest tightness (39%). Generally well-tolerated. | [5] |
| Denufosol | Serious Adverse Events (Phase 1/2) | Humans (mild to moderate CF) | 7% of subjects receiving Denufosol experienced a serious adverse event. | [3] |
Experimental Protocols
Measurement of Tracheal Mucus Velocity (TMV) in Sheep
The conscious sheep model is a well-established method for evaluating agents that affect mucociliary clearance. The protocol is central to assessing the efficacy of compounds like this compound.
-
Animal Model : Adult ewes are used, as they tolerate the procedure well without anesthesia, which can interfere with mucociliary function[3].
-
Marker Deposition : A fiberoptic bronchoscope is passed through the nose into the trachea. Small, inert, radiopaque markers (e.g., Teflon discs or tantalum dust) are deposited onto the tracheal mucus layer[3][6].
-
Imaging and Tracking : The movement of the markers is tracked over time using cineradiography (X-ray video)[6]. The distance the particles travel along the trachea toward the pharynx is measured over a set period.
-
Data Analysis : The velocity is calculated in millimeters per minute (mm/min). A baseline TMV is established before administration of the test compound. Following administration (e.g., via aerosol inhalation), TMV is measured at multiple time points to determine the peak effect and duration of action.
Below is a generalized workflow for this type of preclinical efficacy study.
Signaling Pathways
The distinct mechanisms of action for this compound and Denufosol are visualized below. This compound acts as an antagonist on voltage-gated sodium channels, while Denufosol is an agonist for P2Y2 purinergic receptors.
This compound's Antagonistic Action on Voltage-Gated Sodium Channels
This compound acts as a non-competitive antagonist at a novel site on the voltage-gated sodium channel (VGSC). Unlike neurotoxins that force the channel to remain open, leading to ion influx and cytotoxicity, this compound stabilizes the channel, preventing this harmful influx. This antagonism is thought to modulate epithelial ion transport in a manner that promotes hydration of the airway surface liquid, thereby enhancing mucociliary clearance.
Denufosol's Agonistic Action on P2Y2 Receptors
Denufosol is an agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that increases intracellular calcium, which in turn activates alternative chloride channels (independent of the CFTR channel) and inhibits the epithelial sodium channel (ENaC). This dual action increases hydration of the airway surface liquid, stimulates ciliary beat frequency, and enhances mucociliary clearance[4][7].
Conclusion
Based on the available preclinical data, this compound presents a compelling profile for the treatment of muco-obstructive respiratory diseases. Its ability to enhance mucociliary clearance, combined with a strong qualitative safety profile, suggests a potentially high therapeutic index. While direct quantitative comparisons of toxicity are limited, its "nontoxic" characterization in multiple studies is a significant advantage[1][2]. The ultimate failure of Denufosol in late-stage clinical trials, despite a similar therapeutic goal, underscores the challenges in developing effective mucociliary clearance agents. The distinct mechanism of action of this compound as a VGSC antagonist may offer a more favorable efficacy and safety window. Further preclinical studies to establish a definitive No-Observed-Adverse-Effect-Level (NOAEL) and to quantify the dose-response relationship for its effect on tracheal mucus velocity are warranted to solidify its therapeutic potential and guide future clinical development.
References
- 1. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of topical and general anesthetic agents on tracheal mucous velocity of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of mucociliary transport velocity in the intact mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Embryonic Chicken Trachea as a New In Vitro Model for the Investigation of Mucociliary Particle Clearance in the Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracheal mucus velocity remains normal in healthy sheep intubated with a new endotracheal tube with a novel laryngeal seal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
Validating the In Vivo Anti-inflammatory Effects of Brevenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Brevenal, a marine-derived natural product, against the well-established corticosteroid, dexamethasone (B1670325). While direct in vivo comparative studies are limited, this document synthesizes available preclinical data to offer insights into this compound's potential as an anti-inflammatory agent.
Executive Summary
This compound has demonstrated promising anti-inflammatory and immunomodulatory effects in preclinical studies. In vitro evidence indicates that this compound can reduce the secretion of pro-inflammatory cytokines by 20-35%, a level of inhibition that is comparable, though slightly less potent than some corticosteroids at similar concentrations.[1][2] In vivo studies in sheep models of airway inflammation have shown that this compound can attenuate bronchoconstriction and decrease the recruitment of neutrophils to the lungs.[1][2] However, quantitative in vivo data to establish a precise comparison with corticosteroids like dexamethasone is not yet available in published literature. This guide presents the existing data and outlines a detailed experimental protocol for a head-to-head in vivo comparison in a relevant animal model.
Data Presentation: this compound vs. Dexamethasone
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and dexamethasone. It is important to note the differences in experimental models (in vitro vs. in vivo) when interpreting this data.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone/Budesonide | Source |
| Cell Type | Murine Macrophages, Human Lung Epithelial Cells | Murine Macrophages | [1][2] |
| Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | [1][2] |
| Effect | Reduction of pro-inflammatory cytokine secretion (TNFα, IL-1β, IL-8) | Reduction of TNFα secretion | [1][2] |
| Quantitative Data | 20-35% reduction in cytokine secretion | ~40% reduction in TNFα secretion (Budesonide) | [1][2] |
Table 2: In Vivo Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone | Source |
| Animal Model | Sheep model of airway inflammation | Mouse model of LPS-induced lung injury | [1][2] |
| Key Endpoint | Neutrophil recruitment | Neutrophil influx | |
| Quantitative Data | Data not available (qualitatively described as "decreased") | 40-60% reduction in neutrophil influx |
Signaling Pathways and Mechanisms of Action
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways.
Figure 1: Simplified signaling pathways for the anti-inflammatory actions of this compound and Dexamethasone.
Experimental Protocols
To facilitate a direct comparison of the in vivo anti-inflammatory effects of this compound and dexamethasone, a sheep model of allergic asthma is proposed. This model is relevant as qualitative data on this compound's efficacy exists in this species.
Proposed In Vivo Comparison: Sheep Model of Allergic Asthma
1. Animal Model:
-
Adult female sheep sensitized to a relevant allergen (e.g., house dust mite extract) to induce an allergic asthma phenotype.
2. Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: this compound (effective dose to be determined by dose-ranging studies)
-
Group 3: Dexamethasone (e.g., 0.1 mg/kg, administered subcutaneously)
-
Group 4: Allergen Challenge + Vehicle
-
Group 5: Allergen Challenge + this compound
-
Group 6: Allergen Challenge + Dexamethasone
3. Experimental Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Treatment Administration: this compound (route and dose to be optimized), dexamethasone, or vehicle is administered at a predetermined time before allergen challenge.
-
Allergen Challenge: Animals are challenged with an aerosolized allergen to induce an inflammatory response.
-
Bronchoalveolar Lavage (BAL): At a specified time point post-challenge (e.g., 24 or 48 hours), a BAL is performed to collect airway fluid and cells.
-
Sample Analysis:
-
Total and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) in BAL fluid.
-
Measurement of pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, IL-8, TNF-α) in BAL fluid using ELISA.
-
Histopathological analysis of lung tissue to assess inflammation and cellular infiltration.
-
4. Outcome Measures:
-
Primary: Percentage reduction in neutrophil and eosinophil counts in BAL fluid compared to the allergen-challenged vehicle group.
-
Secondary: Reduction in pro-inflammatory cytokine concentrations in BAL fluid and improvement in histopathological scores.
Figure 2: Proposed experimental workflow for the in vivo comparison of this compound and Dexamethasone.
Conclusion and Future Directions
The available evidence suggests that this compound possesses significant anti-inflammatory properties that warrant further investigation. While in vitro data provides a promising outlook, rigorous in vivo studies with quantitative endpoints are crucial to fully validate its therapeutic potential and establish its efficacy relative to established anti-inflammatory drugs like dexamethasone. The proposed experimental protocol provides a framework for such a comparative study, which would be instrumental in advancing the development of this compound as a novel anti-inflammatory therapeutic. The key advantage of this compound may lie in its more targeted immunomodulatory effect, potentially offering a better safety profile compared to the broad immunosuppressive action of corticosteroids. However, this hypothesis needs to be substantiated by robust preclinical and clinical data.
References
For Immediate Release
Wilmington, NC – Brevenal, a marine-derived polyether compound, demonstrates distinct modulatory effects on various voltage-gated sodium (Nav) channel subtypes, positioning it as a significant tool for researchers in neuroscience and drug development. This guide provides a comparative analysis of this compound's impact on different Nav channel isoforms, supported by experimental data, to inform future research and therapeutic applications.
This compound is a natural antagonist of brevetoxins, potent neurotoxins that activate Nav channels.[1][2][3] Its unique interaction with these channels, particularly its ability to competitively displace brevetoxins, suggests a promising avenue for the development of novel therapeutics for conditions associated with Nav channel dysfunction.[4][5][6]
Comparative Efficacy of this compound across Nav Channel Subtypes
Recent studies utilizing automated patch-clamp electrophysiology have systematically characterized the effects of this compound on several key human Nav channel subtypes. The data reveals a clear subtype-specific modulation, with neuronal channels Nav1.2 and Nav1.4 showing the highest sensitivity, while cardiac channel Nav1.5 and peripheral nervous system channel Nav1.7 appear to be more resistant.[1][2][3][7]
The following table summarizes the observed effects of this compound on the peak (Ipeak) and late (Ilate) sodium currents in different Nav channel subtypes.
| Nav Channel Subtype | Tissue Distribution (Primary) | This compound Effect on Ipeak | This compound Effect on Ilate | Overall Sensitivity |
| Nav1.2 | Central Nervous System (CNS) | Modest Inhibition[1] | No apparent change[1] | Sensitive[1][2][3] |
| Nav1.4 | Skeletal Muscle | Inhibition[1] | Significant Enhancement[1] | Sensitive[1][2][3] |
| Nav1.5 | Cardiac Muscle | Inhibition at higher concentrations[1] | Modest, non-significant enhancement[1] | Resistant[1][2][3] |
| Nav1.7 | Peripheral Nervous System (PNS) | No modulation (up to 30 µM)[1] | No modulation[1] | Resistant[1][2][3] |
Mechanism of Action: Competitive Antagonism
This compound's primary mechanism of action involves its interaction with neurotoxin binding site 5 on the Nav channel.[1][4] While it binds to a site distinct from brevetoxins, it can competitively displace them, suggesting an overlapping or allosterically linked binding locus.[1][4][8] This competitive antagonism forms the basis for its protective effects against brevetoxin-induced neurotoxicity.[4][5]
Figure 1. Competitive antagonism of Brevetoxin by this compound at Nav channel Site 5.
Experimental Protocols
The functional modulation of Nav channels by this compound was primarily assessed using automated patch-clamp electrophysiology.[1][2][3]
Cell Lines and Channel Expression:
-
Human Nav1.2 and Nav1.5 channels were overexpressed in HEK293 cells.[1]
-
Human Nav1.4 and Nav1.7 channels were overexpressed in CHO-K1 cells.[1]
Electrophysiological Recordings:
-
Whole-cell currents were recorded at room temperature.[1]
-
A holding potential of -120 mV was used.[9]
-
Test pulses of 25 ms (B15284909) to -20 mV were applied at a frequency of 0.1 Hz to elicit sodium currents.[9]
-
Increasing concentrations of this compound (typically from 10⁻⁹ to 10⁻⁵ M) were applied to assess concentration-dependent effects.[3][9]
Figure 2. Experimental workflow for assessing this compound's effect on Nav channels.
Future Directions and Implications
The subtype-specific modulation of Nav channels by this compound highlights its potential as a pharmacological tool to dissect the physiological roles of different Nav channel isoforms. Furthermore, its antagonistic properties at site 5, particularly its efficacy against brevetoxins, underscore its therapeutic potential. Further research is warranted to explore the full spectrum of this compound's activity on all Nav channel subtypes and to elucidate the precise molecular determinants of its subtype selectivity. These investigations could pave the way for the development of novel, highly selective Nav channel modulators for a range of neurological and muscular disorders.
References
- 1. Brevetoxin versus this compound Modulation of Human Nav1 Channels | MDPI [mdpi.com]
- 2. Item - Brevetoxin versus this compound Modulation of Human Nav1 Channels - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Brevenal and Other Sodium Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brevenal, a unique marine-derived sodium channel modulator, with other well-established sodium channel blockers. This document summarizes key quantitative data, details experimental protocols for cited experiments, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their distinct mechanisms and therapeutic potentials.
Executive Summary
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. Their modulation by small molecules has led to the development of important therapeutics for a range of conditions, including epilepsy, cardiac arrhythmias, and local anesthesia. This guide focuses on a head-to-head comparison of this compound, a naturally occurring polyether from the dinoflagellate Karenia brevis, with other prominent sodium channel blockers.
This compound presents a unique profile. While it is a sodium channel blocker, it is notably an antagonist of brevetoxins, potent activators of VGSCs.[1][2] this compound is suggested to bind to a novel site on the voltage-sensitive sodium channel (VSSC), distinct from the binding sites of other known channel modulators.[1] This distinct mechanism, coupled with its demonstrated anti-inflammatory and mucociliary clearance-enhancing properties, positions this compound as a compound of significant interest for novel therapeutic applications, such as in cystic fibrosis.[3]
This guide will delve into the quantitative differences in potency and channel subtype selectivity between this compound and other classic sodium channel blockers, provide detailed experimental methodologies for the assessment of these compounds, and illustrate the known signaling pathways through which they exert their effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected sodium channel blockers. It is crucial to note that the experimental conditions, such as the specific channel subtype, cell type, and assay methodology, can significantly influence the measured values. Therefore, direct comparisons of absolute values across different studies should be made with caution.
| Compound | Target/Assay | Parameter | Value | Reference(s) |
| This compound | Rat Brain Synaptosomes ([3H]-brevenol binding) | Kd | 67 nM | [4] |
| Rat Brain Synaptosomes ([3H]-brevenol binding) | Ki | 75 nM | [4] | |
| Rat Brain Synaptosomes ([3H]-PbTx-3 binding inhibition) | Ki | 98 nM | [4] | |
| Tetrodotoxin (TTX) | Nav1.1 | IC50 | 4.1 nM | [5] |
| Nav1.2 | IC50 | 14 nM | [5] | |
| Nav1.3 | IC50 | 5.3 nM | [5] | |
| Nav1.4 | IC50 | 7.6 nM | [5] | |
| Nav1.6 | IC50 | 2.3 nM | [5] | |
| Nav1.7 | IC50 | 36 nM | [5] | |
| Lidocaine | hH1a (human heart) Na+ channel (resting state) | Kd | 433 µM | [5] |
| rSkM1 (rat skeletal muscle) Na+ channel (resting state) | Kd | 2128 µM | [5] | |
| hH1a (human heart) Na+ channel (inactivated state) | Kd | 7 µM | [5] | |
| rSkM1 (rat skeletal muscle) Na+ channel (inactivated state) | Kd | 4 µM | [5] | |
| Phenytoin | Rat Hippocampal CA1 Neurons | IC50 | 72.6 µM | [5] |
| Flecainide | Nav1.5 (non-inactivating mutant) | KD | 11 µM | [5] |
| Nav1.5 (use-dependent inhibition) | IC50 | 7.4 µM | [5] |
Note on this compound's Potency: Studies comparing this compound to the brevetoxin (B15176840) PbTx-3 on recombinant human Nav channel subtypes have shown that PbTx-3 is over 1000-fold more potent than this compound.[1][5] this compound's effects were largely inhibitory and required significantly higher concentrations.[5]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of sodium channel blockers on ion channel function.
Objective: To measure the inhibitory effect of a compound on voltage-gated sodium currents in a whole-cell configuration.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells)
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
Test compound stock solution
Procedure:
-
Cell Preparation: Plate cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a target cell with the pipette containing the intracellular solution and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential where sodium channels are in a closed state (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
Data Acquisition: Record the sodium currents in the absence (control) and presence of varying concentrations of the test compound.
-
Data Analysis: Measure the peak inward current at each concentration and plot a concentration-response curve to determine the IC50 value.
Radioligand Binding Assay (Synaptosome Preparation)
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To measure the binding affinity (Kd or Ki) of a test compound to sodium channels in a rat brain synaptosome preparation.
Materials:
-
Rat brain tissue (e.g., cerebellum)
-
Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Radioligand (e.g., [3H]-brevenol or [3H]-saxitoxin)
-
Test compound and non-specific binding competitor
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosome pellet in the assay buffer.
-
Binding Reaction: In a reaction tube, combine the synaptosome preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound. For determining non-specific binding, use a high concentration of a known ligand.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site or two-site binding model to determine the Ki or IC50 value.
Signaling Pathways and Mechanisms of Action
Classical Sodium Channel Blockade
Most conventional sodium channel blockers, such as lidocaine, flecainide, and phenytoin, exert their effects through direct occlusion of the sodium channel pore. Their binding is often state-dependent, with higher affinity for the open or inactivated states of the channel. This leads to a reduction in the influx of sodium ions, thereby decreasing the excitability of the cell.
Caption: Mechanism of classical sodium channel blockers.
This compound's Putative Signaling Pathways
This compound's diverse biological activities suggest a more complex mechanism of action beyond simple sodium channel blockade.
1. Antagonism of Brevetoxin and Mucociliary Clearance:
This compound competitively inhibits the binding of brevetoxins to their receptor site (site 5) on the VSSC, although this compound itself binds to a distinct, novel site.[4] This antagonistic action prevents the persistent activation of the sodium channel caused by brevetoxins. In the context of cystic fibrosis, this compound has been shown to increase tracheal mucosal velocity, a key factor in mucociliary clearance.[3] The exact downstream signaling cascade for this effect is still under investigation but may involve modulation of intracellular ion concentrations.
Caption: this compound's proposed mechanism for enhancing mucociliary clearance.
2. Anti-inflammatory and Immunomodulatory Effects:
This compound has been shown to reduce the secretion of pro-inflammatory mediators and alter the activation state of macrophages.[3] This suggests an immunomodulatory role that is independent of its direct effects on sodium channels in excitable cells. The signaling pathways involved may include interactions with cell surface receptors on immune cells, leading to downstream changes in gene expression and cytokine production.
Caption: this compound's immunomodulatory effect on macrophages.
Conclusion
This compound emerges as a multifaceted sodium channel modulator with a distinct pharmacological profile compared to classical sodium channel blockers. Its unique binding site, antagonistic relationship with brevetoxins, and its broader biological activities, including anti-inflammatory and mucociliary clearance-enhancing effects, underscore its potential as a lead compound for novel therapeutic strategies. Further research is warranted to fully elucidate its downstream signaling pathways and to explore its full therapeutic potential in conditions such as cystic fibrosis and inflammatory diseases. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing this promising marine natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Brevenal in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Brevenal, a natural polyether compound derived from the dinoflagellate Karenia brevis, is emerging as a promising therapeutic agent, particularly for respiratory diseases such as cystic fibrosis (CF).[1] Its primary mechanism of action is the inhibition of the epithelial sodium channel (ENaC), which plays a crucial role in regulating airway surface liquid (ASL) height and mucociliary clearance.[2][3] While preclinical studies have highlighted its potential as a standalone therapy, its synergistic effects when combined with other drugs are a critical area of investigation for enhancing therapeutic outcomes.
This guide provides a comparative analysis of the potential synergistic effects of this compound with other drug classes relevant to the treatment of respiratory diseases. Given the limited number of published studies on this compound in direct combination with other drugs, this analysis draws upon its established mechanism as an ENaC inhibitor and compares its potential synergies with those observed with other well-studied ENaC inhibitors, such as amiloride (B1667095).
Synergistic Potential with CFTR Modulators
Cystic fibrosis is characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate secretion and subsequent airway dehydration. CFTR modulators are a class of drugs that aim to correct the function of the faulty CFTR protein.
Combining an ENaC inhibitor like this compound with a CFTR modulator is hypothesized to have a synergistic or at least additive effect on airway hydration.[2][4] By blocking sodium absorption with this compound and promoting chloride secretion with a CFTR modulator, the net effect would be a significant increase in the airway surface liquid, leading to improved mucociliary clearance.
Comparison with Osmotic Agents
Osmotic agents, such as hypertonic saline, are another mainstay in the treatment of CF. They work by creating an osmotic gradient that draws water into the airways, thereby hydrating the mucus.
The combination of an ENaC inhibitor with an osmotic agent could provide a dual-action approach to airway rehydration. However, some studies have shown that the co-administration of the ENaC inhibitor amiloride with hypertonic saline did not result in a significant improvement in mucus clearance compared to hypertonic saline alone, and in some cases, might even negate the beneficial effects.[5][6] The exact mechanism for this interaction is still under investigation.
Quantitative Data on Synergistic Effects of ENaC Inhibitors
The following table summarizes quantitative data from studies on ENaC inhibitors in combination with other therapeutic agents. This data, while not specific to this compound, provides a strong indication of the potential synergistic effects that could be expected.
| Combination Therapy | Endpoint Measured | Result | Reference |
| ENaC Inhibitor (BI 1265162) + CFTR Modulator (Lumacaftor/Ivacaftor) | Mucus Transport Velocity in F508del/F508del CF cultures | Addition of the ENaC inhibitor to the CFTR modulator therapy further improved mucus transport velocity to a level similar to normal airway cultures, whereas the CFTR modulator alone only restored it to approximately 50% of normal. | [4] |
| ENaC Inhibitor (Amiloride) + Hypertonic Saline (7%) | Mucociliary Clearance (% cleared at 90 min) in CF patients | Hypertonic saline alone significantly increased clearance (29.4%). The combination of amiloride and hypertonic saline also increased clearance (27.4%), but was not significantly different from hypertonic saline alone. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments used to evaluate the efficacy of combination therapies for respiratory diseases.
In Vitro Measurement of Mucociliary Clearance
This protocol describes a method for measuring mucociliary clearance in vitro using cultured human airway epithelial cells.
-
Cell Culture: Human bronchial epithelial (HBE) cells are cultured at an air-liquid interface (ALI) on permeable supports until fully differentiated, forming a polarized epithelium with beating cilia and mucus production.
-
Particle Deposition: Fluorescent microspheres are deposited onto the apical surface of the cultured epithelium to mimic inhaled particles.
-
Drug Administration: The combination of this compound and the other drug (e.g., a CFTR modulator) is added to the apical or basolateral medium at desired concentrations.
-
Time-Lapse Microscopy: The movement of the fluorescent microspheres is tracked over time using time-lapse microscopy.
-
Data Analysis: The velocity of the microspheres is calculated to determine the mucociliary clearance rate.
Measurement of Airway Surface Liquid (ASL) Height
This protocol outlines a method for measuring the height of the airway surface liquid, a key indicator of airway hydration.
-
Cell Culture: HBE cells are cultured at ALI as described above.
-
ASL Labeling: A fluorescently-tagged, high-molecular-weight dextran (B179266) that is impermeable to the epithelium is added to the apical surface to label the ASL.
-
Drug Treatment: The cells are treated with the drug combination of interest.
-
Confocal Microscopy: The height of the fluorescently labeled ASL is measured using XZ-scanning confocal microscopy.[7][8]
-
Image Analysis: The acquired images are analyzed to quantify the ASL height.
Visualizing the Synergistic Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed synergistic mechanism of this compound and a CFTR modulator.
Caption: Experimental workflow for in vitro mucociliary clearance assay.
Conclusion
While direct clinical data on the synergistic effects of this compound with other drugs is not yet available, its mechanism of action as an ENaC inhibitor provides a strong rationale for its use in combination therapies for respiratory diseases like cystic fibrosis. The potential for synergy with CFTR modulators is particularly compelling and warrants further investigation. The experimental protocols and data from analogous ENaC inhibitors presented in this guide offer a framework for designing and interpreting future studies on this compound combination therapies. The continued exploration of these synergies will be crucial in unlocking the full therapeutic potential of this novel marine-derived compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of hypertonic saline, amiloride, and cough on mucociliary clearance in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Brevenal: A Comparative Analysis of its Experimental Performance
For Immediate Release
This guide provides a comprehensive statistical validation of Brevenal's experimental results, offering an objective comparison with alternative therapies for cystic fibrosis, ciguatera, and neurotoxic shellfish poisoning. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields.
This compound's Profile
This compound is a marine-derived natural product isolated from the dinoflagellate Karenia brevis. It has demonstrated a unique dual mechanism of action, functioning as an antagonist to brevetoxins and ciguatoxins at voltage-sensitive sodium channels and exhibiting potent anti-inflammatory and immunomodulatory properties.[1][2][3] These characteristics position this compound as a promising therapeutic candidate for a range of conditions.
Cystic Fibrosis: A Multi-faceted Approach
Cystic fibrosis (CF) is a genetic disorder characterized by the production of thick, sticky mucus, leading to recurrent lung infections and progressive inflammatory damage.[4] this compound's potential in CF therapy lies in its ability to both improve mucociliary clearance and reduce inflammation.[3]
Comparison with Mucociliary Clearance Agents
Current therapies aimed at improving mucus clearance include dornase alfa, hypertonic saline, and mannitol (B672).
| Therapy | Mechanism of Action | Reported Efficacy (FEV1 Improvement) |
| This compound | Increases tracheal mucosal velocity (in vivo sheep model).[5] | Data from direct comparative human clinical trials is not yet available. |
| Dornase Alfa | An enzyme that cleaves extracellular DNA in mucus, reducing its viscosity.[6][7][8] | 5.6% - 9.4% improvement from baseline in various studies.[1][9] |
| Hypertonic Saline | Increases hydration of airway surface liquid through osmosis, improving mucus clearance.[10][11][12] | ~3% - 15% improvement in FEV1 in different studies and patient populations.[2][13][14] |
Comparison with Anti-Inflammatory Agents
Chronic inflammation in the CF lung contributes significantly to disease progression. This compound's anti-inflammatory properties offer a potential advantage over therapies that solely target mucus clearance.
| Therapy | Mechanism of Action | Reported Efficacy (Anti-inflammatory Markers) |
| This compound | Reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β by 20-35%.[3][15] | Reduces LPS-induced TNFα and IL-1β production in macrophage cell lines.[15] |
| Ibuprofen | A non-steroidal anti-inflammatory drug (NSAID) that can slow the rate of lung function decline.[4][15][16][17][18] | Slows the annual rate of FEV1 decline.[4] |
| Azithromycin (B1666446) | A macrolide antibiotic with immunomodulatory effects.[13][19][20][21] | Reduces the number of pulmonary exacerbations.[21] |
Ciguatera Poisoning: A Neurological Challenge
Ciguatera is a form of food poisoning caused by the consumption of fish contaminated with ciguatoxins. These toxins activate voltage-gated sodium channels, leading to a range of gastrointestinal and neurological symptoms.[22]
Comparison with Mannitol
Mannitol is the most studied therapy for ciguatera, although its efficacy is debated.
| Therapy | Mechanism of Action | Reported Efficacy (Neurological Symptom Improvement) |
| This compound | Acts as a functional antagonist to ciguatoxin at voltage-sensitive sodium channels, inhibiting neurosecretion.[22][23][24][25] | Potently inhibits ciguatoxin-induced catecholamine secretion in bovine chromaffin cells.[22][23][25] |
| Mannitol | Proposed to reduce neuronal edema through its osmotic properties.[1][9][26] | One double-blind, randomized trial found no significant difference in symptom improvement at 24 hours compared to normal saline.[16][20] However, some descriptive reports suggest a benefit.[27][28] |
Neurotoxic Shellfish Poisoning: Supportive Care and a Potential Antagonist
Neurotoxic shellfish poisoning (NSP) is caused by the ingestion of shellfish contaminated with brevetoxins. Symptoms are similar to ciguatera but are generally less severe.
Currently, there is no specific antidote for NSP, and treatment is primarily supportive, focusing on managing symptoms.[29][30][31][32] this compound, as a natural antagonist of brevetoxin (B15176840), holds promise as a potential therapeutic.[5][33][34][35]
Experimental Protocols
This compound Inhibition of Ciguatoxin-Induced Neurosecretion
Cell Model: Bovine Chromaffin Cells
Methodology:
-
Isolate and culture bovine chromaffin cells.
-
Pre-treat cells with varying concentrations of this compound.
-
Expose the cells to Pacific ciguatoxin-1B (P-CTX-1B).
-
Measure the release of catecholamines (neurotransmitters) from the cells using a fluorometric assay.
-
Compare the catecholamine release in this compound-treated cells to control cells (exposed to P-CTX-1B without this compound).
This protocol allows for the quantification of this compound's ability to inhibit the neurosecretory effects of ciguatoxin.[22][23]
Assessment of Anti-Inflammatory Effects of this compound
Cell Models: Murine Macrophages (RAW 264.7 and MH-S) and Human Lung Epithelial Cells (A549)
Methodology:
-
Culture the respective cell lines.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA).
-
Compare cytokine levels in this compound-treated cells to control cells (LPS-stimulated without this compound).[3][15]
Visualizing the Pathways
Ciguatoxin and this compound interaction at the voltage-sensitive sodium channel.
This compound's proposed anti-inflammatory signaling pathway.
Workflow for assessing this compound's inhibition of ciguatoxin-induced effects.
References
- 1. What about Mannitol? [ciguatera.pf]
- 2. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen Use In Cystic Fibrosis: Benefits and Risks [cystic-fibrosis.com]
- 5. ovid.com [ovid.com]
- 6. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 7. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pulmozyme® (dornase alfa) Mechanism of Action (MoA) [pulmozyme.com]
- 9. Is mannitol the treatment of choice for patients with ciguatera fish poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms and applications of hypertonic saline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duration of action of hypertonic saline on mucociliary clearance in the normal lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypertonic Saline Is Effective in the Prevention and Treatment of Mucus Obstruction, but Not Airway Inflammation, in Mice with Chronic Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. High-Dose Ibuprofen in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.unc.edu [med.unc.edu]
- 17. Ibuprofen regulation of microtubule dynamics in cystic fibrosis epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonsteroidal anti-inflammatory drugs upregulate function of wild-type and mutant CFTR | European Respiratory Society [publications.ersnet.org]
- 19. Researcher discovers immunomodulatory mechanisms of azithromycin [sciencex.com]
- 20. Chronic Azithromycin Use in Cystic Fibrosis and Risk of Treatment-Emergent Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Inhibits Pacific Ciguatoxin-1B-Induced Neurosecretion from Bovine Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Inhibits Pacific Ciguatoxin-1B-Induced Neurosecretion from Bovine Chromaffin Cells | PLOS One [journals.plos.org]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Ciguatoxin-induced catecholamine secretion in bovine chromaffin cells: mechanism of action and reversible inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ciguatera and mannitol: experience with a new treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Successful treatment of ciguatera fish poisoning with intravenous mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. floridahealth.gov [floridahealth.gov]
- 30. Neurotoxic Shellfish Poisoning [whoi.edu]
- 31. ispub.com [ispub.com]
- 32. Neurotoxic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
- 34. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 35. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Brevenal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Brevenal, a polyether compound derived from the dinoflagellate Karenia brevis, is a potent antagonist of brevetoxins, offering significant therapeutic potential. While its role as an antagonist distinguishes it from many marine toxins, its complex biological activity necessitates stringent handling and disposal protocols to ensure laboratory safety and environmental protection. In the absence of specific federal or institutional guidelines for this compound, it must be treated as a hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Core Principle: Handle as Hazardous Waste
Due to its potent biological effects and marine toxin origin, all this compound waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste. Cross-contamination of non-hazardous waste streams must be strictly avoided.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, its known properties underscore the necessity for its classification and handling as hazardous waste.
| Property | Implication for Disposal | Source |
| Chemical Class | Polyether | Complex organic compounds that may not be readily biodegradable. |
| Biological Activity | Potent Brevetoxin Antagonist | High biological activity warrants caution to prevent unintended environmental or physiological effects. |
| Origin | Marine Biotoxin | Marine toxins are often highly potent and can have unforeseen ecological impacts. |
| Solubility | Low Water Solubility | May persist in the environment and bioaccumulate if not properly disposed of.[1] |
Standard Operating Procedure for this compound Disposal
This section outlines the primary and recommended procedure for disposing of this compound waste.
Step 1: Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental exposure and environmental contamination.
-
Solid Waste: Collect all this compound-contaminated solid waste, such as unused compound, contaminated gloves, pipette tips, and vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and shatter-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in Methanol," "this compound Contaminated Labware").
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.
-
Ensure that incompatible wastes are not stored together.[2]
Step 3: Professional Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Incineration: High-temperature incineration is the preferred and most effective method for the complete destruction of potent bioactive compounds like this compound.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. Do not attempt to dispose of this compound waste through standard laboratory or municipal trash, or by pouring it down the drain.
Diagram 1: Standard this compound Disposal Workflow
Experimental Protocol: Chemical Neutralization (for advanced applications)
Disclaimer: The following protocol is a generalized procedure for the chemical degradation of potent organic compounds and has not been specifically validated for this compound. This method should only be attempted by trained personnel in a controlled laboratory setting after a thorough risk assessment and small-scale validation.
This procedure is based on advanced oxidation processes, which have been shown to be effective for the degradation of other complex organic molecules.
Objective
To chemically degrade this compound into less biologically active byproducts as a potential pre-treatment step before collection by a hazardous waste contractor.
Materials
-
This compound waste solution
-
Suitable organic solvent (e.g., methanol, if solids need to be dissolved)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium metabisulfite (B1197395) or sodium bisulfite (for quenching)
-
Sodium hydroxide (B78521) and sulfuric acid (for pH adjustment)
-
UV lamp (optional, for photo-oxidation)
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Fume hood
Procedure
-
Preparation: In a chemical fume hood, dilute the this compound waste solution with a suitable solvent to a concentration estimated to be in the low mg/L range.
-
Oxidation: Slowly add 30% hydrogen peroxide to the this compound solution. The final concentration of H₂O₂ should be in the millimolar range. If available, irradiate the solution with a UV lamp to accelerate the oxidation process. Allow the reaction to proceed for several hours with stirring.
-
Quenching: After the oxidation period, cautiously add a neutralizing agent such as sodium metabisulfite in small portions to quench any remaining hydrogen peroxide. Continue adding until effervescence ceases.
-
pH Adjustment: Check the pH of the final solution and adjust it to a neutral range (pH 6-8) using sodium hydroxide or sulfuric acid as needed.
-
Final Disposal: Even after this degradation procedure, the resulting solution must be collected as hazardous waste. Transfer the neutralized solution to a labeled hazardous waste container for disposal via your institution's EHS department. Do not pour the treated solution down the drain.
Diagram 2: Chemical Neutralization Workflow
References
Essential Safety and Handling Protocols for Brevenal
For researchers, scientists, and drug development professionals working with Brevenal, a comprehensive understanding of safety and handling procedures is paramount. Although this compound is characterized in scientific literature as being of low toxicity, adherence to rigorous laboratory safety protocols is essential to ensure a safe working environment and maintain experimental integrity. This guide provides detailed procedural information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical, including this compound. The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles | Double nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood or ventilated enclosure |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | To be performed in a chemical fume hood |
| In vitro / In vivo Administration | Safety glasses with side shields | Nitrile gloves | Laboratory coat | As determined by a risk assessment of the specific procedure |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile gloves | Laboratory coat | As needed, based on the form and concentration of the waste |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Procurement and Storage:
-
Procurement: Source this compound from a reputable supplier.
-
Receiving: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
2. Handling and Preparation:
-
Designated Area: All work with this compound, particularly in its solid form, should be conducted in a designated area such as a chemical fume hood to prevent inhalation of any airborne particles.
-
Solution Preparation: Scientific literature indicates that this compound can be dissolved in solvents such as ethanol (B145695) or methanol.[1] Standard procedures for handling flammable solvents should be followed.
3. Spill Management:
-
Spill Kit: A chemical spill kit should be readily accessible in the laboratory.
-
Procedure:
-
Evacuate and secure the area of the spill.
-
Don the appropriate PPE, including respiratory protection if necessary.
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Unused this compound: Any unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste" and the chemical name "this compound."
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste.
Experimental Protocols Cited
While specific, detailed experimental protocols are proprietary to the conducting research institutions, the scientific literature provides insight into common methodologies. For instance, in studies investigating the antagonistic effects of this compound on brevetoxin-induced DNA damage, lymphocytes were incubated with this compound at concentrations of 1.0 µg/ml and 100 µg/ml.[1] These solutions were prepared by dissolving this compound in 80% ethanol and then diluting to the final concentration using Hanks Balanced Salt Solution (HBSS).[1]
Visualizing the Workflow
To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
